Methyl propyl sulfide
Description
1-(Methylthio)-propane is an aliphatic sulfide.
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073969 | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-15-4 | |
| Record name | Methyl propyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL PROPYL SULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXA8RQ27B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl sulfide (CAS No: 3877-15-4), also known as 1-(methylthio)propane, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] This thioether is characterized by a distinct garlic-like odor and is found naturally in some plants, such as onions and garlic.[1] It serves as a valuable research chemical and is utilized in the flavor and fragrance industry. This guide provides a comprehensive overview of its chemical and physical properties, structure, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
This compound is an aliphatic sulfide consisting of a sulfur atom bonded to a methyl group and a propyl group.[1]
DOT Script of this compound Structure
Caption: 2D structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(methylthio)propane[3] |
| CAS Number | 3877-15-4[3] |
| Molecular Formula | C₄H₁₀S[1][2] |
| Molecular Weight | 90.19 g/mol [3] |
| InChI | InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3[3] |
| InChIKey | ZOASGOXWEHUTKZ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCCSC[3] |
| Synonyms | Methyl propyl sulphide, 1-(Methylsulfanyl)propane, 2-Thiapentane[2][3] |
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[1] It is a volatile and flammable compound.[4]
Physical Properties
| Property | Value | Reference |
| Boiling Point | 94.1 - 95.5 °C at 760 mmHg | [4] |
| Melting Point | -113 °C | |
| Density | 0.842 g/mL at 25 °C | [2] |
| Refractive Index | 1.4430 - 1.4440 at 20 °C | [2] |
| Vapor Pressure | 54.7 mmHg at 25 °C | [4] |
| Flash Point | 17 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol.[1] |
Chemical Reactivity and Stability
As a thioether, this compound can undergo oxidation reactions to form sulfoxides and subsequently sulfones. It is stable under normal conditions but is volatile.
Experimental Protocols
Synthesis of this compound via Williamson-type Reaction
This protocol is adapted from the synthesis of n-propyl sulfide and applies the principles of the Williamson ether synthesis to thioethers. The reaction involves the nucleophilic substitution of a propyl halide by sodium thiomethoxide.
Methodology:
-
Preparation of Sodium Thiomethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Methanethiol (alternative): Alternatively, bubble methanethiol gas through a solution of sodium methoxide in methanol to form sodium thiomethoxide in situ.
-
Nucleophilic Substitution: To the solution of sodium thiomethoxide, add 1-bromopropane (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours to ensure the completion of the reaction.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing a 25% aqueous sodium chloride solution.
-
Extraction: Shake the mixture and allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and distill the filtrate to obtain pure this compound. The product can be further purified by fractional distillation.
Characterization Protocols
The boiling point can be determined using a simple distillation apparatus.
Methodology:
-
Place a small volume of this compound in a distillation flask with a few boiling chips.
-
Assemble the distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the collection flask. This stable temperature is the boiling point.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
1H NMR Acquisition:
-
Acquire a standard proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: pulse angle of 30°, a sufficient number of scans to obtain a good signal-to-noise ratio (this will depend on the sample concentration), and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify this compound by its retention time and the fragmentation pattern of its mass spectrum.
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be this compound.
DOT Script for Identification Workflow
Caption: Workflow for the identification of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed and may cause skin and eye irritation.[4] Work should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Keep away from sources of ignition.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The compiled data and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Adherence to proper safety protocols is essential when handling this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing methyl propyl sulfide, a thioether with applications in various chemical and pharmaceutical domains. The document details two core methodologies: a Williamson-type synthesis and a thiol-ene reaction, offering in-depth experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.
Williamson-Type Synthesis of this compound
The Williamson ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds, can be effectively adapted to synthesize thioethers (sulfides) by reacting a thiolate with an alkyl halide.[1] This SN2 reaction provides a reliable and straightforward route to unsymmetrical sulfides like this compound.[1]
There are two primary approaches for the synthesis of this compound via this method:
-
Route A: Reaction of sodium methanethiolate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
-
Route B: Reaction of sodium propanethiolate with a methyl halide (e.g., methyl iodide or methyl bromide).
Both routes proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Mechanistic Pathway
The reaction mechanism involves the direct backside attack of the thiolate nucleophile on the alkyl halide.
Experimental Protocol (Adapted from Organic Syntheses Procedure for n-Propyl Sulfide)
This protocol is adapted from a well-established procedure for the synthesis of a symmetrical sulfide and is optimized for the preparation of this compound.[2] Route B, using sodium propanethiolate and methyl iodide, is detailed below as it avoids the handling of the highly volatile and toxic methanethiol.
Materials:
-
1-Propanethiol
-
Sodium metal
-
Absolute Ethanol
-
Methyl Iodide
-
Anhydrous Calcium Chloride
-
Petroleum Ether (boiling range 40-60 °C)
Procedure:
-
Preparation of Sodium Propanethiolate: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide. To this solution, add 1-propanethiol dropwise with stirring. The reaction is exothermic. After the addition is complete, reflux the mixture for one hour to ensure the complete formation of sodium propanethiolate.
-
Reaction with Methyl Iodide: Cool the solution of sodium propanethiolate to room temperature. Add methyl iodide dropwise through the dropping funnel with vigorous stirring. A white precipitate of sodium iodide will form. After the addition is complete, gently reflux the mixture for two hours.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. The crude this compound will separate as an oily layer. Separate the organic layer and wash it sequentially with water, a dilute sodium hydroxide solution, and again with water.
-
Drying and Purification: Dry the crude product over anhydrous calcium chloride. Filter the dried liquid and purify by fractional distillation. Collect the fraction boiling at 95-96 °C.[3]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 1-Propanethiol | 1.0 mol | Adapted from[2] |
| Sodium | 1.0 g-atom | Adapted from[2] |
| Methyl Iodide | 1.0 mol | Adapted from[2] |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2 hours | Adapted from[2] |
| Product | ||
| Boiling Point | 95.5 °C | [3] |
| Yield | 70-85% (expected) | Based on[2] |
| Purity (GC) | >98% | [4] |
Thiol-Ene Reaction Synthesis of this compound
The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, proceeding via the addition of a thiol to an alkene.[5] This reaction can be initiated by radicals (e.g., through UV irradiation with a photoinitiator) or by a nucleophile/base.[6] The radical-mediated pathway typically results in the anti-Markovnikov addition of the thiol to the alkene.[5]
For the synthesis of this compound, two combinations of reactants are possible:
-
Route C: Reaction of methanethiol with propene.
-
Route D: Reaction of 1-propanethiol with ethene.
Mechanistic Pathway (Radical-Initiated)
The radical-initiated thiol-ene reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.[7][8][9]
Experimental Protocol (Representative Photo-initiated Procedure)
This protocol is a representative procedure for the photo-initiated thiol-ene reaction to synthesize this compound, based on general methods for such reactions.[10][11] Route C, the reaction of methanethiol with propene, is outlined. Due to the gaseous nature of the reactants at room temperature, this reaction is best carried out in a sealed, pressure-resistant photoreactor.
Materials:
-
Methanethiol
-
Propene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Dichloromethane (anhydrous)
Procedure:
-
Reactor Setup: A quartz photoreactor equipped with a magnetic stirrer, a gas inlet, and a UV lamp (e.g., 365 nm) is charged with a solution of the photoinitiator (DMPA, ~1 mol%) in anhydrous dichloromethane.
-
Reactant Introduction: The reactor is cooled to a low temperature (e.g., -78 °C) to liquefy the reactants. A slight excess of propene is condensed into the reactor, followed by the condensation of methanethiol. The reactor is then sealed.
-
Photoreaction: The reaction mixture is allowed to warm to room temperature while being stirred. The UV lamp is then turned on to initiate the reaction. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Work-up and Purification: Once the reaction is complete (typically after several hours), the UV lamp is turned off. The reactor is cooled, and any unreacted gases are carefully vented. The solvent is removed under reduced pressure. The resulting crude this compound is then purified by fractional distillation.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Methanethiol | 1.0 mol | Representative |
| Propene | 1.1 mol | Representative |
| Photoinitiator (DMPA) | 1 mol% | Representative |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [10] |
| Light Source | UV lamp (e.g., 365 nm) | [11] |
| Reaction Temperature | Room Temperature | [10] |
| Product | ||
| Boiling Point | 95.5 °C | [3] |
| Yield | High (often >90%) | [5] |
| Purity (GC-MS) | High, minimal byproducts | [12] |
Experimental Workflows
The following diagrams illustrate the general workflows for the two synthetic pathways.
Conclusion
Both the Williamson-type synthesis and the thiol-ene reaction offer effective means for the preparation of this compound. The Williamson-type synthesis is a classic and robust method, particularly suitable for laboratory-scale synthesis with readily available reagents. The thiol-ene reaction, a "click" chemistry approach, is characterized by high yields and atom economy, making it an attractive option, especially for applications where mild reaction conditions and high purity are paramount. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment at hand. This guide provides the necessary technical details to enable researchers to select and implement the most suitable pathway for their needs.
References
- 1. gcms.cz [gcms.cz]
- 2. Methyl propyl disulfide | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound , >98.0%(GC) , 3877-15-4 - CookeChem [cookechem.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. iris.unito.it [iris.unito.it]
- 11. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Propyl Sulfide (CAS 3877-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl sulfide, with the CAS number 3877-15-4, is an organosulfur compound belonging to the thioether family.[1] It is characterized by a sulfur atom bonded to a methyl group and a propyl group. This colorless liquid is known for its distinct, strong odor, often described as alliaceous, reminiscent of garlic or onions.[1][2] Naturally occurring in some plants like onions and garlic, it is also used as a flavoring agent in the food industry.[2] In the realm of scientific research, this compound and similar alkyl sulfides are of interest for their potential biological activities and as versatile chemical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, safety and handling, and a discussion of its potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3877-15-4 | [1][2] |
| Molecular Formula | C4H10S | [1][3] |
| Molecular Weight | 90.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Odor | Strong, alliaceous (garlic/onion-like) | [1][2] |
| Boiling Point | 95.5 - 96.0 °C at 760 mmHg | [4] |
| Melting Point | -113 °C | [5] |
| Density | 0.842 g/mL at 25 °C | [4] |
| Refractive Index | 1.4430 at 20 °C | [4] |
| Flash Point | 11 °C (51.8 °F) | |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1] |
| Vapor Pressure | 54.7 mmHg at 25°C | [2] |
Synthesis and Purification
This compound is an unsymmetrical sulfide and can be synthesized through various methods. A common approach involves the nucleophilic substitution of a propyl halide with a methyl thiolate, or vice versa.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of unsymmetrical sulfides.
Materials:
-
Sodium methanethiolate (CH₃SNa)
-
1-Bromopropane (CH₃CH₂CH₂Br)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methanethiolate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an equimolar amount of 1-bromopropane to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.
-
Purify the crude this compound by fractional distillation to obtain the pure product.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile sulfur compounds like this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent)
-
Headspace autosampler (optional, for volatile analysis from a matrix)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 20 °C/min to 250 °C, hold for 2 minutes
-
-
Injection Mode: Split or splitless, depending on the concentration
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Sample Preparation:
-
For pure samples, dilute in a suitable solvent (e.g., dichloromethane or hexane).
-
For biological or food matrices, a headspace analysis or solvent extraction may be necessary.
Caption: General workflow for the GC-MS analysis of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Table 2: Safety Information for this compound
| Hazard | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |
| Toxicity | Harmful if swallowed. May cause eye, skin, and respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly closed. | |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Biological Activity and Potential Signaling Pathways
While specific signaling pathways involving this compound are not well-documented in the literature, its structural similarity to other biologically active sulfur compounds suggests potential roles. Small alkyl sulfides can be metabolized in the body, and reactive sulfur species are known to play significant roles in cellular signaling.
Hypothetical Signaling Pathway: Antimicrobial Action
Volatile sulfur compounds from plants are known to possess antimicrobial properties. A plausible mechanism of action for this compound could involve interference with microbial cellular processes through interaction with sulfhydryl groups of proteins.
Caption: Hypothetical pathway for the antimicrobial action of this compound.
This proposed pathway suggests that this compound, upon entering a bacterial cell, could contribute to an oxidative environment or directly interact with proteins. This could lead to the formation of disulfide bonds, altering the protein's structure and inactivating critical enzymes. The resulting disruption of metabolic pathways could ultimately lead to bacterial cell death. It is important to note that this is a speculative model and requires experimental validation.
Experimental Protocol: Antimicrobial Susceptibility Testing
A broth microdilution method can be adapted to assess the antimicrobial activity of volatile compounds like this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) that is non-toxic to the bacteria at the concentrations used.
-
Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing nutrient broth.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Seal the plates to prevent evaporation of the volatile compound.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a plate reader.
Applications in Research and Drug Development
This compound serves as a useful building block in organic synthesis. Its thioether group can be oxidized to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals. Furthermore, as a small, volatile organosulfur compound, it can be used in studies related to flavor chemistry, olfaction, and as a standard in analytical methods for detecting volatile sulfur compounds. While not a drug itself, the study of its biological interactions could provide insights into the mechanisms of action of other sulfur-containing therapeutic agents.
Conclusion
This compound is a simple yet versatile organosulfur compound with well-defined chemical and physical properties. Its primary applications are in the flavor industry and as a synthetic intermediate. While its direct role in biological signaling pathways is not yet established, its potential for biological activity, particularly antimicrobial effects, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis, analysis, and biological evaluation of this compound, potentially uncovering new applications in drug development and other scientific fields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Toxicological Guide to Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl sulfide (CAS No. 3877-15-4), also known as 1-(methylthio)propane, is an organosulfur compound with a characteristic garlic-like odor. It is used as a flavoring agent in various food products. This technical guide provides a comprehensive overview of the available toxicological data for this compound and related compounds to support safety assessments and research applications. Due to the limited publicly available quantitative toxicity data for this compound, this guide also includes data on structurally similar compounds to provide context and support a read-across assessment.
Toxicological Data
This compound
General Toxicity Profile:
-
GHS Classification: this compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[1] It is also recognized as an irritant to the skin, eyes, and respiratory system.[2]
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound as a flavoring agent and have determined it to be of no safety concern at current levels of intake.[2][3]
Data on Structurally Related Compounds
To provide a more comprehensive toxicological profile, data for structurally related aliphatic sulfides are presented below. These compounds share structural similarities and may exhibit comparable toxicological properties.
Table 1: Acute Oral Toxicity Data for Compounds Related to this compound
| Compound | CAS No. | Species | Route | LD50 | Reference |
| Dimethyl Sulfide | 75-18-3 | Rat | Oral | 3300 mg/kg | [4] |
| p-Chlorophenyl Methyl Sulfide | Not specified | Rat (Male) | Oral | 619 mg/kg | [5] |
| p-Chlorophenyl Methyl Sulfide | Not specified | Rat (Female) | Oral | 479 mg/kg | [5] |
| p-Chlorophenyl Methyl Sulfide | Not specified | Mouse (Male) | Oral | 877 mg/kg | [5] |
| p-Chlorophenyl Methyl Sulfide | Not specified | Mouse (Female) | Oral | 672 mg/kg | [5] |
Table 2: Repeated-Dose Toxicity Data for Compounds Related to this compound
| Compound | CAS No. | Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Methyl Propyl Trisulfide | 17619-36-2 | Rat | 90 days | Gavage | 6 mg/kg bw/day | > 6 mg/kg bw/day | No adverse effects observed | [6] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, a summary of the protocol for a 90-day repeated-dose oral toxicity study on the related compound, methyl propyl trisulfide, is provided below as a representative example of a robust toxicological evaluation.
90-Day Repeated Dose Oral Toxicity Study of Methyl Propyl Trisulfide in Rats
-
Test Substance: Methyl propyl trisulfide
-
Species: Sprague-Dawley rats
-
Groups: Four groups of 10 male and 10 female rats each.
-
Control group: 0 mg/kg bw/day (corn oil vehicle)
-
Low-dose group: 0.5 mg/kg bw/day
-
Mid-dose group: 2 mg/kg bw/day
-
High-dose group: 6 mg/kg bw/day
-
-
Administration: Oral gavage, once daily for 90 consecutive days.
-
Observations:
-
Clinical observations were recorded daily.
-
Body weight and food consumption were measured weekly.
-
Hematology and clinical chemistry parameters were assessed at the end of the study.
-
-
Pathology:
-
Gross necropsy was performed on all animals at the end of the study.
-
Organ weights were recorded.
-
Histopathological examination of a comprehensive set of tissues was conducted.
-
-
Results: No treatment-related adverse effects were observed in any of the dose groups. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day.[6]
Visualization of Potential Metabolic Pathways
Specific signaling pathways for the toxicity of this compound have not been elucidated. However, based on the general metabolism of aliphatic sulfides, a potential metabolic pathway can be conceptualized. Aliphatic sulfides are anticipated to be metabolized through oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones, which are more polar and can be more readily excreted. Another potential pathway involves the formation of disulfide bonds with endogenous thiols like glutathione, which can then be further metabolized and excreted.
Caption: Potential metabolic pathways of this compound.
Experimental Workflow for a 90-Day Toxicity Study
The following diagram illustrates a typical workflow for a 90-day repeated-dose oral toxicity study, based on the protocol described for methyl propyl trisulfide.
Caption: Workflow for a 90-day repeated-dose oral toxicity study.
Conclusion
While comprehensive toxicological data for this compound is limited, the available information from GHS classifications and evaluations by food safety authorities suggests a low level of concern for its use as a flavoring agent. The data on structurally related compounds provides additional context for its potential toxicity profile. Further studies, particularly on acute and repeated-dose toxicity, would be beneficial to establish definitive quantitative safety parameters. The provided metabolic pathway and experimental workflow diagrams serve as a guide for future research and safety assessment of this compound and other related aliphatic sulfides.
References
- 1. 3-Methylthiopropyl isothiocyanate | C5H9NS2 | CID 62351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. femaflavor.org [femaflavor.org]
- 4. Human Metabolome Database: Showing metabocard for 1-(Methylthio)-propane (HMDB0061871) [hmdb.ca]
- 5. femaflavor.org [femaflavor.org]
- 6. JECFA Evaluations-METHYL PROPYL TRISULFIDE- [inchem.org]
The Environmental Fate of Methyl Propyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate of methyl propyl sulfide (CAS No: 3877-15-4), a volatile sulfur compound. The document details its physical and chemical properties, and explores its behavior in the environment, including its degradation through biotic and abiotic pathways, transport and partitioning among environmental compartments, and potential for bioaccumulation. Estimated environmental fate data are presented, and detailed experimental protocols for determining these parameters are described based on internationally recognized OECD guidelines. Putative degradation pathways and experimental workflows are visualized to provide a clear understanding of the processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental risk assessment.
Introduction
This compound (CH₃SC₃H₇), also known as 1-(methylthio)propane, is an aliphatic sulfide that may be present in the environment from natural and anthropogenic sources.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This guide summarizes the current knowledge on the environmental distribution, transformation, and persistence of this compound.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physical and chemical properties. A summary of the key properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀S | [2][3] |
| Molecular Weight | 90.19 g/mol | [3] |
| Appearance | Colorless liquid | [2][4] |
| Melting Point | -113 °C | [5][6] |
| Boiling Point | 95.5 - 96.0 °C | [5][6] |
| Vapor Pressure | 54.7 mmHg at 25 °C (estimated) | [2] |
| Water Solubility | 2957 mg/L at 25 °C (estimated) | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 1.90 - 1.996 (estimated) | [5] |
| Henry's Law Constant | 1.38 x 10⁻³ to 2.81 x 10⁻³ atm-m³/mol at 25 °C (estimated) | [7] |
Environmental Fate and Transport
The following sections detail the expected behavior of this compound in the environment, including its degradation, mobility, and accumulation. The quantitative data presented are largely based on estimations from the EPI Suite™ model, as experimental data for this specific compound are limited.[7]
Degradation
Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through biological (biodegradation) and non-biological (photodegradation, hydrolysis) mechanisms.
Studies on a range of alkyl sulfides suggest that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions.[8] The EPI Suite™ model predicts that this compound is readily biodegradable.[7] The primary metabolic pathway for simple aliphatic sulfides is likely S-oxidation, catalyzed by monooxygenases, to form the corresponding sulfoxide and subsequently the sulfone, which are more water-soluble and generally more biodegradable.[9][10]
-
Putative Aerobic Biodegradation Pathway:
In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.[7] The estimated atmospheric half-life is approximately 0.82 days, indicating that it is not persistent in air.[7] In aquatic environments, direct photolysis is not expected to be a significant degradation pathway as simple alkyl sulfides do not absorb light in the environmentally relevant UV spectrum (>290 nm).[11][12]
Thioethers like this compound are generally resistant to abiotic hydrolysis under environmentally relevant pH conditions (pH 4-9).[13][14][15] The EPI Suite™ model was unable to estimate a hydrolysis rate for this structure, further suggesting its stability in water.[7]
Transport and Partitioning
The movement and distribution of this compound between air, water, soil, and sediment are governed by its physicochemical properties.
With a relatively high vapor pressure and a moderate Henry's Law constant, this compound is expected to volatilize from both water and moist soil surfaces.[2][7] This is likely a significant transport mechanism from aquatic and terrestrial systems to the atmosphere.
The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for this compound is relatively low, suggesting low to moderate adsorption to soil and sediment and, consequently, high to moderate mobility in these compartments.[7]
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment. The bioconcentration factor (BCF) is a measure of this potential. The estimated BCF for this compound is low, indicating a low potential for bioaccumulation in aquatic organisms.[7] Its metabolism in organisms likely contributes to its low bioaccumulation potential.
Summary of Environmental Fate Data
The following tables summarize the available quantitative data for the environmental fate of this compound. It is important to note that most of these values are estimated and not derived from direct experimental measurement for this specific compound.
Table 2: Degradation of this compound
| Parameter | Medium | Value | Method | Source |
| Ready Biodegradability | Aerobic Aqueous | Predicted: YES | EPI Suite™ (BIOWIN) | [7] |
| Atmospheric Oxidation Half-life | Air | 0.820 Days | EPI Suite™ (AOPWIN) | [7] |
| Hydrolysis | Water | Not expected to be significant | Chemical Structure | [7] |
Table 3: Transport and Bioaccumulation of this compound
| Parameter | Value | Method | Source |
| Soil Adsorption Coefficient (log Koc) | 1.649 - 1.858 | EPI Suite™ (KOCWIN) | [7] |
| Bioconcentration Factor (BCF) | 8.002 - 8.346 L/kg wet-wt | EPI Suite™ (BCFBAF) | [7] |
Experimental Protocols
Detailed experimental investigation is necessary to definitively determine the environmental fate of this compound. The following sections describe the standard methodologies based on OECD guidelines.
Ready Biodegradability (OECD 301)
The objective of this test is to determine if this compound is readily biodegradable under aerobic conditions.[8][16][17][18] Several methods exist within this guideline, such as the CO₂ Evolution Test (OECD 301B).[16]
-
Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.
-
Procedure:
-
Prepare a mineral medium containing essential salts.
-
Add the test substance (this compound) as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Inoculate with a small volume of activated sludge from a wastewater treatment plant.
-
Incubate the test vessels at 20-24°C with continuous aeration with CO₂-free air.
-
Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantify by titration or with a total organic carbon (TOC) analyzer.
-
Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a degradation level of >60% ThCO₂ within a 10-day window during the 28-day test.
Phototransformation in Water (OECD 316)
This tiered approach determines the rate of direct photolysis of a chemical in water.[11][12][19][20][21]
-
Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of degradation.
-
Procedure:
-
Tier 1 (Screening): Estimate the maximum possible direct photolysis rate based on the UV-Vis absorption spectrum of this compound and solar irradiance data. If significant degradation is predicted, proceed to Tier 2.
-
Tier 2 (Experimental):
-
Prepare a sterile, buffered aqueous solution of this compound.
-
Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature.
-
Run parallel dark controls to account for non-photolytic degradation.
-
Take samples at various time points and analyze for the concentration of this compound.
-
-
-
Data Analysis: The photolysis rate constant is determined by plotting the natural logarithm of the concentration versus time. The half-life is then calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.
Hydrolysis as a Function of pH (OECD 111)
This guideline describes a tiered method to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[13][14][15][22]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.
-
Procedure:
-
Tier 1 (Preliminary Test): Conduct the test at 50°C for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
Tier 2 (Main Test): If significant degradation occurs in Tier 1, conduct the test at a lower, environmentally relevant temperature (e.g., 25°C) at the pH(s) where degradation was observed.
-
Prepare sterile buffer solutions and add the test substance.
-
Incubate the solutions in the dark at a constant temperature.
-
Analyze samples at appropriate time intervals for the concentration of the parent compound and, if necessary, identify major hydrolysis products.
-
-
Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are determined for each pH value, assuming pseudo-first-order kinetics.
Soil Adsorption/Desorption (OECD 106)
This method determines the adsorption and desorption potential of a chemical in soil using a batch equilibrium method.[23][24][25][26][27]
-
Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the soil is calculated by difference.
-
Procedure:
-
Select a range of characterized soils (at least five for a full study) with varying organic carbon content, clay content, and pH.
-
Prepare a solution of the test substance in 0.01 M CaCl₂.
-
Add the solution to the soil samples in centrifuge tubes.
-
Equilibrate the soil-solution mixtures by shaking for a predetermined time at a constant temperature.
-
Separate the phases by centrifugation.
-
Analyze the concentration of the test substance in the supernatant.
-
For desorption, replace a portion of the supernatant with fresh 0.01 M CaCl₂ solution and re-equilibrate.
-
-
Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil. Freundlich or Langmuir isotherms can be used to describe the adsorption behavior over a range of concentrations.
Bioaccumulation in Fish (OECD 305)
This guideline describes a procedure for determining the bioconcentration of a chemical in fish.[28][29][30][31][32][33]
-
Principle: Fish are exposed to the test substance in water at a constant concentration for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue is measured at intervals during both phases.
-
Procedure:
-
Uptake Phase: Expose fish (e.g., zebrafish or rainbow trout) to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days).
-
Sample fish at several time points during the uptake phase.
-
Depuration Phase: Transfer the remaining fish to a clean, flowing water system without the test substance.
-
Sample fish at several time points during the depuration phase.
-
Analyze the fish tissue samples for the concentration of this compound.
-
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.
Conclusion
Based on its physicochemical properties and model-based estimations, this compound is expected to be a relatively non-persistent compound in the environment. Its primary removal mechanisms are likely to be volatilization to the atmosphere followed by rapid photodegradation, and biodegradation in soil and water. It is predicted to have low to moderate mobility in soil and a low potential for bioaccumulation. While this guide provides a thorough overview based on available information and standard testing protocols, experimental verification of these environmental fate parameters is essential for a definitive risk assessment. The detailed methodologies presented here, based on OECD guidelines, provide a robust framework for conducting such studies.
References
- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3877-15-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 3877-15-4 [thegoodscentscompany.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. EPI System Information for this compound 3877-15-4 [thegoodscentscompany.com]
- 8. oecd.org [oecd.org]
- 9. youtube.com [youtube.com]
- 10. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 11. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 23. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 24. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 25. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 31. shop.fera.co.uk [shop.fera.co.uk]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
An In-depth Technical Guide to Methyl Propyl Sulfide: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl sulfide (MPS), a volatile organosulfur compound, has garnered interest in various scientific fields, from flavor chemistry to potential applications in drug development. This technical guide provides a comprehensive overview of this compound, detailing its historical context, physical and chemical properties, synthesis methodologies, and analytical protocols. The information is presented to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.
Discovery and History
The precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available historical records. Its history is intricately linked with the broader evolution of organic sulfur chemistry. Early explorations of organosulfur compounds commenced in the 19th century, with notable contributions from chemists such as Henri Victor Regnault and César-Mansuète Despretz, who investigated various thioethers and related substances.[1][2][3][4]
The synthesis of unsymmetrical thioethers like this compound became more routine with the adaptation of the Williamson ether synthesis, a method originally conceived for the preparation of ethers by Alexander Williamson in 1850.[5][6] This versatile reaction, which involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a thiolate, provided a straightforward route to a wide array of sulfides.
While a singular "discovery" event is elusive, an early documented synthesis of this compound can be found in a 1959 publication in the Journal of the American Chemical Society.[7] This indicates that the compound was being synthesized and studied by the mid-20th century. Its identification as a natural volatile compound in foods such as onions and its subsequent use as a flavoring agent have further driven research into its properties and synthesis.[8][9]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10S | [10] |
| Molecular Weight | 90.19 g/mol | [11] |
| CAS Number | 3877-15-4 | [10] |
| Appearance | Colorless liquid | [10] |
| Odor | Strong, reminiscent of garlic or onions | [10] |
| Boiling Point | 95.5 °C at 760 mmHg | [5] |
| Melting Point | -113 °C | [5] |
| Density | 0.842 g/mL at 25 °C | [12] |
| Refractive Index (n20/D) | 1.4430 | [12] |
| Solubility | Insoluble in water; soluble in organic solvents | [10] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (MS) | Major fragments (m/z): 90 (M+), 61, 47, 45, 27 |
| ¹H NMR (Proton NMR) | Chemical shifts (ppm): ~0.9 (t, 3H), ~1.6 (sextet, 2H), ~2.4 (t, 2H), ~2.1 (s, 3H) |
| ¹³C NMR (Carbon NMR) | Chemical shifts (ppm): ~13.5, ~15.0, ~22.5, ~36.0 |
| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~2960 (C-H stretch), ~1460 (C-H bend), ~780 (C-S stretch) |
Experimental Protocols
Synthesis of this compound via Williamson-Type Synthesis
This protocol describes the synthesis of this compound from sodium thiomethoxide and 1-bromopropane, a modification of the classical Williamson ether synthesis.[13][14][15]
Materials:
-
Sodium thiomethoxide (NaSCH₃)
-
1-Bromopropane (CH₃CH₂CH₂Br)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve sodium thiomethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Alkyl Halide: While stirring, add 1-bromopropane (1.05 equivalents) dropwise from the dropping funnel to the sodium thiomethoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. This compound | 3877-15-4 [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. This compound, 3877-15-4 [thegoodscentscompany.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN105693573A - Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide - Google Patents [patents.google.com]
- 13. books.google.cn [books.google.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of Methyl Propyl Sulfide in Food Aroma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl sulfide (MPS), a volatile organosulfur compound, is a key contributor to the characteristic aroma profiles of numerous foods, most notably those in the Allium genus, such as onions and garlic.[1][2] Its potent, often alliaceous, aroma plays a significant role in the sensory perception and overall acceptance of a wide range of culinary products. This technical guide provides an in-depth exploration of the multifaceted role of this compound in food aroma, detailing its chemical properties, natural occurrence, and sensory characteristics. Furthermore, this document outlines the biochemical pathways of its formation in food, comprehensive experimental protocols for its analysis, and the intricate signaling pathways involved in its perception. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of food science, flavor chemistry, and sensory neuroscience.
Introduction
The aroma of food is a complex mosaic of volatile organic compounds that interact with olfactory receptors to create a unique sensory experience. Among these, sulfur-containing compounds are particularly impactful due to their low odor thresholds and distinctive sensory characteristics.[3] this compound (C₄H₁₀S) is a prominent member of this class, imparting characteristic savory, onion, and garlic-like notes to a variety of foodstuffs.[4][5] Understanding the contribution of this compound to food aroma is crucial for food product development, quality control, and the creation of novel flavor profiles.
This guide delves into the core aspects of this compound's role in food aroma, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for a scientific audience.
Chemical Properties and Sensory Profile
This compound is a colorless liquid with a characteristic strong, pungent odor often described as alliaceous, creamy, and reminiscent of green leek.[6] Its volatility and solubility in organic solvents contribute to its role as a significant aroma compound.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3877-15-4 | [6] |
| Molecular Formula | C₄H₁₀S | [6] |
| Molecular Weight | 90.19 g/mol | [6] |
| Boiling Point | 95.5 °C | [6] |
| Flash Point | 34.44 °C | [6] |
| Appearance | Colorless liquid | [6] |
| Odor Description | Alliaceous, creamy, green leek | [6] |
The sensory perception of this compound is highly concentration-dependent. At low concentrations, it can enhance the savory and authentic notes of onion and garlic, while at higher concentrations, it may be perceived as overwhelmingly sulfurous.
Occurrence in Food
This compound is a naturally occurring volatile compound found in a variety of foods, with its presence being most pronounced in species of the Allium genus. The concentration of this compound can be influenced by factors such as the specific cultivar, growing conditions, and processing methods.
Table 2: Reported Concentrations of this compound and Related Compounds in Various Foods
| Food | Compound | Concentration | Analytical Method | Reference |
| Onion (Allium cepa) | Methyl propyl disulfide | 1.42% (relative area) | HS-SPME-GC-MS | [5] |
| Onion (Allium cepa) | Methyl propyl trisulfide | Present | GC-MS | |
| Dried Onion (Allium cepa) | Allyl propyl sulfide | 0.20 µg/g | HS-SPME-GC-MS | [8] |
| Leek (Allium porrum) | Methyl propyl trisulfide | Present | GC-MS | |
| Garlic (Allium sativum) | (Z)-Allyl propyl sulfide | 1.4% (relative area) | GC-MS | [4] |
| Welsh Onion (Allium fistulosum) | Methyl propyl disulfide | Present | HS-SPME-GC-MS | [9] |
Note: Data for this compound is often reported alongside its disulfide and trisulfide analogues due to their co-occurrence and similar analytical behavior.
Biochemical Formation Pathway
The formation of this compound and other volatile sulfur compounds in Allium species is a well-characterized enzymatic process that occurs upon tissue damage. The primary precursors are a class of non-protein amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[10][11]
The key steps in the formation of this compound are:
-
Enzyme Release: When the plant cells are ruptured (e.g., by cutting or chewing), the enzyme alliinase, which is compartmentalized in the vacuole, comes into contact with its substrate, S-propyl-L-cysteine sulfoxide (propiin), located in the cytoplasm.[12]
-
Enzymatic Cleavage: Alliinase catalyzes the cleavage of the C-S bond in S-propyl-L-cysteine sulfoxide.[12]
-
Formation of Unstable Intermediates: This enzymatic reaction produces highly reactive and unstable intermediates, including propenesulfenic acid, pyruvic acid, and ammonia.[11]
-
Spontaneous Reactions: The unstable sulfenic acids undergo a series of spontaneous condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including this compound, as well as disulfides and trisulfides.
Experimental Protocols
Analysis by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from food matrices.
Objective: To extract, separate, and identify this compound and other volatile sulfur compounds in a food sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Heating and agitation unit (e.g., magnetic stirrer hotplate)
-
Gas-tight syringe
-
Internal standard (e.g., ethyl methyl sulfide)
-
Sodium chloride (NaCl)
-
Deionized water
Protocol:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.
-
Add 3-5 mL of deionized water if the sample is not sufficiently moist.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in the heating and agitation unit.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation to facilitate the partitioning of analytes into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot injection port of the GC.
-
Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a few minutes in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
A typical GC oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.
-
The separated compounds are then detected by the mass spectrometer, which is typically operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the concentration of this compound using the internal standard method.
-
Sensory Analysis
Objective: To determine the sensory threshold and characterize the aroma profile of this compound.
Panelists: A panel of 8-12 trained sensory assessors is required.
Methodology:
-
Odor Threshold Determination:
-
Prepare a series of dilutions of this compound in a neutral solvent (e.g., water or mineral oil).
-
Use a forced-choice method (e.g., triangle test or 3-alternative forced choice) to present the samples to the panelists.
-
The odor detection threshold is defined as the concentration at which the substance can be detected by 50% of the panel.
-
-
Descriptive Sensory Analysis:
-
Present a sample of this compound at a supra-threshold concentration to the panelists.
-
Panelists individually evaluate the aroma and generate a list of descriptive terms (e.g., alliaceous, sulfurous, green, cooked onion).
-
Through discussion and consensus, the panel develops a final list of descriptors.
-
Panelists then rate the intensity of each descriptor on a linear scale (e.g., 0-15).
-
Olfactory Signaling Pathway
The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[13] These receptors are G-protein coupled receptors (GPCRs), which represent the largest gene family in mammals.[13][14]
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade:
-
Receptor Activation: An odorant molecule, such as this compound, binds to a specific olfactory receptor (e.g., OR2T11, which is known to be activated by small thiols and its response is enhanced by copper ions).[15][16]
-
G-protein Coupling: The activated OR couples to a heterotrimeric G-protein, Gαolf.
-
Adenylyl Cyclase Activation: Gαolf, in its GTP-bound state, activates adenylyl cyclase type III.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Conclusion
This compound is a volatile sulfur compound of significant importance to the aroma of a wide array of foods. Its characteristic alliaceous and savory notes are integral to the sensory identity of many culinary staples. A thorough understanding of its chemical properties, natural occurrence, biochemical formation, and the mechanisms of its perception is essential for food scientists and flavor chemists. The methodologies and information presented in this technical guide provide a comprehensive framework for the study and application of this compound in food and flavor research. Further research into the specific olfactory receptors for this compound and the precise quantitative impact of its various degradation products will continue to enhance our ability to craft and control the complex and appealing aromas of our food.
References
- 1. OR2T11 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition of Essential Oils of Bulbs and Aerial Parts of Two Cultivars of Allium sativum and Their Antibiofilm Activity against Food and Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, 3877-15-4 [thegoodscentscompany.com]
- 7. Functional identification and reconstitution of an odorant receptor in single olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Methyl Propyl Sulfide as a Clinical Biomarker: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of methyl propyl sulfide (CH₃SC₃H₇), a volatile sulfur compound, and explores its burgeoning role as a potential non-invasive biomarker for disease detection and monitoring. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of volatilomics and biomarker discovery.
Introduction to this compound
This compound is a thioether characterized by its distinct garlic-like odor.[1] It is a colorless liquid at room temperature and is soluble in organic solvents.[1] Natural sources of this compound include various foods such as onions and garlic, where it contributes to their characteristic aroma.[2][3] Emerging research has identified this compound in human breath and saliva, suggesting its origin from metabolic processes within the body, particularly from the activity of the oral and nasal cavity microbiota.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the development of accurate detection and quantification methods.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀S | [1] |
| Molecular Weight | 90.19 g/mol | [1] |
| CAS Number | 3877-15-4 | [1] |
| Boiling Point | 95.5 °C | |
| Density | 0.842 g/mL at 25 °C | |
| Appearance | Colorless liquid | [1] |
| Odor | Garlic-like | [1] |
| Solubility | Soluble in organic solvents, less soluble in water. | [1] |
The Role of this compound as a Potential Biomarker
Volatile organic compounds (VOCs) present in exhaled breath and other bodily fluids are gaining significant attention as potential non-invasive biomarkers for a variety of diseases. The profile of these VOCs can reflect the metabolic state of an individual, with alterations often associated with specific pathological conditions.
This compound is a member of the family of volatile sulfur compounds (VSCs), which are primarily produced by the microbial degradation of sulfur-containing amino acids, such as methionine and cysteine.[1][4] The oral microbiome, in particular, is a significant source of VSCs.[4][5][6][7] Consequently, the concentration of this compound in breath or saliva may serve as an indicator of oral health status, with potential links to conditions such as:
-
Halitosis (Oral Malodor): VSCs are the primary cause of bad breath, and their levels are directly correlated with the severity of the condition.
-
Periodontal Disease: The bacteria responsible for producing VSCs are also implicated in the pathogenesis of periodontal diseases.[5][6]
While direct evidence linking specific concentrations of this compound to disease is still an active area of research, the established connection between VSCs and oral health provides a strong rationale for its investigation as a biomarker in this context.
Experimental Protocols for Detection and Quantification
The gold-standard technique for the analysis of volatile compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] This method offers high sensitivity and specificity, allowing for the accurate identification and quantification of the target analyte.
Sample Collection
Breath Samples: Exhaled breath can be collected in inert bags (e.g., Tedlar® bags) or by drawing a known volume of air through a sorbent tube to trap the VOCs.
Saliva Samples: Unstimulated saliva should be collected and immediately processed or stored at -80°C to prevent degradation of the analytes.
Sample Preparation
Breath (Sorbent Tubes): Trapped VOCs are thermally desorbed from the sorbent tube directly into the GC-MS system.
Saliva: A headspace solid-phase microextraction (HS-SPME) method is commonly employed. This involves placing a saliva sample in a sealed vial and exposing a coated fiber to the headspace above the sample to adsorb the volatile compounds. The fiber is then injected into the GC-MS for analysis.
GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound would involve:
| Parameter | Specification |
| Gas Chromatograph | Equipped with a mass selective detector (MSD). |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Splitless for trace analysis. |
| Oven Temperature Program | An initial low temperature (e.g., 40°C) held for a few minutes, followed by a ramp to a higher temperature (e.g., 250°C) to elute the compounds. |
| Mass Spectrometer | Operated in electron ionization (EI) mode. |
| Data Acquisition | Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. |
Quantification: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations. An internal standard should be used to correct for variations in sample preparation and injection.
Metabolic and Signaling Pathways
Metabolic Production of this compound
The primary pathway for the production of this compound in humans is through the metabolism of sulfur-containing amino acids by the oral and gut microbiota.[4] Anaerobic bacteria, in particular, possess the enzymatic machinery to degrade methionine and cysteine into various VSCs, including this compound.
The biosynthesis of thioether-containing molecules in biological systems often involves S-adenosyl-L-methionine (SAM) as a key intermediate.[11] Radical SAM enzymes can catalyze the formation of thioether bonds.[11] In the context of the oral microbiome, specific bacterial species utilize enzymes like L-cysteine desulfhydrase and L-methionine α-deamino-γ-mercaptomethane-lyase to break down amino acids and produce VSCs.[4]
dot
Caption: Microbial production of this compound.
Potential Signaling Pathways
While specific signaling pathways directly involving this compound have yet to be fully elucidated, the broader class of volatile sulfur compounds is known to exert biological effects. For instance, hydrogen sulfide (H₂S), another major VSC, is now recognized as a gasotransmitter involved in various physiological processes, including vasodilation and inflammation. Given the structural similarity, it is plausible that this compound may also interact with cellular signaling pathways, although further research is required to confirm this.
Conclusion and Future Directions
This compound holds promise as a non-invasive biomarker, particularly for monitoring oral health and diseases influenced by the oral microbiome. Its detection in breath and saliva is feasible using established analytical techniques like GC-MS. Future research should focus on:
-
Clinical Validation: Conducting large-scale clinical studies to establish definitive correlations between this compound concentrations and specific disease states.
-
Quantitative Thresholds: Determining the normal and pathological ranges of this compound in different biological matrices.
-
Pathway Elucidation: Further investigating the specific microbial and host metabolic pathways that produce and are influenced by this compound.
-
Technological Advancement: Developing more sensitive and point-of-care devices for the rapid detection of this compound.
The continued exploration of this compound as a biomarker has the potential to contribute significantly to the development of novel, non-invasive diagnostic tools, ultimately improving patient outcomes.
Experimental Workflow Visualization
dot
Caption: Workflow for biomarker analysis.
References
- 1. Changes in salivary microbiota increase volatile sulfur compounds production in healthy male subjects with academic-related chronic stress | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound Methyl propyl disulfide (FDB008557) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. The relationship between oral malodor and volatile sulfur compound-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oral microbiome as a co-mediator of halitosis and periodontitis: a narrative review [frontiersin.org]
- 7. aao-hnsfjournals.onlinelibrary.wiley.com [aao-hnsfjournals.onlinelibrary.wiley.com]
- 8. Detection of volatile sulfur compounds (VSCs) in exhaled breath as a potential diagnostic method for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 10. Detection of volatile sulfur compounds (VSCs) in exhaled breath as a potential diagnostic method for oral squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 11. The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Methyl Propyl Sulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methyl propyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound of interest in various fields, including food science, environmental monitoring, and drug development, due to its distinct aroma and potential as a biomarker. The protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. This method provides excellent sensitivity and selectivity for the determination of this compound in diverse sample matrices.
Introduction
This compound (C4H10S) is a volatile organic compound known for its characteristic sulfurous odor.[1] Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of food and beverages. Furthermore, its detection can be indicative of specific biological or chemical processes, making its accurate quantification crucial for researchers, scientists, and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound.[2] This application note provides a comprehensive protocol for the HS-SPME GC-MS analysis of this compound.
Experimental
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile compounds in liquid or solid samples.[3]
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Heating block or water bath with temperature control
-
Sodium chloride (NaCl)
-
Deionized water
Protocol:
-
Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.
-
Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[3]
-
Vial Sealing: Immediately seal the vial with the screw cap and septum.
-
Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time of 15 minutes to allow the analytes to partition into the headspace.
-
SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[3]
-
Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Solvent Delay | 3 min |
Results and Discussion
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak ([M]+) at m/z 90. The base peak is typically observed at m/z 61. Other significant fragments can be found at m/z 48 and 41.
Caption: Proposed mass fragmentation pathway of this compound.
Quantitative Data
Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.
The following table summarizes key quantitative data for this compound. Note that retention time, LOD, and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation.[3]
| Parameter | Value | Reference |
| Molecular Weight | 90.19 g/mol | [1] |
| CAS Number | 3877-15-4 | [1] |
| Kovats Retention Index (Standard Non-polar) | ~714 | [1] |
| Quantification Ion (m/z) | 61 (base peak) | |
| Qualifier Ion 1 (m/z) | 90 (molecular ion) | |
| Qualifier Ion 2 (m/z) | 48 | |
| Limit of Detection (LOD) | To be determined experimentally | [3] |
| Limit of Quantification (LOQ) | To be determined experimentally | [3] |
Conclusion
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using HS-SPME GC-MS. The presented methods are robust and can be adapted for various sample matrices. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: Quantification of Methyl Propyl Sulfide in Food Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl propyl sulfide is a volatile sulfur compound (VSC) that contributes to the characteristic aroma and flavor profiles of a variety of food products. It is notably present in Allium vegetables such as onions and garlic, as well as in dairy products, cooked meats, and some fermented beverages like beer.[1][2] The concentration of this compound can significantly impact the sensory perception of these foods, making its accurate quantification crucial for quality control, flavor profile analysis, and product development. This application note provides a detailed protocol for the quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive, selective, and requires minimal sample preparation, making it ideal for the analysis of trace volatile compounds in complex food matrices.
Data Presentation
The following table summarizes the quantitative data for this compound and related sulfur compounds found in various food samples from the literature. It is important to note that concentrations can vary significantly based on the specific food item, its preparation method, and the analytical technique employed.
| Food Matrix | Compound | Concentration Range | Analytical Method | Reference |
| Onion (Allium cepa L.) | Methyl propyl disulfide | 1.42% (relative area) | HS-SPME-GC-MS | [2] |
| Allyl propyl sulfide | 0.20 µg/g | HS-SPME-GC-MS | [3] | |
| Methyl propyl disulfide | Increase observed after PEF treatment | HS-SPME-GC-MS | [4] | |
| Shallot (Allium ascalonicum L.) | Methyl propyl disulfide | Not specified | HS-SPME-GC-MS | [2] |
| Roasted Malts (Crystal, Amber, Cara) | This compound | Associated with lower temperature finished products | HS-SPME-GC-PFPD | [1][5] |
| Dry-Cured Ham | General Volatile Organic Compounds | 0.09–3.41 mg/kg (LOQ) | HS-SPME-GC-MS | [6] |
| Beer | Dimethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide | Not specified for this compound | Purge-and-Trap GC-SCD | [7] |
| Fruit Brandy | General Volatile Sulfur Compounds | Up to 82 µg/L | HS-SPME-GC-MS | [8][9] |
Experimental Protocols
This section outlines a general protocol for the quantification of this compound in food samples using HS-SPME-GC-MS. Optimization of specific parameters may be required depending on the food matrix and instrumentation.
1. Sample Preparation
-
Solid Samples (e.g., Onion, Garlic, Meat):
-
Homogenize a representative portion of the solid sample.
-
Weigh approximately 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
For some matrices, the addition of a saturated NaCl solution (e.g., 1-2 mL) can improve the release of volatile compounds by increasing the ionic strength of the sample.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Liquid Samples (e.g., Milk, Beer):
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., ethyl methyl sulfide or a deuterated analog of the analyte) for accurate quantification.
-
Add NaCl to saturate the solution, if necessary.
-
Immediately seal the vial.
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile sulfur compounds.[8][9]
-
Incubation/Extraction:
-
Place the sealed vial in a heating block or the autosampler's incubation chamber.
-
Equilibrate the sample at a controlled temperature, typically between 40°C and 70°C, for 15-30 minutes with agitation to facilitate the release of volatiles into the headspace.[6]
-
Expose the SPME fiber to the headspace of the sample for a specific extraction time, generally ranging from 20 to 60 minutes, at the same temperature.[6][10]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, where the adsorbed analytes are thermally desorbed. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.[4]
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar or mid-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.[4]
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Quantification
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standard solutions of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Mandatory Visualization
Caption: Workflow for quantifying this compound in food.
Caption: Simplified pathway of VSC formation in Allium species.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. agraria.com.br [agraria.com.br]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and protocols for the qualitative and quantitative analysis of methyl propyl sulfide. This document includes key physicochemical data, detailed experimental procedures for gas chromatography-mass spectrometry (GC-MS), and guidelines for quality control.
Introduction
This compound (CAS No. 3877-15-4) is a volatile organosulfur compound with a characteristic garlic-like odor. It is found in various natural products and is used as a flavoring agent. Accurate and reliable analytical methods are essential for its quantification in various matrices for quality control, research, and safety assessment. This document outlines the standard procedures for the analysis of this compound using GC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development and validation of analytical methods.
| Property | Value | Reference |
| CAS Number | 3877-15-4 | [1][2] |
| Molecular Formula | C₄H₁₀S | [1][2] |
| Molecular Weight | 90.19 g/mol | [2] |
| Boiling Point | 95.5 °C | [3] |
| Density | 0.842 g/mL at 25 °C | [3] |
| Refractive Index | 1.4430 at 20 °C | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Reminiscent of garlic or onions | [1] |
Quantitative Data for Analytical Identification
The following tables provide key data for the identification and quantification of this compound using gas chromatography and mass spectrometry.
Kovats Retention Indices
The Kovats retention index (RI) is a dimensionless unit that helps in the identification of compounds by gas chromatography. The RI of this compound on different stationary phases is provided below.
| Stationary Phase Type | Retention Index (RI) |
| Standard Non-Polar | 705, 712.5, 714 |
| Semi-Standard Non-Polar | 706, 707, 712, 715, 717, 718, 723, 727, 752 |
| Standard Polar | 951 |
Data sourced from PubChem[2].
Mass Spectrometry Fragmentation Data
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The most abundant ions are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 61 | 99.99 |
| 90 (M+) | 45.43 |
| 48 | 40.89 |
| 41 | 34.99 |
| 27 | 28.81 |
Data sourced from PubChem and MassBank[2][4].
Experimental Protocols
The following protocols are provided as a general guideline for the analysis of this compound. Method validation and optimization are recommended for specific applications and matrices.
Preparation of Standard Solutions
Objective: To prepare a series of calibration standards of this compound for the quantification of the analyte in samples.
Materials:
-
This compound (analytical standard grade, >98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of methanol and then dilute to the mark with methanol.
-
Calculate the exact concentration of the stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock standard solution with methanol to prepare a series of working standards.
-
A typical concentration range for a calibration curve could be 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Store the standard solutions at 4°C in tightly sealed amber vials.
-
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract and concentrate volatile this compound from a liquid or solid matrix into the headspace for GC-MS analysis.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with screw caps and septa
-
Heating block or water bath with agitation
-
Sodium chloride (NaCl)
Procedure:
-
Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.
-
For aqueous samples, add NaCl (e.g., 1 g) to increase the ionic strength and promote the partitioning of the analyte into the headspace.
-
Seal the vial with a screw cap containing a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, HP-1ms, or a specialized sulfur column)
Typical GC Conditions:
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes. |
Typical MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | m/z 61, 90 |
Note: The GC oven program and other parameters should be optimized based on the specific column and instrument used to achieve good chromatographic separation and peak shape.
Data Analysis and Quality Control
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the target ion (e.g., m/z 61) against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.
-
Quality Control:
-
Blank Analysis: Analyze a solvent blank and a method blank to ensure no contamination.
-
Calibration Verification: A calibration standard should be run periodically to check the stability of the instrument's response.
-
Spike Recovery: Analyze a matrix spike sample to assess the method's accuracy and potential matrix effects.
-
Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
Caption: Logic for quantitative analysis of this compound.
References
Application Note: Headspace Analysis of Methyl Propyl Sulfide in Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl sulfide (MPS) is a volatile sulfur compound (VSC) that can be found in various foods and beverages. It is characterized by an alliaceous, creamy, and green aroma. In the beverage industry, MPS may be present as a natural fermentation byproduct or as an intentionally added flavoring agent.[1] Its impact on the final aroma profile of a beverage is concentration-dependent, making its accurate quantification crucial for quality control and product development.
This application note provides a detailed protocol for the analysis of this compound in beverages using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity and selectivity for the detection of volatile compounds in complex matrices such as alcoholic and non-alcoholic beverages.
Signaling Pathways and Logical Relationships
The presence and concentration of this compound and other volatile sulfur compounds in fermented beverages are influenced by several factors starting from the raw materials and continuing through the fermentation and aging processes. The following diagram illustrates the key relationships.
Caption: Formation pathway of volatile sulfur compounds in beverages.
Experimental Protocols
This protocol is adapted from established methods for the analysis of volatile sulfur compounds in alcoholic beverages.
Materials and Reagents
-
Samples: Beer, wine, fruit juice, or other beverage samples.
-
Standards: this compound (CAS 3877-15-4), analytical standard grade.
-
Internal Standard (IS): Ethyl methyl sulfide (EMS) or another suitable volatile sulfur compound not expected in the sample.
-
Reagents: Sodium chloride (NaCl), analytical grade; Ethylenediaminetetraacetic acid (EDTA), analytical grade; Deionized water.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
Autosampler: Capable of performing automated headspace SPME.
-
GC Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
Sample Preparation
-
For alcoholic beverages (e.g., wine, beer): Dilute the sample with deionized water to an ethanol concentration of approximately 2.5% (v/v) to improve extraction sensitivity.
-
For non-alcoholic beverages (e.g., juice): Use the sample directly without dilution.
-
Pipette 10 mL of the (diluted) sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial. Salting out enhances the transfer of volatile compounds from the liquid to the headspace.
-
Add 0.1 g of EDTA to chelate metal ions that can catalyze the oxidation of sulfur compounds.
-
Spike the sample with the internal standard at a known concentration (e.g., 10 µg/L).
-
Immediately seal the vial with a magnetic screw cap.
HS-SPME-GC-MS Analysis Workflow
The following diagram outlines the analytical workflow from sample preparation to data analysis.
Caption: HS-SPME-GC-MS analytical workflow.
Optimized HS-SPME and GC-MS Parameters
HS-SPME Parameters:
| Parameter | Value |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Incubation Temperature | 35°C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250°C |
| Desorption Time | 5 min |
GC-MS Parameters:
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.1 mL/min) |
| Oven Program | 30°C for 6 min, ramp to 130°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 min. |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (MPS) | m/z 90 |
| Qualifier Ions (MPS) | m/z 61, 47 |
Data Presentation
Quantitative data for this compound in commercial beverages is not widely available in scientific literature. However, it is used as a flavoring agent. The following table summarizes the permitted usage levels in alcoholic beverages.
| Beverage Type | This compound Concentration (ppm) | Data Source |
| Alcoholic Beverages | 0.20 - 1.00 | The Good Scents Company[2] |
Note: This data represents permitted usage levels for flavoring and not necessarily the concentrations found as natural byproducts.
Discussion
The presented HS-SPME-GC-MS method is a robust and sensitive approach for the quantification of this compound in various beverage matrices. The optimization of sample preparation, particularly the dilution of alcoholic samples and the addition of salt and a chelating agent, is critical for achieving reliable and reproducible results. The use of a DVB/CAR/PDMS fiber is recommended for its high affinity for a broad range of volatile and semi-volatile compounds, including sulfur compounds.
The choice of an appropriate internal standard that is not naturally present in the samples is essential for accurate quantification, as it compensates for variations in extraction efficiency and injection volume.
Conclusion
This application note provides a comprehensive protocol for the headspace analysis of this compound in beverages. The detailed methodology and optimized parameters for HS-SPME-GC-MS analysis will enable researchers and quality control professionals to accurately quantify this important aroma compound. The provided workflow and logical diagrams offer a clear understanding of the analytical process and the factors influencing the presence of volatile sulfur compounds in beverages.
References
Application Note: Quantitative Analysis of Methyl Propyl Sulfide using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl sulfide (MPS) is a volatile sulfur compound (VSC) that contributes to the aroma and flavor profiles of various foods and beverages, including onions, garlic, and some fermented products.[1] Its detection and quantification are crucial for quality control in the food and beverage industry, as well as in environmental monitoring and potentially in drug development for analyzing impurities or metabolites. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices.[2] When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a powerful analytical tool for the selective and sensitive determination of trace-level analytes like this compound.
This application note details a headspace SPME (HS-SPME) method coupled with GC-MS for the quantitative analysis of this compound. The protocol provides optimized parameters for extraction and analysis, ensuring high sensitivity and reproducibility.
Principle of the Method
The HS-SPME-GC-MS method involves the partitioning of volatile analytes, such as this compound, from the headspace of a sample onto a coated fiber.[3] The fiber is then transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer.
Experimental
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.[3][4]
-
Headspace Vials: 20 mL glass vials with PTFE/silicone septa.[5]
-
Heating Block or Water Bath: With temperature control.[5]
-
Sodium Chloride (NaCl): Analytical grade, for modifying sample ionic strength.[5]
-
This compound Standard: High purity standard for calibration.
-
Internal Standard (IS): Ethyl methyl sulfide or a similar compound not present in the sample.[6][7]
-
Deionized Water
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for VSC analysis (e.g., DB-WAX or equivalent).[6]
-
Mass Spectrometer (MS): Capable of electron impact (EI) ionization and operating in both full scan and selected ion monitoring (SIM) modes.
Method Validation Parameters (Representative Data)
The following table summarizes representative quantitative data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS. These values are based on published data for structurally similar compounds and serve as a guideline for the expected performance of the method for this compound.[6]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.09 µg/mL |
| Precision (RSD%) | < 10% |
| Recovery | 85 - 115% |
Experimental Workflow
References
- 1. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 7. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for derivatization of methyl propyl sulfide for GC analysis
An Application Note and Protocol for the Derivatization of Methyl Propyl Sulfide for Gas Chromatography (GC) Analysis.
Introduction
This compound is a volatile sulfur compound (VSC) that can be analyzed directly by gas chromatography, particularly when using a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD).[1][2][3] However, derivatization is a valuable technique to enhance analysis in several scenarios.[4] The process modifies the analyte to improve its chemical and physical properties for GC analysis.[5] For this compound, derivatization is employed to increase thermal stability, improve chromatographic peak shape, and shift its retention time to avoid co-elution with matrix interferences.[5][6] Furthermore, converting the sulfide to a derivative with a higher molecular weight can yield more informative fragments in mass spectrometry (MS), aiding in identification and quantification, especially when sulfur-specific detectors are unavailable.[7]
This application note details a robust and straightforward protocol for the derivatization of this compound via oxidation to its corresponding sulfoxide. The chosen method utilizes hydrogen peroxide in glacial acetic acid, a clean, safe, and operationally simple system that aligns with the principles of "green chemistry".[8][9]
Principle of the Method
The derivatization is achieved through the selective oxidation of the sulfide functional group. In an acidic medium provided by glacial acetic acid, hydrogen peroxide (H₂O₂) acts as an effective oxidizing agent, converting this compound to methyl propyl sulfoxide.[8] Careful control of reaction conditions, such as temperature and stoichiometry, is important to favor the formation of the sulfoxide and minimize potential over-oxidation to the corresponding sulfone.[9] The resulting sulfoxide is more polar and less volatile than the parent sulfide, altering its chromatographic behavior for improved analysis.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler Vials (2 mL) with caps
-
Glass reaction vials (e.g., 4 mL) with screw caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
-
Reagents:
-
This compound (98% purity or higher)
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Glacial Acetic Acid (CH₃COOH), ACS grade
-
Dichloromethane (CH₂Cl₂), HPLC or GC grade
-
Sodium Hydroxide (NaOH), 4 M aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol or appropriate solvent for standard preparation, HPLC grade
-
Experimental Protocol
This protocol is adapted from the general method for the oxidation of sulfides to sulfoxides.[8]
1. Preparation of Standards and Samples
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.
-
From the stock solution, prepare a series of calibration standards in the desired concentration range.
-
For unknown samples, perform a preliminary analysis or use an estimated concentration to ensure the analyte amount falls within the calibration range.
2. Derivatization Reaction
-
In a glass reaction vial, place an aliquot of the sample or standard solution equivalent to approximately 2 mmol of this compound. If using a solvent, evaporate it under a gentle stream of nitrogen if it is incompatible with the reaction.
-
Add 2 mL of glacial acetic acid to the vial.
-
Slowly add 8 mmol of 30% hydrogen peroxide to the mixture.
-
Cap the vial and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by running test injections on the GC over time until the reaction is complete.[8]
3. Sample Work-up and Extraction
-
Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous NaOH solution.
-
Extract the derivatized product (methyl propyl sulfoxide) by adding an appropriate volume of dichloromethane (e.g., 2 mL), vortexing for 1 minute, and allowing the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the final dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical starting parameters for the analysis of the derivatized product. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column) |
| Inlet | Splitless mode, 250 °C |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Acquisition | Scan Mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
Method performance should be validated by determining linearity, recovery, and detection limits. The following table provides a template for summarizing the quantitative results. For reference, analytical methods for underivatized sulfur compounds using sensitive detectors can achieve limits of detection (LOD) of approximately 10 ppb.[10]
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | % Recovery |
| This compound | To be determined | TBD | TBD | TBD | N/A |
| Methyl Propyl Sulfoxide | To be determined | TBD | TBD | TBD | TBD |
Visualizations
Reaction Workflow
The diagram below illustrates the complete experimental workflow from sample preparation to final analysis.
Caption: A flowchart of the derivatization and extraction protocol.
Chemical Reaction Diagram
The following diagram shows the chemical transformation of this compound to methyl propyl sulfoxide.
Caption: Oxidation of this compound to its sulfoxide derivative.
Conclusion
The protocol described provides an effective method for the derivatization of this compound into methyl propyl sulfoxide for GC-MS analysis. This procedure is advantageous as it uses readily available and safe reagents, proceeds under mild conditions, and can be implemented in most analytical laboratories.[8][9] This derivatization enhances the robustness of the analysis, especially for complex sample matrices or when specialized sulfur detectors are not available.
References
- 1. gcms.cz [gcms.cz]
- 2. silcotek.com [silcotek.com]
- 3. Trace Sulfur Analysis : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hpst.cz [hpst.cz]
- 7. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Analysis of Methyl Propyl Sulfide in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl sulfide is a volatile sulfur compound (VSC) that has been identified in various biological and environmental matrices. As a metabolite and a potential biomarker, its accurate and sensitive quantification in biological fluids is of growing interest in clinical diagnostics, toxicology, and drug development. These application notes provide detailed protocols for the analysis of this compound in biological fluids using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile compounds.
Data Presentation
Quantitative data for endogenous levels of this compound in human biological fluids are not extensively available in peer-reviewed literature. However, to illustrate the typical concentration ranges of related volatile sulfur compounds found in healthy individuals, the following tables summarize reported values for hydrogen sulfide (H₂S) and methyl mercaptan (CH₃SH). These values can serve as a reference for expected concentration ranges of VSCs in biological matrices.
Table 1: Concentration of Hydrogen Sulfide (H₂S) in Human Biological Fluids
| Biological Fluid | Concentration Range | Analytical Method | Reference |
| Plasma | 10 - 100 µM | Methylene Blue Method | [1] |
| Plasma | ~1.0 µM (in mice) | Monobromobimane (MBB) Assay | [1] |
| Blood | Undetectable (<100 nM) | Polarographic H₂S Sensor | [1] |
| Whole Blood | < 0.05 µg/mL | GC-MS | [2] |
Table 2: Concentration of Methyl Mercaptan (CH₃SH) in Human Breath
| Condition | Concentration Range (ppb) | Analytical Method | Reference |
| Healthy Controls | 5.73 ± 14.10 | Gas Chromatography | [3] |
| Gingivitis | 29.31 ± 59.16 | Gas Chromatography | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Blood/Plasma using HS-SPME-GC-MS
This protocol details the analysis of this compound from blood or plasma samples.
1. Sample Preparation and HS-SPME
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). To obtain plasma, centrifuge the whole blood at 3000 rpm for 10 minutes at 4°C.
-
Vial Preparation: Transfer 1 mL of whole blood or plasma into a 10 mL or 20 mL headspace vial.
-
Matrix Modification: Add 0.3 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated this compound or a different sulfide compound not expected in the sample) at a known concentration.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in the autosampler tray or a heating block. Incubate the sample at 60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.
-
SPME Fiber Extraction: Expose a pre-conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
2. GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
-
GC-MS Parameters: The following table outlines the recommended GC-MS parameters.
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | |
| Quantifier Ion | m/z 90 (Molecular Ion, M⁺) |
| Qualifier Ion 1 | m/z 61 |
| Qualifier Ion 2 | m/z 47 |
3. Data Analysis and Quantification
-
Identify this compound based on its retention time and the presence of the specified quantifier and qualifier ions.
-
Quantify the concentration of this compound by creating a calibration curve using standard solutions of this compound prepared in a similar matrix (e.g., blank plasma). The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Protocol 2: Analysis of this compound in Urine using HS-SPME-GC-MS
This protocol is adapted for the analysis of this compound in urine samples.
1. Sample Preparation and HS-SPME
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Vial Preparation: Transfer 5 mL of urine into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial.
-
Internal Standard: Spike the sample with a suitable internal standard.
-
Vial Sealing: Immediately seal the vial.
-
Incubation and Extraction: Follow the same incubation and extraction procedure as described in Protocol 1.
2. GC-MS Analysis and Data Processing
-
Follow the same GC-MS parameters and data analysis procedures as outlined in Protocol 1.
Visualizations
Metabolic Pathway of Propyl Sulfides
The following diagram illustrates a probable metabolic pathway for propyl sulfides, including the formation and subsequent oxidation of this compound. This pathway is inferred from the metabolism of related compounds like dipropyl disulfide.
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps in the analytical workflow for determining this compound in biological fluids.
References
Proton-transfer-reaction mass spectrometry (PTR-MS) for methyl propyl sulfide detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for the sensitive and real-time detection of methyl propyl sulfide. This volatile sulfur compound (VSC) is of significant interest in various fields, including food science for its contribution to aroma profiles, environmental monitoring for its role as a potential pollutant, and in biomedical research as a potential biomarker in exhaled breath.
Principle of Detection
Proton-Transfer-Reaction Mass Spectrometry is a soft chemical ionization technique ideal for the online monitoring of volatile organic compounds (VOCs). The process involves the transfer of a proton from a hydronium ion (H₃O⁺) to the target analyte (M), in this case, this compound (CH₃SC₃H₇). For this reaction to be efficient, the proton affinity of the analyte must be higher than that of water (691 kJ/mol). While the exact proton affinity of this compound is not readily published, analogous sulfur compounds such as dimethyl sulfide have a proton affinity of 839 kJ/mol, strongly indicating that this compound will be readily protonated by H₃O⁺.
The primary reaction in the PTR-MS drift tube is:
H₃O⁺ + CH₃SC₃H₇ → [CH₃SC₃H₇]H⁺ + H₂O
The resulting protonated this compound is then detected by a mass spectrometer, typically a time-of-flight (TOF) or quadrupole analyzer. The concentration of the analyte is determined from the measured ion signals of the protonated molecule and the reagent ions.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the detection of this compound using PTR-MS.
Caption: A streamlined workflow for analyzing this compound using PTR-MS.
Detailed Experimental Protocols
This section outlines the key experimental protocols for the detection of this compound using a PTR-MS instrument.
Protocol 1: Instrument Setup and Calibration
-
Instrument Preparation:
-
Ensure the PTR-MS instrument, including the ion source, drift tube, and mass spectrometer, is clean and has reached stable operating temperatures and pressures.
-
Use an inert, heated transfer line (e.g., PEEK tubing) to minimize analyte loss and surface interactions.
-
-
Drift Tube Conditions:
-
Set the drift tube temperature to 60-80°C.
-
Maintain a drift tube pressure of 2.0-2.5 mbar.
-
Apply a drift voltage to achieve an E/N ratio of 120-140 Td. This range is generally effective for minimizing fragmentation of many VOCs.
-
-
Calibration:
-
Prepare a certified gas standard of this compound in nitrogen at a known concentration (e.g., 1 ppm).
-
Use a dynamic dilution system to generate a series of calibration standards at different concentrations (e.g., 1, 5, 10, 20, 50, 100 ppb).
-
Introduce the calibration standards into the PTR-MS and record the ion signal for protonated this compound (m/z 91.06).
-
Construct a calibration curve by plotting the normalized ion signal against the concentration.
-
Determine the instrument's sensitivity (in normalized counts per second per ppbV) and the limit of detection (LOD) and limit of quantification (LOQ).
-
Protocol 2: Headspace Analysis of Food and Beverage Samples
-
Sample Preparation:
-
Accurately weigh a known amount of the solid or liquid sample (e.g., 1-5 g) into a headspace vial.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the headspace to equilibrate.
-
-
PTR-MS Measurement:
-
Connect the heated transfer line from the PTR-MS to the headspace vial using a needle.
-
Draw a constant flow of the headspace gas into the PTR-MS for real-time analysis.
-
Monitor the ion signal at m/z 91.06, corresponding to protonated this compound.
-
Also monitor for potential fragment ions. Based on studies of similar sulfides, potential fragments could arise from the loss of alkyl groups. For this compound, this could include fragments corresponding to the loss of a methyl or propyl group.
-
Protocol 3: Exhaled Breath Analysis
-
Sample Collection:
-
Instruct the subject to exhale into an inert breath collection bag (e.g., Tedlar® or Nalophan™) until it is full.
-
Ensure that the subject performs a single, slow exhalation to capture alveolar air.
-
Analyze the collected breath sample within a short timeframe to minimize changes in composition.
-
-
PTR-MS Measurement:
-
Connect the breath collection bag to the PTR-MS inlet.
-
Introduce the breath sample into the instrument at a constant flow rate.
-
Monitor the real-time concentration of this compound at m/z 91.06.
-
It is crucial to also monitor for common breath constituents like acetone and isoprene to ensure proper instrument function and to account for any potential isobaric interferences, although none are expected at the high mass resolution of modern PTR-TOF-MS instruments.
-
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the detection of this compound based on data from similar volatile sulfur compounds analyzed by PTR-MS.[1][2][3]
| Parameter | Expected Value | Notes |
| Protonated Ion (m/z) | 91.06 | Calculated for C₄H₁₁S⁺ |
| Limit of Detection (LOD) | 0.1 - 1.0 ppbV | Dependent on instrument sensitivity and measurement time. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ppbV | Typically 3 times the LOD. |
| Linear Dynamic Range | 1 - 1000 ppbV | Can be extended with appropriate calibration. |
| Response Time | < 1 second | For real-time monitoring applications. |
Data Analysis and Interpretation
The primary ion detected for this compound will be the protonated parent molecule at m/z 91.06. However, depending on the drift tube conditions (E/N ratio), some fragmentation may occur. It is important to investigate the mass spectrum for potential fragment ions to ensure accurate quantification. For saturated monosulfides, fragmentation often involves the loss of an alkyl radical.
The concentration of this compound can be calculated using the following formula:
[CH₃SC₃H₇] = (1 / k * t) * (I(m/z 91.06) / I(H₃O⁺))
Where:
-
[CH₃SC₃H₇] is the concentration of this compound.
-
k is the proton transfer reaction rate constant.
-
t is the reaction time in the drift tube.
-
I(m/z 91.06) is the ion signal of protonated this compound.
-
I(H₃O⁺) is the primary ion signal.
For accurate quantification, it is recommended to use the calibration curve generated from the standards as described in Protocol 1.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the PTR-MS detection process for this compound.
Caption: Logical flow of this compound detection in a PTR-MS system.
Conclusion
Proton-Transfer-Reaction Mass Spectrometry is a powerful analytical technique for the real-time, high-sensitivity detection of this compound. By following the detailed protocols outlined in this application note, researchers can achieve reliable and accurate quantification of this important volatile sulfur compound in a variety of matrices. The non-invasive nature and speed of PTR-MS make it particularly well-suited for applications in food science, environmental monitoring, and biomedical research.
References
Application Notes and Protocols for Stable Isotope Labeling of Methyl Propyl Sulfide in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic and environmental fate of molecules. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or Deuterium for Hydrogen), compounds can be unambiguously identified and quantified in complex biological or environmental matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Methyl propyl sulfide (MPS) is a volatile organic sulfur compound found in some foods and used as a flavoring agent.[1] Understanding its metabolic pathways, environmental degradation, and potential role in biological systems is of interest to researchers in fields ranging from food science to drug metabolism and environmental science. This document provides detailed protocols for the synthesis and analysis of isotopically labeled this compound for use as a tracer in such studies.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be readily achieved via a nucleophilic substitution reaction. The general strategy involves the reaction of an isotopically labeled methyl halide with sodium propanethiolate. This method is versatile and can be used to introduce isotopes at specific positions.
Protocol 1: Synthesis of [¹³C-methyl]-Methyl Propyl Sulfide
This protocol describes the synthesis of this compound with a carbon-13 label on the methyl group.
Materials:
-
[¹³C]-Methyl iodide (99 atom % ¹³C)
-
1-Propanethiol
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Preparation of Sodium Propanethiolate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol with stirring.
-
Cool the solution in an ice bath.
-
Slowly add 1-propanethiol (1.0 eq) to the cooled solution via a dropping funnel.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium propanethiolate.
-
-
Reaction with [¹³C]-Methyl Iodide:
-
To the freshly prepared sodium propanethiolate solution, add [¹³C]-methyl iodide (1.0 eq) dropwise at room temperature.[2]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude [¹³C-methyl]-methyl propyl sulfide can be purified by fractional distillation to yield a colorless liquid.
-
Protocol 2: Synthesis of [D₃-methyl]-Methyl Propyl Sulfide
This protocol is analogous to Protocol 1, substituting deuterated methyl iodide for the ¹³C-labeled reagent.
Materials:
-
[D₃]-Methyl iodide (99 atom % D)
-
Follow the same materials list as in Protocol 1.
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting [D₃]-methyl iodide for [¹³C]-methyl iodide in the reaction step.[3]
Analytical Protocols
The successful synthesis and application of isotopically labeled MPS require robust analytical methods for its quantification and the determination of isotopic enrichment.
Protocol 3: GC-MS Analysis of Labeled this compound
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and identifying MPS in complex mixtures and for determining the extent of isotopic labeling.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Final hold: 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Acquisition Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
Sample Preparation:
-
Samples from biological or environmental matrices may require extraction with an organic solvent (e.g., dichloromethane or hexane) and cleanup using solid-phase extraction (SPE) to remove interfering substances.
Data Analysis:
-
Identification: The retention time of MPS is confirmed by comparison with an authentic standard. The mass spectrum of unlabeled MPS is characterized by its molecular ion peak (m/z 90) and key fragment ions.[1] Saturated monosulfides typically show little fragmentation, with the most abundant fragment often being the smaller R-S⁺ fragment.[4]
-
Isotopic Enrichment Calculation:
-
For [¹³C-methyl]-MPS, the molecular ion will be at m/z 91.
-
For [D₃-methyl]-MPS, the molecular ion will be at m/z 93.
-
The isotopic enrichment can be calculated from the relative abundances of the labeled and unlabeled molecular ions in the mass spectrum, after correcting for the natural abundance of isotopes.
-
Table 1: Key Mass Fragments for Unlabeled and Labeled this compound
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Unlabeled MPS | 90 | 61, 48, 41, 27[1] |
| [¹³C-methyl]-MPS | 91 | 62, 49, 41, 27 |
| [D₃-methyl]-MPS | 93 | 64, 51, 41, 27 |
Protocol 4: NMR Analysis of Labeled this compound
NMR spectroscopy is used to confirm the position of the isotopic label and to provide structural information.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Expected Chemical Shifts:
-
¹H NMR:
-
CH₃-S: ~2.1 ppm (singlet)
-
S-CH₂: ~2.5 ppm (triplet)
-
CH₂-CH₃: ~1.6 ppm (sextet)
-
CH₃-CH₂: ~1.0 ppm (triplet)[5]
-
-
¹³C NMR:
-
CH₃-S: ~15 ppm
-
S-CH₂: ~36 ppm
-
CH₂-CH₃: ~23 ppm
-
CH₃-CH₂: ~13 ppm[6]
-
Analysis of Labeled MPS:
-
[¹³C-methyl]-MPS: In the ¹³C NMR spectrum, the signal corresponding to the methyl carbon (~15 ppm) will be significantly enhanced.
-
[D₃-methyl]-MPS: In the ¹H NMR spectrum, the singlet at ~2.1 ppm corresponding to the methyl protons will be absent or significantly reduced in intensity.
Application in Tracer Studies
Isotopically labeled MPS can be used as a tracer in a variety of studies.
Metabolic Studies:
-
Administer the labeled MPS to an in vivo or in vitro biological system (e.g., cell culture, animal model).
-
At various time points, collect samples (e.g., urine, blood, tissue extracts).
-
Extract and analyze the samples by GC-MS or LC-MS to identify and quantify the parent compound and its metabolites containing the isotopic label. This allows for the elucidation of metabolic pathways, such as oxidation to sulfoxides and sulfones. Simple aliphatic sulfides can be metabolized through these oxidative pathways.[7]
Environmental Fate Studies:
-
Introduce the labeled MPS into a model ecosystem (e.g., soil microcosm, aquatic system).
-
Collect samples from different environmental compartments (water, soil, air) over time.
-
Analyze the samples to determine the rate of degradation, identify degradation products, and understand the partitioning of the compound in the environment. Short-chain alkyl sulfides are expected to have a relatively short half-life in the atmosphere due to reaction with hydroxyl radicals.[8]
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Data Table for a Metabolic Study of [¹³C-methyl]-MPS in Rat Urine
| Time (hours) | [¹³C]-MPS (ng/mL) | [¹³C]-Methyl Propyl Sulfoxide (ng/mL) | [¹³C]-Methyl Propyl Sulfone (ng/mL) |
| 0 | 0 | 0 | 0 |
| 1 | 50.2 ± 4.5 | 15.1 ± 2.1 | 2.3 ± 0.5 |
| 4 | 12.5 ± 1.8 | 45.8 ± 5.3 | 10.7 ± 1.9 |
| 8 | 2.1 ± 0.4 | 30.2 ± 3.9 | 25.4 ± 3.1 |
| 24 | < LOD | 5.6 ± 1.1 | 15.8 ± 2.4 |
| LOD: Limit of Detection |
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and application of isotopically labeled this compound.
Caption: Proposed metabolic pathway for this compound.
References
- 1. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 11C/13C-labelled prostacyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propyl sulfide(111-47-7) 1H NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 8. EPI System Information for this compound 3877-15-4 [thegoodscentscompany.com]
Application Notes and Protocols for the Sensory Analysis of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are pivotal in the aroma profiles of numerous products, from foodstuffs to pharmaceuticals. Their influence is significant due to remarkably low odor detection thresholds, allowing them to be character-defining at minute concentrations or potent off-odors at higher levels.[1] Methyl propyl sulfide, a member of the thioether family, is characterized by a distinctive alliaceous, garlic- or onion-like aroma.[2] Accurate sensory analysis of this compound is crucial for quality control, flavor and fragrance development, and toxicological assessment.
This document provides a comprehensive guide to the olfactometry techniques applicable to the sensory analysis of this compound. It includes detailed experimental protocols for Gas Chromatography-Olfactometry (GC-O), a powerful analytical method for discerning odor-active compounds.[1] Furthermore, it presents quantitative data on the odor thresholds of related sulfur compounds and visualizes the underlying biochemical signaling pathway and experimental workflows.
Data Presentation: Odor Thresholds of Volatile Sulfur Compounds
| Compound | Odor Threshold (ppm by volume) | Odor Description |
| Hydrogen Sulfide | 0.00047 - 0.0047 | Eggy sulfide |
| Methyl Mercaptan | 0.0021 | Sulfidy, pungent |
| Ethyl Mercaptan | 0.001 | Earthy, sulfidy |
| Dimethyl Sulfide | 0.001 | Vegetable sulfide |
| Carbon Disulfide | 0.21 | Vegetable sulfide |
| Benzyl Sulfide | 0.0021 | Sulfidy |
| Diphenyl Sulfide | 0.0047 | Burnt rubbery |
| Sulfur Dichloride | 0.001 | Pungent, sulfidy |
| Sulfur Dioxide | 0.47 | Pungent |
Data compiled from a study on the odor thresholds of 53 commercially important odorant chemicals.[4][5]
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for the Sensory Analysis of this compound
GC-O is a highly effective technique that couples the separation power of gas chromatography with the human nose as a sensitive detector.[3] This method is particularly well-suited for identifying the specific odor-active compounds within a complex volatile mixture.[1]
Objective: To separate and identify the odor-active compounds in a sample containing this compound and to characterize their sensory attributes.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Olfactory detection port (ODP) or "sniff port".
-
Effluent splitter to direct the column effluent to both the detector and the ODP.
-
Humidified air supply for the ODP to prevent nasal dehydration.
-
Appropriate GC column for separating volatile sulfur compounds (e.g., a low-bleed column like Agilent J&W DB-Sulfur SCD).[6]
-
High-purity helium or hydrogen as a carrier gas.
-
Sample containing this compound (e.g., headspace extract of a food product, a diluted standard solution).
-
A panel of trained human assessors.
Protocol:
-
Sample Preparation:
-
For liquid samples, utilize headspace solid-phase microextraction (SPME) to extract volatile and semi-volatile compounds. This method is solvent-free and minimizes the risk of creating artifacts.[3]
-
For gaseous samples, use a gas-tight syringe to inject a known volume directly into the GC.
-
Prepare a dilution series of a this compound standard to determine its retention time and odor character at different concentrations.
-
-
Instrumentation Setup:
-
Install the appropriate GC column and condition it according to the manufacturer's instructions to ensure low bleed.
-
Set the GC oven temperature program to effectively separate this compound from other volatile compounds in the sample. A typical program might start at 40°C and ramp up to 250°C.
-
Configure the effluent splitter to an appropriate ratio (e.g., 1:1) to ensure adequate analyte reaches both the instrumental detector and the ODP.
-
Set the temperature of the ODP transfer line to prevent condensation of the analytes.
-
Supply humidified air to the ODP at a comfortable flow rate for the assessor.
-
-
Sensory Evaluation:
-
A trained assessor sits at the ODP and continuously sniffs the effluent from the GC column.
-
The assessor records the time at which an odor is detected, describes the character of the odor (e.g., "garlic," "onion," "sulfurous"), and rates its intensity on a predefined scale.
-
This process is repeated with multiple assessors to obtain a consensus olfactogram.
-
-
Data Analysis:
-
The data from the instrumental detector (FID or MS) is used to generate a chromatogram, which shows the separated compounds as peaks at specific retention times.
-
The olfactogram, a plot of odor intensity versus time, is generated from the assessors' responses.
-
By aligning the chromatogram and the olfactogram, the odor-active peaks can be identified.
-
If using an MS detector, the mass spectrum of the odor-active peak can be used to confirm the identity of the compound as this compound.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of each compound.[3]
-
Visualizations
Olfactory Signaling Pathway for Sulfide Odorants
The detection of odorants, including sulfur compounds, is initiated by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs).[7] The binding of an odorant molecule to its specific OR triggers a signal transduction cascade that ultimately leads to the perception of smell. For many sulfur-containing odorants, the presence of a metal cofactor, such as copper, at the receptor's active site is thought to be crucial for detection.[7]
Caption: Olfactory signal transduction cascade for sulfide odorants.
Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)
The workflow for GC-O involves a sequential process from sample preparation to data integration and interpretation.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
References
Troubleshooting & Optimization
Overcoming matrix effects in methyl propyl sulfide quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of methyl propyl sulfide (MPS) and other volatile sulfur compounds (VSCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a matrix effect and how does it impact my MPS quantification?
A1: A matrix effect is the alteration of an analyte's signal (in this case, MPS) due to the presence of other components in the sample matrix, such as blood, plasma, food, or soil.[1] These co-eluting components can interfere with the ionization of MPS in the mass spectrometer source, leading to either signal suppression (lower response) or signal enhancement (higher response).[2][3] This directly compromises the accuracy, precision, and reliability of your quantitative results.[4] In Gas Chromatography (GC), matrix components can also coat the inlet liner, creating active sites that may protect analytes from thermal degradation, leading to a phenomenon known as matrix-induced signal enhancement.[3]
Q2: My calibration curve is accurate in a pure solvent, but my QC samples in the matrix are failing. How can I confirm a matrix effect is the cause?
A2: You can quantify the matrix effect by comparing the peak response of MPS in a "post-extraction spiked sample" with its response in a "neat" solvent standard at the same concentration.[1]
-
Step 1: Prepare a blank matrix sample by performing the full extraction procedure on a sample that does not contain MPS.
-
Step 2: Spike a known concentration of MPS into this extracted blank matrix. This is your matrix-matched standard.
-
Step 3: Prepare a standard in the pure solvent (e.g., methanol or methylene chloride) at the exact same concentration.
-
Step 4: Analyze both samples and calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[2] Values outside of a defined range (e.g., 85% to 115%) typically signify that the matrix effect is significant and requires mitigation.[5]
Q3: I've confirmed a significant matrix effect. What are the most effective strategies to overcome it?
A3: Several strategies can be employed, ranging from simple adjustments to more complex methodological changes. The most common approaches are:
-
Sample Dilution: A straightforward method is to dilute the sample extract.[4] This reduces the concentration of interfering matrix components. However, this approach is only viable if the MPS concentration is high enough to remain detectable after dilution.[3][4]
-
Matrix-Matched Calibration: This involves preparing your entire calibration curve in the extracted blank matrix instead of a pure solvent.[5] This ensures that the standards and the unknown samples experience the same matrix effect, effectively canceling it out. The primary challenge is obtaining a representative blank matrix that is free of the analyte.[4]
-
Stable Isotope Dilution (SID): This is the most robust and preferred method for correcting matrix effects.[4] It involves adding a known concentration of a stable isotope-labeled version of MPS (e.g., using ¹³C or ²H) to each sample before any preparation steps.[6][7] The labeled internal standard co-elutes with the native MPS and experiences the same matrix effects and extraction losses.[7] Quantification is based on the ratio of the response of the native analyte to the labeled standard, providing highly accurate results.[7][8]
-
Improved Sample Preparation: Enhancing the cleanup process can physically remove interfering matrix components. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for volatile compounds like MPS because they isolate the analyte in the headspace, leaving non-volatile matrix components behind in the sample vial.[9][10]
Q4: My MPS chromatographic peak is tailing or fronting. Is this a matrix effect?
A4: Not necessarily, but it can be related. While matrix effects primarily refer to ionization interference in the MS source, issues with peak shape are often due to chromatographic problems that can be exacerbated by the sample matrix.
-
Peak Tailing: This is often caused by active sites in the GC inlet liner or the front of the analytical column that interact with sulfur compounds.[9] A dirty liner or column contamination from repeated injections of complex matrices can create these active sites. To fix this, you can try using a deactivated inlet liner or trimming a small portion (e.g., 10-20 cm) from the front of the column.[9][11]
-
Peak Fronting: This typically indicates column overload, where too much sample has been injected.[9] Diluting your sample can often resolve this issue.[9]
Comparison of Matrix Effect Mitigation Strategies
The table below summarizes the primary strategies for overcoming matrix effects in MPS quantification.
| Strategy | Effectiveness | Pros | Cons |
| Sample Dilution | Moderate | Simple, fast, and inexpensive to implement.[4] | Reduces sensitivity; may not be feasible for trace-level analysis.[4] |
| Matrix-Matched Calibration | High | Effectively compensates for signal suppression/enhancement.[5] | Requires a true, analyte-free blank matrix which can be difficult or impossible to obtain.[4] |
| Improved Sample Preparation (e.g., HS-SPME) | High | Physically removes many non-volatile interferences; solvent-free.[12] | Requires method development and optimization (fiber type, time, temp).[12] Susceptible to matrix effects from other volatile components.[13][14] |
| Stable Isotope Dilution (SID) | Very High | Considered the "gold standard" for correcting both matrix effects and extraction variability.[4][7] | Requires synthesis and purchase of expensive labeled internal standards.[4][6] |
Experimental Protocol: MPS Quantification using HS-SPME-GC-MS
This protocol provides a general framework for analyzing this compound in an aqueous matrix (e.g., plasma, wastewater) using Headspace Solid-Phase Microextraction (HS-SPME). Optimization is required for different sample types.
1. Sample Preparation
-
Place 5 mL of the sample into a 20 mL headspace vial.
-
For SID, spike the sample with the stable isotope-labeled internal standard (e.g., ¹³C-MPS) at a concentration within the expected analytical range.
-
To improve the release of volatiles into the headspace (salting-out effect), add an appropriate amount of NaCl (e.g., 1.5 g).[15]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction
-
Place the vial in the autosampler tray or a heating block with magnetic stirring.
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad recovery of volatile sulfur compounds.[10][12]
-
Pre-incubation: Equilibrate the sample at a set temperature (e.g., 60°C) for 15 minutes with agitation to facilitate the partitioning of MPS into the headspace.[12]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[12]
3. GC-MS Analysis
-
Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[10] A desorption time of 2-5 minutes in splitless mode is typical.
-
GC Parameters (Example):
-
Column: Inert-coated column suitable for volatile analysis (e.g., DB-5ms UI, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 3 min), ramp to 150°C at 8°C/min, then ramp to 250°C at 20°C/min (hold 2 min).
-
-
MS Parameters (Example):
-
Ion Source Temp: 230°C.
-
Transfer Line Temp: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Use Selected Ion Monitoring (SIM) for target ions of MPS and its internal standard to maximize sensitivity and selectivity.
-
Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating matrix effects during the quantification of this compound.
Caption: Workflow for identifying and overcoming matrix effects in MPS analysis.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. en.jaas.ac.cn [en.jaas.ac.cn]
- 11. youtube.com [youtube.com]
- 12. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection [mdpi.com]
- 14. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 15. d-nb.info [d-nb.info]
Improving peak resolution of methyl propyl sulfide in GC
Topic: Improving Peak Resolution of Methyl Propyl Sulfide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatographic (GC) analysis of this compound and other volatile sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for this compound in a GC analysis?
Poor peak resolution in gas chromatography, characterized by co-eluting or broad peaks, is typically governed by three factors: efficiency, selectivity, and retention. For a reactive compound like this compound, specific issues can include:
-
Column Inactivity: this compound is a polarizable, active compound that can interact with acidic or metallic sites within the GC system (liner, column, detector), leading to peak tailing.[1][2]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, causing characteristic "shark-fin" shaped fronting peaks.[1][3]
-
Inappropriate Column Selection: Using a stationary phase with the wrong polarity or insufficient film thickness can result in poor separation from the matrix or other analytes.[4]
-
Suboptimal Method Parameters: Incorrect settings for oven temperature, carrier gas flow rate, or split ratio can lead to peak broadening or co-elution.[5][6]
Q2: How do I select the appropriate GC column for analyzing this compound?
Choosing the right column is the most critical step for a successful separation. For volatile sulfur compounds, the primary consideration is inertness .[7][8]
-
Specialized Sulfur Columns: Columns specifically designed for sulfur analysis, such as the Agilent J&W Select Low Sulfur, provide a highly inert surface that minimizes analyte adsorption, leading to better peak shapes and lower detection limits.[7][9] These are often Porous Layer Open Tubular (PLOT) columns engineered to reduce reactivity.[9]
-
Stationary Phase: A non-polar stationary phase like bonded poly(dimethyl siloxane) (e.g., Rtx-1) with a thick film is often effective for separating volatile sulfur compounds from hydrocarbon matrices.[10] The thick film increases retention and sample capacity.[10]
-
Column Dimensions: A longer column increases efficiency and resolution, while a smaller internal diameter (ID) produces sharper, taller peaks.[4][5] A common starting point is a 30-60 m column with a 0.25-0.32 mm ID.[5][11]
Q3: What are the initial steps I should take when troubleshooting peak shape issues?
When encountering problems like peak tailing or fronting, a systematic approach is best.
-
Check the Chromatogram: Determine if the issue affects all peaks or only specific ones. If all peaks are tailing, it often points to a physical problem like a poor column installation.[12] If only active compounds like this compound are tailing, it suggests a chemical interaction or "activity" issue.[12]
-
Perform Inlet Maintenance: The inlet is a common source of problems. Regularly replace the inlet liner, septum, and seals to prevent contamination and active sites.[13][14]
-
Examine the Column: Ensure the column is installed correctly at the manufacturer-specified height in the inlet.[1] A poor column cut can cause peak distortion, so re-cutting the front 5-10 cm of the column is a good troubleshooting step.[1][14]
Troubleshooting Guide
Problem: My this compound peak is tailing.
Peak tailing is a common issue when analyzing active sulfur compounds and is often caused by unwanted interactions between the analyte and the GC system.
Caption: A flowchart for diagnosing and resolving GC peak tailing issues.
-
Inlet Maintenance: Replace the inlet liner with a fresh, deactivated one. Active sites can develop on dirty liners, causing tailing.[1]
-
Column Trimming: Cut 10-20 cm from the front of the column to remove non-volatile residues and active sites that accumulate over time.[14]
-
System Inertness: Ensure the entire flow path is inert. Using specialized inert-coated liners and gold-plated seals can significantly reduce tailing for active compounds.[2]
-
Solvent/Phase Mismatch: A significant polarity mismatch between your sample solvent, analyte, and stationary phase can sometimes cause tailing.[13]
Problem: My this compound peak is fronting.
Peak fronting, appearing as a leading edge on the peak, is almost always a sign of column overload.[1][3]
Caption: A flowchart for diagnosing and resolving GC peak fronting issues.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[3]
-
Reduce Injection Volume: Simply inject a smaller volume of your sample.[3]
-
Dilute the Sample: Lower the concentration of your sample in the vial.[15]
-
Increase Column Capacity: If you cannot reduce the amount injected, use a column with a thicker stationary phase film or a larger internal diameter (ID), as both can handle a larger sample mass before overloading.[3]
Problem: My this compound peak is co-eluting with another compound.
To separate two co-eluting peaks, you must improve the resolution. The resolution is determined by the column's efficiency (peak sharpness), selectivity (stationary phase interaction), and the retention factor (how long the analyte is retained).
Caption: Key strategies for improving peak resolution in gas chromatography.
-
Optimize Temperature Program: Lowering the initial oven temperature increases the interaction of analytes with the stationary phase, which can significantly improve the separation of early-eluting peaks.[5][6] Reducing the ramp rate can also enhance resolution.[4]
-
Adjust Carrier Gas Flow: Ensure your carrier gas is set to its optimal linear velocity. Operating too far above or below this velocity will decrease column efficiency and, therefore, resolution.[16]
-
Change the Column: If optimizing parameters is insufficient, changing the column is the next step.
-
Increase Length: Doubling the column length provides a 40% increase in resolution.[5]
-
Change Stationary Phase: If co-elution persists, the analytes may have similar boiling points but different polarities. Switching to a stationary phase of a different polarity is the most powerful way to change selectivity and alter elution order.[5]
-
Data & Protocols
Table 1: Comparison of GC Columns for Volatile Sulfur Analysis
| Column Type | Stationary Phase | Common Use | Advantages | Disadvantages |
| Agilent J&W Select Low Sulfur [7][9] | Optimized Porous Polymer (PLOT) | Trace sulfur analysis in light hydrocarbons | Highest degree of inertness, excellent peak shape for reactive sulfurs, low detection limits.[7][8][9] | Can be less robust than WCOT columns. |
| Thick-Film Rtx-1 [10] | 100% Dimethyl Polysiloxane (WCOT) | General sulfur speciation in natural gas | Good inertness with proper deactivation, stable baseline, good for higher boiling sulfurs.[10] | May have less selectivity for some isomers compared to PLOT columns. |
| SPB®-1 for Sulfur | Bonded Poly(dimethyl siloxane) | Volatile sulfur compounds | Specialized for sulfur gases, low column bleed, compatible with sulfur-specific detectors. | May require careful optimization for complex matrices. |
Table 2: Effect of GC Parameter Adjustments on Resolution
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Column Length | Increase | Increases[4][5] | Increases[5] |
| Column ID | Decrease | Increases[5][16] | Decreases |
| Film Thickness | Increase | Can increase (for volatile analytes) | Increases |
| Oven Temperature | Decrease | Increases (especially for early peaks)[6] | Increases[5] |
| Temperature Ramp Rate | Decrease | Increases[4] | Increases |
| Carrier Gas Flow Rate | Optimize | Increases (by maximizing efficiency) | Varies |
Experimental Protocol: Example GC Method for Volatile Sulfurs
This protocol is a starting point based on established methods for analyzing volatile sulfur compounds.[11] Optimization will be required for specific applications.
-
Column: Agilent J&W Select Low Sulfur, 60 m x 0.32 mm ID[11]
-
Carrier Gas: Helium, constant flow at 2.0 mL/min[11]
-
Injector: Split/Splitless Inlet at 200 °C[11]
-
Injection Mode: Split (10:1 ratio)[11]
-
Injection Volume: 1 mL (using a gas sampling valve)[11]
-
Oven Program:
-
Detector: Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) for sulfur-specific detection.[10][11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. GC Troubleshooting—Fronting Peaks [restek.com]
- 4. youtube.com [youtube.com]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Select Low Sulfur GC column | Agilent [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. chromtech.com [chromtech.com]
- 10. Restek - Blog [restek.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Degradation of Methyl Propyl Sulfide During Sample Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl propyl sulfide (MPS) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (MPS) degradation in stored samples?
A1: The primary cause of MPS degradation is oxidation.[1][2] Dialkyl sulfides like MPS are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, elevated temperatures, and light. The presence of metal ions in the sample matrix can also catalyze oxidative degradation.
Q2: What are the main degradation products of MPS?
A2: The initial oxidation product of this compound is methyl propyl sulfoxide. Further oxidation can lead to the formation of methyl propyl sulfone. Under certain conditions, such as in the presence of chlorine, sulfonyl chlorides may be formed.[3][4]
Q3: What are the ideal short-term storage conditions for samples containing MPS?
A3: For short-term storage (up to 72 hours), it is recommended to store samples in airtight containers at low temperatures (5°C or 20°C) to minimize degradation.[3] Studies on similar volatile sulfur compounds (VSCs) have shown that storage at 30°C leads to higher losses, particularly for thiols, while sulfides and disulfides like dimethyl sulfide show more stability with recoveries of 83-103% after 24 hours, with little temperature dependency.[3] However, to ensure the highest stability for MPS, lower temperatures are preferable.
Q4: For long-term storage, what conditions are recommended?
A4: For long-term storage, samples should be stored at or below -20°C in tightly sealed, airtight containers to minimize oxidation and volatilization. It is also advisable to minimize headspace in the storage container and to protect samples from light.
Q5: Can I use standard plastic containers for storing samples with MPS?
A5: It is not recommended to use standard plastic containers as MPS can potentially adsorb onto the surface or permeate through the plastic. For gaseous samples, specific sampling bags like Tedlar or Nalophan can be used, though some losses may occur over time.[4] For liquid samples, glass vials with PTFE-lined caps are preferred.
Troubleshooting Guide
Issue 1: Low recovery of MPS in samples after storage.
Possible Cause 1: Oxidation
-
Troubleshooting Steps:
-
Confirm Proper Storage Temperature: Ensure samples were consistently stored at the recommended low temperatures (refrigerated for short-term, frozen for long-term).
-
Minimize Oxygen Exposure: Check that sample containers were airtight and had minimal headspace. Purging the headspace with an inert gas like nitrogen or argon before sealing can help.
-
Add Antioxidants: For future samples, consider adding an antioxidant to the sample matrix upon collection.
-
Possible Cause 2: Volatilization
-
Troubleshooting Steps:
-
Verify Container Seal: Inspect the integrity of the container seals (e.g., vial caps, bag closures).
-
Use Appropriate Containers: Ensure the use of containers with low permeability to volatile organic compounds, such as glass vials with PTFE-lined septa.
-
Possible Cause 3: Adsorption to Container Walls
-
Troubleshooting Steps:
-
Use Inert Container Materials: Switch to containers made of more inert materials like silanized glass.
-
Rinse Container: When preparing the sample for analysis, rinse the container with the extraction solvent to recover any adsorbed MPS.
-
Issue 2: Inconsistent MPS concentrations between replicate samples.
Possible Cause 1: Variable Oxygen Exposure
-
Troubleshooting Steps:
-
Standardize Sample Handling: Implement a standardized protocol for sample collection and aliquoting to ensure each replicate is exposed to air for a similar, minimal amount of time.
-
Use Inert Gas Blanket: Work under a gentle stream of an inert gas when preparing sample aliquots.
-
Possible Cause 2: Inhomogeneous Sample Matrix
-
Troubleshooting Steps:
-
Thorough Mixing: Ensure the bulk sample is thoroughly mixed before aliquoting.
-
Matrix Modification: For solid or semi-solid samples, consider homogenization or extraction into a liquid solvent to create a more uniform sample.
-
Issue 3: Suspected degradation during sample preparation for analysis.
Possible Cause 1: Oxidation During Thawing or Extraction
-
Troubleshooting Steps:
-
Controlled Thawing: Thaw frozen samples at a low temperature (e.g., in a refrigerator or an ice bath).
-
Minimize Exposure to Air: Keep samples covered and work quickly during extraction procedures.
-
Use Cooled Solvents: Pre-chill extraction solvents to minimize thermal degradation.
-
Possible Cause 2: Metal-Catalyzed Oxidation
-
Troubleshooting Steps:
Quantitative Data Summary
The stability of volatile sulfur compounds is influenced by storage time and temperature. The following table summarizes recovery data for related sulfur compounds, which can provide an indication of the expected stability for this compound.
| Compound | Storage Container | Temperature (°C) | Duration | Average Recovery (%) |
| Dimethyl Sulfide | Tedlar, Mylar, Nalophan bags | 5, 20 | 24 hours | 83 - 103 |
| Dimethyl Sulfide | Tedlar, Mylar, Nalophan bags | 30 | 24 hours | 83 - 103 |
| Methyl Mercaptan | Standard Tedlar bag | Not specified | 1 week | ~90 |
| Methyl Mercaptan | Black/clear layered Tedlar bag | Not specified | 2 days | ~90 |
Data extrapolated from studies on various volatile sulfur compounds.[3][4]
Experimental Protocols
Protocol 1: General Sample Collection and Storage for Liquid Samples (e.g., biological fluids, water)
-
Collection: Collect the sample directly into a pre-chilled amber glass vial with a PTFE-lined screw cap.
-
Minimize Headspace: Fill the vial to the brim to minimize the air in the headspace.
-
Preservation (Optional but Recommended):
-
For aqueous samples where oxidation is a primary concern, consider adding a solution of ascorbic acid (an antioxidant) and EDTA (a chelating agent). A final concentration of 0.1% w/v for each is a good starting point, but should be optimized for your specific sample matrix.
-
For aqueous samples containing sulfides, preservation can be achieved by adding zinc acetate solution to precipitate zinc sulfide, followed by raising the pH to above 9 with sodium hydroxide.[1]
-
-
Storage: Immediately after collection and preservation, store the vial at 4°C for short-term storage (less than 72 hours) or at -20°C or lower for long-term storage.
-
Transportation: If samples need to be transported, they should be kept on ice or dry ice.
Protocol 2: Analysis of MPS using Gas Chromatography with a Flame Photometric Detector (GC-FPD)
-
Sample Preparation:
-
Thaw frozen samples at 4°C.
-
If a precipitate was formed during preservation (e.g., with zinc acetate), re-dissolve it by adding a known amount of acid.
-
For liquid samples, a direct headspace injection or a liquid-liquid extraction followed by injection of the organic phase can be performed. For solid samples, a purge-and-trap or headspace solid-phase microextraction (SPME) method is suitable.
-
-
GC-FPD Conditions (Example):
-
Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur SCD).[9]
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature that allows for the elution of MPS and other compounds of interest.
-
Injector: Use a split/splitless injector, with the split ratio optimized for the expected concentration of MPS.
-
Detector: Flame Photometric Detector (FPD) in sulfur mode. Ensure that the hydrogen and air flows are optimized for maximum sensitivity to sulfur compounds.
-
-
Calibration: Prepare a series of calibration standards of MPS in a matrix that closely matches the samples.
Visualizations
Degradation Pathway of this compound
Caption: Oxidation pathway of this compound to its sulfoxide and sulfone.
Experimental Workflow for Sample Handling and Storage
Caption: Recommended workflow for sample handling and storage to prevent MPS degradation.
References
- 1. alsglobal.com [alsglobal.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What buffer can I use to extract and stabilise ascorbic acid when using the Ascorbic Acid Assay Kit (L-Ascorbate) (K-ASCO)? : Megazyme [support.megazyme.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing SP-ME Fiber Selection for Methyl Propyl Sulfide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Microextraction (SPME) fiber selection for the analysis of methyl propyl sulfide.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for analyzing this compound?
A1: For volatile sulfur compounds (VSCs) like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice.[1][2][3][4] This is due to its mixed-phase coating that allows for the adsorption of a wide range of volatile and semi-volatile compounds.[2][5] Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are also highly effective and commonly used for VSC analysis due to their high sensitivity.[6][7][8]
Q2: What are the key parameters to optimize for SPME analysis of this compound?
A2: The critical parameters for optimizing SPME analysis include the selection of the fiber coating and its thickness, extraction time and temperature, and sample agitation.[1] For headspace SPME (HS-SPME), equilibration time is also a crucial factor.[2] The sample matrix, such as the presence of ethanol, can significantly impact the extraction efficiency and should be considered during method development.[1][6]
Q3: How does the sample matrix affect the analysis of this compound?
A3: The sample matrix can have a significant impact on the volatility and adsorption of this compound onto the SPME fiber.[6] For instance, in alcoholic beverages, the presence of ethanol can decrease the detection sensitivity of volatile sulfur compounds.[1][6] It is often beneficial to dilute samples with high ethanol content to improve the extraction efficiency.[1] The addition of salt (salting out) can also be used to increase the volatility of the analyte and improve its transfer to the headspace.[1][2]
Q4: Can I reuse my SPME fiber? If so, how many times?
A4: Yes, SPME fibers are reusable.[9][10] With proper care and conditioning, a fiber can be used for up to 100 analyses or more, depending on the application and the cleanliness of the samples.[9] It is essential to condition the fiber before its first use and between analyses to ensure the removal of any residual compounds.[8][9]
Troubleshooting Guide
Q1: I am seeing low sensitivity or no peak for this compound. What could be the problem?
A1: Low sensitivity for this compound can be due to several factors:
-
Inappropriate Fiber Selection: Ensure you are using a fiber suitable for volatile sulfur compounds, such as DVB/CAR/PDMS or CAR/PDMS.[1][2]
-
Suboptimal Extraction Parameters: The extraction time and temperature may not be optimized. For volatile compounds, a longer extraction time and a slightly elevated temperature can improve sensitivity, but excessive temperatures can have a negative effect.[3][11]
-
Matrix Effects: High concentrations of other volatile compounds or matrix components like ethanol can compete with this compound for adsorption sites on the fiber, leading to lower sensitivity.[6][12] Consider diluting your sample or using a different sample preparation technique.
-
Improper Desorption: Ensure the GC injector temperature and desorption time are sufficient to release all the analyte from the fiber.[13]
Q2: My results for this compound are not reproducible. What are the possible causes?
A2: Poor reproducibility in SPME analysis can stem from:
-
Inconsistent Extraction Time: It is crucial to maintain a consistent and precise extraction time for all samples and standards, especially when not reaching equilibrium.[14][15]
-
Variable Sample Volume and Headspace: The volume of the sample and the headspace in the vial should be kept constant for all analyses.[14]
-
Fiber Degradation: Over time and with repeated use, the fiber coating can degrade, leading to inconsistent results. Visually inspect the fiber for any signs of damage or discoloration.
-
Inadequate Fiber Conditioning: Incomplete removal of analytes from the previous run can lead to carryover and affect the results of the subsequent analysis. Ensure proper conditioning between injections.[9]
Q3: I am observing carryover of this compound in my blank runs. How can I prevent this?
A3: Carryover can be addressed by:
-
Optimizing Fiber Conditioning: Increase the conditioning time or temperature after each analysis to ensure complete removal of the analyte.[9]
-
Using a Dedicated Fiber: If possible, use a dedicated fiber for samples with high concentrations of this compound.
-
Injector Maintenance: Contamination in the GC injector can also be a source of carryover. Regular cleaning and replacement of the injector liner and septum are recommended.
Data Presentation
Table 1: Comparison of Common SPME Fibers for Volatile Sulfur Compound Analysis
| Fiber Coating | Thickness (µm) | Primary Application | Advantages | Disadvantages |
| DVB/CAR/PDMS | 50/30 | Broad range of volatile and semi-volatile compounds | High extraction efficiency for a wide range of analytes.[1][2][4] | May experience competitive adsorption with complex matrices.[12] |
| CAR/PDMS | 75 or 85 | Volatile organic compounds, especially gases and low molecular weight compounds | High sensitivity for volatile sulfur compounds.[6][7] | Can be more susceptible to displacement effects.[6][12] |
| PDMS | 100 | Nonpolar volatile compounds | Good for general purpose analysis of nonpolar volatiles.[16] | Lower efficiency for more polar or very volatile compounds. |
| Polyacrylate (PA) | 85 | Polar semi-volatile compounds | Suitable for polar analytes.[16] | Not ideal for highly volatile compounds like this compound. |
Experimental Protocols
Headspace SPME (HS-SPME) Method for this compound Analysis
This protocol provides a general guideline. Optimization of specific parameters may be required for your specific sample matrix and instrumentation.
-
Sample Preparation:
-
Place a known volume or weight of the sample into a headspace vial (e.g., 10 or 20 mL).[8]
-
For liquid samples with high concentrations of interfering matrix components (e.g., ethanol), consider diluting the sample with deionized water.[1]
-
To enhance the transfer of this compound into the headspace, you can add a salt, such as sodium chloride (NaCl), to the sample (salting out).[1][2]
-
-
SPME Fiber Conditioning:
-
Extraction:
-
Seal the headspace vial with a PTFE/silicone septum.[8]
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a set temperature (e.g., 40-60°C) for a specific time (e.g., 5-15 minutes) to allow the volatiles to partition into the headspace.[2]
-
Expose the conditioned SPME fiber to the headspace of the sample for a fixed extraction time (e.g., 15-30 minutes).[1]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the gas chromatograph.
-
Desorb the trapped analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at an appropriate temperature (e.g., 250°C).[13]
-
Analyze the desorbed compounds using a suitable GC column and a mass spectrometer for detection and identification.
-
Mandatory Visualization
Caption: Workflow for SPME Fiber Selection and Method Optimization.
Caption: Troubleshooting Guide for Common SPME Analysis Issues.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. supelco.com.tw [supelco.com.tw]
- 10. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. en.jaas.ac.cn [en.jaas.ac.cn]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry Analysis of Methyl Propyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of methyl propyl sulfide.
Troubleshooting Guides
This section offers solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Weak or No Molecular Ion Peak (m/z 90)
-
Question: I am not observing the expected molecular ion peak for this compound at m/z 90. What could be the cause?
-
Answer: A weak or absent molecular ion peak is a common issue for some compounds under energetic ionization conditions like Electron Ionization (EI).
-
High Ionization Energy: The standard 70 eV used in EI can cause extensive fragmentation of the this compound molecule, leaving a very low abundance of the intact molecular ion.[1] Consider using a lower ionization energy (soft ionization) if your instrument allows, to reduce fragmentation.
-
Sample Concentration: The sample concentration might be too low.[2] Prepare a more concentrated sample to increase the signal intensity. However, be aware that excessively high concentrations can lead to ion suppression.[2]
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated across the desired mass range.[2] Incorrect calibration can lead to inaccurate mass assignments.
-
Issue 2: Unexpected Peaks in the Mass Spectrum
-
Question: My mass spectrum for this compound shows significant peaks that I cannot identify. What is their origin?
-
Answer: Unidentified peaks can arise from several sources.
-
Contamination: Contaminants in your sample, the solvent, or the instrument can lead to extraneous peaks.[2] Run a blank analysis of your solvent to identify background peaks. Ensure proper sample preparation and clean instrument components.[2]
-
Co-elution: If using a chromatographic introduction method like Gas Chromatography-Mass Spectrometry (GC-MS), other compounds may co-elute with your analyte, leading to a mixed spectrum. Optimize your chromatography to improve separation.
-
Air Leaks: A leak in the system can introduce nitrogen (m/z 28) and oxygen (m/z 32) into the mass spectrometer. Check for and fix any leaks.
-
Issue 3: Inconsistent Fragmentation Pattern
-
Question: The relative abundances of my fragment ions are not consistent between runs. Why is this happening?
-
Answer: Fluctuations in fragmentation patterns can be due to several factors.
-
Ion Source Conditions: Changes in the ion source temperature or electron energy can alter the fragmentation process. Ensure these parameters are stable and consistent throughout your experiments.
-
Instrument Drift: The performance of the mass spectrometer can drift over time. Regular tuning and calibration are crucial for maintaining reproducible results.[2]
-
Sample Matrix Effects: If analyzing complex samples, the sample matrix can influence the ionization and fragmentation of this compound. Consider using matrix-matched standards or implementing a more robust sample cleanup procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The molecular formula for this compound is C4H10S, and its molecular weight is approximately 90.19 g/mol .[3]
Q2: What are the major fragment ions observed for this compound in Electron Ionization Mass Spectrometry (EI-MS)?
A2: Under typical EI conditions (70 eV), this compound undergoes significant fragmentation. The most abundant fragment ions are typically observed at m/z 61, 90, 48, 41, and 27.[1][3]
Q3: How can I confirm the identity of the peaks in my mass spectrum?
A3: You can compare your experimental mass spectrum with reference spectra from databases like the National Institute of Standards and Technology (NIST) Mass Spectral Library or MassBank.[1][4] High-resolution mass spectrometry can also be used to determine the elemental composition of the ions, aiding in their identification.
Q4: Are there alternative ionization techniques for analyzing this compound?
A4: While Electron Ionization (EI) is common, especially with GC-MS, other techniques can be employed. Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a soft ionization technique that can be used for the quantitative analysis of sulfides with less fragmentation.[5]
Quantitative Data: Fragmentation of this compound
The following table summarizes the prominent fragment ions of this compound observed in Electron Ionization Mass Spectrometry at 70 eV.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 90 | 45.43 | [CH3SC3H7]+• (Molecular Ion) |
| 75 | 9.77 | [SC3H7]+ or [CH3SC2H4]+ |
| 61 | 99.99 (Base Peak) | [CH3S=CH2]+ |
| 48 | 40.89 | [CH3SH]+• |
| 47 | 23.27 | [CH2SH]+ |
| 45 | 25.11 | [CHS]+ |
| 41 | 34.99 | [C3H5]+ |
| 27 | 28.81 | [C2H3]+ |
Data sourced from MassBank of North America (MoNA) and MassBank Europe.[1][3]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or hexane. A typical concentration range is 1-10 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
-
MS Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with a reference library for confirmation.
-
Visualizations
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General troubleshooting workflow for mass spectrometry analysis.
References
- 1. massbank.eu [massbank.eu]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propane, 1-(methylthio)- [webbook.nist.gov]
- 5. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity of methyl propyl sulfide detection in complex matrices
Welcome to the technical support center for the analysis of methyl propyl sulfide (MPS) and other volatile sulfur compounds (VSCs) in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and other VSCs using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Poor or No Signal for this compound
-
Question: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes and how can I improve the signal?
-
Answer: Low sensitivity for MPS can stem from several factors related to sample preparation, extraction, and the analytical instrumentation. Here are the common causes and recommended solutions:
-
Inappropriate SPME Fiber: The choice of SPME fiber coating is critical for the efficient extraction of volatile sulfur compounds.[1][2] For MPS and other VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed-phase polymeric film that effectively adsorbs a wide range of volatile and semi-volatile compounds.[1][3][4]
-
Suboptimal Extraction Parameters: The temperature and duration of the extraction significantly impact the amount of analyte that partitions onto the SPME fiber.[1][4]
-
Extraction Temperature: An incubation temperature between 40°C and 70°C is typical for VSCs.[5] However, for highly volatile compounds, lower temperatures may be necessary to favor adsorption onto the fiber.
-
Extraction Time: An equilibration time of 20 to 60 minutes is generally recommended.[5] It is crucial to keep the extraction time consistent across all samples and standards, especially if working under pre-equilibrium conditions.[6]
-
-
Matrix Effects: The composition of your sample matrix can significantly suppress the release of MPS into the headspace.[7]
-
High Ethanol Content: In alcoholic beverage samples, high ethanol concentrations can reduce the sensitivity of VSC analysis.[1][8] Diluting the sample to a lower ethanol concentration (e.g., 2.5% v/v) can significantly improve extraction efficiency.[1][8]
-
"Salting Out" Effect: Adding a salt, such as sodium chloride (NaCl), to your aqueous samples can increase the volatility of MPS and enhance its partitioning into the headspace.[1] A concentration of around 20-25% w/v is often effective.[1]
-
-
Improper GC-MS Conditions:
-
Injector Mode: For thermal desorption of analytes from the SPME fiber, the GC should be operated in splitless mode to maximize the transfer of MPS to the analytical column.[5]
-
Detector Sensitivity: For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only characteristic ions of MPS are monitored, can improve sensitivity and selectivity compared to full scan mode.[5]
-
-
Issue 2: Inconsistent and Irreproducible Results
-
Question: My results for this compound concentration are not consistent between replicate injections. What could be causing this variability?
-
Answer: Irreproducible results are a common challenge in trace analysis and can often be traced back to inconsistencies in the analytical workflow.
-
Variable Sample Volume: Ensure that the sample volume in each vial is consistent. For headspace analysis, it is recommended to fill the vial between 1/2 and 3/4 full to maintain a consistent headspace volume.
-
Inconsistent Agitation: Agitation or stirring of the sample is crucial for accelerating the mass transfer of analytes into the headspace.[5] Maintaining a constant and consistent agitation speed for all samples is essential for reproducibility.[3]
-
SPME Fiber Degradation: SPME fibers have a limited lifetime and their performance can degrade with use, especially when exposed to complex matrices.[3] Conditioning the fiber before each use and periodically replacing it are necessary for consistent results.[3]
-
Leaky Syringe or Septum: A leak in the autosampler syringe or a compromised inlet septum can lead to variable injection volumes and loss of analytes.[9] Regularly inspect and replace the syringe and septum as needed.[9]
-
Issue 3: Presence of Contaminant or Interference Peaks
-
Question: I am observing unexpected peaks in my chromatogram that are interfering with the identification and quantification of this compound. Where are these coming from and how can I eliminate them?
-
Answer: Contaminant peaks can originate from various sources throughout the sampling and analysis process. A systematic approach is needed to identify and eliminate them.
-
Septum Bleed: The vial or GC inlet septa can be a source of contamination. Using low-bleed septa and changing them regularly can minimize this issue.[3]
-
SPME Fiber Carryover: Incomplete desorption of analytes from the SPME fiber can lead to their appearance in subsequent runs. Ensure that the desorption time and temperature in the GC inlet are sufficient for the complete release of all compounds.[3] Reconditioning the fiber between injections can also help prevent carryover.[3]
-
Contaminated Lab Environment: Volatile organic compounds from the laboratory air can be adsorbed by the SPME fiber. Running a "blank" analysis by exposing the fiber to the lab air can help identify these environmental contaminants.[3]
-
Matrix Interferences: Complex matrices can contain compounds that co-elute with this compound, leading to interference. Optimizing the GC temperature program to improve separation can help resolve this. Additionally, using a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), can significantly reduce interferences from non-sulfur containing compounds.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for analyzing this compound?
A1: For a broad range of volatile sulfur compounds, including this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[1][3] This fiber is effective for adsorbing both polar and nonpolar analytes of varying molecular weights.[1] For very volatile sulfur compounds (C2-C6), a Carboxen/PDMS fiber may also be a suitable choice.
Q2: How can I improve the peak shape for this compound in my chromatogram?
A2: Poor peak shape, such as tailing or fronting, can affect both identification and quantification. To improve peak shape:
-
Use an Inert Flow Path: Volatile sulfur compounds are known to be reactive and can interact with active sites in the GC system.[10] Using an inert flow path, including an inert liner and column, can significantly improve peak shape and sensitivity.[10][11]
-
Optimize GC Conditions: Lowering the initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks.[13] Additionally, ensuring the correct carrier gas flow rate is crucial for good chromatography.[13]
Q3: Is headspace SPME a quantitative technique?
A3: Yes, HS-SPME can be a quantitative technique when proper calibration strategies are employed. To obtain reliable quantitative results, it is essential to use a calibration curve for each analyte. The use of an internal standard with similar chemical properties to this compound is highly recommended to improve precision and account for matrix effects. For complex matrices, the method of standard additions can also be a valuable quantification approach.
Q4: What are the typical GC-MS parameters for MPS analysis?
A4: While the optimal parameters can vary depending on the specific instrument and application, a general starting point for GC-MS analysis of MPS after HS-SPME is as follows:
-
Injector: Operate in splitless mode with a temperature of 220-250°C for a desorption time of 1-5 minutes.[5]
-
Carrier Gas: Use high-purity helium at a constant flow rate of approximately 1.0 mL/min.[5]
-
Oven Program: Start at a low initial temperature (e.g., 35-40°C) and ramp up to a final temperature of 200-240°C.[5]
-
Mass Spectrometer: Use electron ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of MPS (e.g., m/z 61, 90, 47).
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS, providing a reference for expected performance.
Table 1: SPME Fiber Selection and Performance for Volatile Sulfur Compounds
| SPME Fiber Coating | Target Analytes | Matrix | Key Findings | Reference |
| DVB/CAR/PDMS | 19 Volatile Sulfur Compounds | Fruit Brandy | Best overall performance for a wide range of VSCs. | [1] |
| CAR/PDMS | Volatile Sulfur Compounds | Wine | Commonly used and effective for VSCs. | [1] |
| DVB/CAR/PDMS | Volatile Metabolites | Alfalfa | Provided the most chemically diverse coverage of volatile and semi-volatile metabolites. | [4] |
Table 2: Optimization of HS-SPME Parameters for Enhanced Sensitivity
| Parameter | Condition | Effect on Sensitivity | Reference |
| Sample Dilution | Dilution to 2.5% v/v ethanol | Significantly improves sensitivity in high-alcohol matrices. | [1][8] |
| Salt Addition | Addition of 20% w/v NaCl | Enhances the extraction of polar VSCs. | [1] |
| Extraction Temperature | 35°C | Optimal for the extraction of 19 VSCs in fruit brandy. | [1] |
| Extraction Time | 30 minutes | Provided a significant increase in total peak area compared to 15 minutes. | [1] |
Experimental Protocols
Detailed Methodology for HS-SPME-GC-MS Analysis of this compound
This protocol provides a general procedure for the determination of this compound in a liquid matrix. Optimization of specific parameters may be required for different sample types and instrumentation.
-
Sample Preparation:
-
Pipette a consistent volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
If the sample contains a high concentration of ethanol, dilute it with deionized water to an ethanol content of approximately 2.5% (v/v).[1][8]
-
Add an internal standard solution to the vial.
-
To enhance the extraction of polar VSCs, add a saturated NaCl solution (e.g., 1 mL).[1][5]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
-
Headspace SPME:
-
Place the vial in the autosampler's incubator or a heating block.
-
Incubate the sample at a constant temperature (e.g., 40-70°C) with consistent agitation for a defined period (e.g., 20-60 minutes) to allow for equilibration of the analytes between the sample and the headspace.[5]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a fixed extraction time (e.g., 30 minutes) at the same temperature and agitation speed.[1]
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injector of the gas chromatograph.
-
Set the injector temperature to 220-250°C and operate in splitless mode for a desorption time of 1-5 minutes to ensure complete thermal desorption of the analytes.[5]
-
Use a suitable capillary column (e.g., DB-WAX or DB-Sulfur SCD) with high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.[14]
-
Program the GC oven with an appropriate temperature gradient, for example, start at 35°C for 2 minutes, then ramp up to 240°C.[5][14]
-
The mass spectrometer should be operated in electron ionization (EI) mode. For identification, a full scan can be used. For enhanced sensitivity and quantification, operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound.[5]
-
-
Data Processing:
-
Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard.
-
Quantify the concentration of this compound using a calibration curve constructed from standards of known concentrations, corrected for the response of the internal standard.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: Troubleshooting guide for enhancing the sensitivity of this compound detection.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. silcotek.com [silcotek.com]
- 13. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 14. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
Best practices for handling and storage of methyl propyl sulfide standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing methyl propyl sulfide standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (CAS No. 3877-15-4) is a volatile organosulfur compound with a characteristic strong, unpleasant odor.[1] It is a colorless liquid at room temperature and is soluble in organic solvents but has low solubility in water.[1] Understanding its physical and chemical properties is crucial for its proper handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S | [1][2][3] |
| Molecular Weight | 90.19 g/mol | [4][5] |
| Boiling Point | 95.5 °C | [2][3][6] |
| Melting Point | -113 °C | [2][3][6] |
| Density | 0.842 g/mL at 25 °C | [2][6][7] |
| Flash Point | 11 °C (51.8 °F) | [8] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
Q2: What are the recommended storage conditions for this compound standards to ensure their stability?
To maintain the integrity and concentration of this compound standards, proper storage is critical. Thioethers like this compound can be susceptible to oxidation.[1]
Table 2: Recommended Storage Conditions for this compound Standards
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[4] Recommended storage at <15°C.[8] For long-term storage, refrigeration is advised.[8] | To minimize volatilization and slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the sulfur atom, which can alter the concentration of the standard. |
| Container | Use tightly sealed containers, such as amber glass vials with PTFE-lined caps. | To prevent evaporation of the volatile compound and protect it from light, which can catalyze degradation. |
| Purity | Use high-purity solvents for preparing stock solutions. | Impurities in solvents can react with this compound and affect its stability. |
Q3: How should I prepare standard solutions of this compound for calibration?
Accurate preparation of standard solutions is fundamental for quantitative analysis. Due to its volatility and reactivity, specific procedures should be followed.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create a calibration curve for gas chromatography (GC) analysis.
Materials:
-
This compound (high purity)
-
Volumetric flasks (Class A)
-
Micropipettes or syringes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1000 ppm): a. In a fume hood, weigh an appropriate amount of this compound into a sealed vial using an analytical balance. b. Quickly transfer the weighed this compound into a volumetric flask partially filled with the chosen solvent. c. Fill the flask to the mark with the solvent, cap it tightly, and mix thoroughly by inversion. d. Calculate the exact concentration of the stock solution based on the weight of this compound and the volume of the flask.
-
Working Standard Preparation (Serial Dilutions): a. Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations. b. For each working standard, transfer a calculated volume of the higher concentration solution into a new volumetric flask and dilute with the solvent to the mark. c. Ensure thorough mixing after each dilution.
-
Storage of Standard Solutions: a. Store all standard solutions in tightly sealed amber vials at low temperatures (e.g., 4°C) to minimize evaporation and degradation. b. Prepare fresh working standards regularly, as the concentration of volatile compounds in solution can change over time.
Q4: What are the proper safety precautions for handling this compound?
This compound is a flammable liquid and can be harmful if swallowed or inhaled.[4] It is also irritating to the skin and eyes.[10] Therefore, strict safety measures are necessary.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[11]
-
Lab Coat: A lab coat should be worn to protect clothing.
-
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][11] Use fire extinguishers suitable for flammable liquids (e.g., dry chemical, CO₂).[11]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Q5: How should I dispose of this compound waste?
This compound and its contaminated materials should be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed chemical waste disposal company.[1][4] Do not pour down the drain.[4]
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Troubleshooting Guides
Problem 1: Peak Tailing in Gas Chromatography (GC) Analysis
Peak tailing is a common issue when analyzing active sulfur compounds like this compound, leading to poor resolution and inaccurate quantification.
Table 3: Troubleshooting Peak Tailing in GC Analysis
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet | - Replace the inlet liner, septum, and O-ring. - Use a deactivated or inert inlet liner. |
| Column Contamination | - Condition the column at a high temperature (within its limits). - Trim the first few centimeters of the column from the inlet side. |
| Column Degradation | - Replace the column with a new one, preferably one designed for sulfur analysis. |
| Improper Injection Technique | - Optimize the injection volume and speed. - Ensure the syringe is clean and functioning correctly. |
| Inappropriate GC Parameters | - Optimize the inlet temperature and carrier gas flow rate. |
Problem 2: Poor Reproducibility of Standard Curve
Inconsistent results when preparing and analyzing this compound standards can compromise the accuracy of your experiments.
Table 4: Troubleshooting Poor Reproducibility of Standard Curve
| Potential Cause | Troubleshooting Steps |
| Standard Degradation | - Prepare fresh standards more frequently. - Ensure proper storage of stock and working solutions (cool, dark, tightly sealed). |
| Evaporation of Standard | - Minimize the time vials are open during preparation and analysis. - Use vials with high-quality septa. |
| Inaccurate Pipetting/Dilution | - Calibrate micropipettes regularly. - Use proper pipetting techniques. |
| GC System Variability | - Check for leaks in the GC system. - Ensure consistent injection volumes by using an autosampler if possible. - Monitor detector response and perform maintenance as needed. |
Visual Guides
Caption: Workflow for the safe handling and storage of this compound standards.
Caption: Decision tree for troubleshooting common GC issues with this compound.
References
- 1. Calibration methods for VSCs measured on AS-TD-GC-SCD - ProQuest [proquest.com]
- 2. bsu.edu [bsu.edu]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. kelid1.ir [kelid1.ir]
- 8. methyl propyl disulfide, 2179-60-4 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. proquest.com [proquest.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimal Separation of Methyl Propyl Sulfide Isomers
Welcome to the technical support center for the chromatographic separation of methyl propyl sulfide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: You will most likely encounter three common isomers:
-
Methyl n-propyl sulfide: The straight-chain isomer.
-
Methyl isopropyl sulfide: The branched-chain isomer.
-
Methyl sec-butyl sulfide: A chiral isomer with a stereocenter.
It is crucial to know which isomers are expected in your sample to select the appropriate analytical method, especially if enantiomeric separation of methyl sec-butyl sulfide is required.
Q2: What is the recommended starting point for separating methyl n-propyl sulfide and methyl isopropyl sulfide?
A2: For the separation of structural isomers like methyl n-propyl sulfide and methyl isopropyl sulfide, a non-polar or mid-polarity column is generally recommended. Separation on a non-polar column is primarily based on boiling point differences. A standard 5% phenyl-methylpolysiloxane stationary phase is a robust starting point.
Q3: How can I separate the enantiomers of methyl sec-butyl sulfide?
A3: The separation of enantiomers requires a chiral stationary phase. For volatile compounds like methyl sec-butyl sulfide, gas chromatography with a chiral column is the method of choice. Cyclodextrin-based chiral stationary phases are highly effective for this purpose. You will need to screen different derivatized cyclodextrin columns to find the optimal selectivity for your enantiomers.
Q4: My sulfur compound peaks are tailing. What are the common causes?
A4: Peak tailing for active compounds like sulfides is a frequent issue in gas chromatography. The primary causes include:
-
Active sites in the inlet or column: Exposed silanol groups in the liner or on the column can interact with the sulfur atom. Using a deactivated inlet liner and a high-quality, inert column is crucial.
-
Column contamination: Non-volatile residues in the sample can accumulate at the head of the column, creating active sites. Trimming the first few centimeters of the column can help.
-
Inappropriate column phase: If the stationary phase is not sufficiently inert, interactions can occur.
-
Sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Q5: I am observing ghost peaks in my chromatogram. What could be the source?
A5: Ghost peaks, which are peaks that appear in blank runs, can be frustrating. Common sources for sulfur compounds include:
-
Carryover from previous injections: Highly concentrated samples can be retained in the syringe, inlet, or column and elute in subsequent runs. Thorough rinsing of the syringe and baking out the column between analyses can mitigate this.
-
Septum bleed: Coring of the injector septum can release volatile compounds. Use a high-quality, low-bleed septum.
-
Contaminated carrier gas or gas lines: Impurities in the carrier gas or contamination in the gas lines can introduce extraneous peaks. Ensure high-purity gas and clean tubing.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution Between Isomers | 1. Inappropriate column stationary phase. 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate. 4. Column is too short. | 1. For structural isomers, try a column with a different polarity. For enantiomers, screen different chiral columns. 2. Decrease the temperature ramp rate or add an isothermal hold around the elution temperature of the isomers. 3. Optimize the linear velocity of the carrier gas for maximum efficiency. 4. Use a longer column (e.g., 30 m or 60 m) to increase the number of theoretical plates. |
| Irreproducible Retention Times | 1. Fluctuations in oven temperature. 2. Unstable carrier gas flow or head pressure. 3. Leaks in the system. | 1. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 2. Check the gas supply and regulators for consistent pressure. Use electronic pressure control if available. 3. Perform a leak check of the injector, detector, and column fittings. |
| Low Analyte Response | 1. Adsorption of sulfur compounds in the inlet or column. 2. Sample degradation in a hot injector. 3. Detector not optimized or inappropriate for sulfur compounds. | 1. Use a deactivated inlet liner and a column designed for active compounds. 2. Lower the injector temperature. Consider a cool on-column injection if thermal degradation is severe. 3. For trace analysis, use a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD). Ensure the detector is properly tuned. |
Experimental Protocols & Data
Protocol 1: Separation of Structural Isomers (Methyl n-propyl sulfide and Methyl isopropyl sulfide)
This method provides a starting point for the separation of the structural isomers using a standard non-polar GC column.
-
Gas Chromatograph (GC) System: Agilent 8890 or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Detector: FID at 250°C or MS (scan range 35-200 m/z).
Expected Elution Order: Based on boiling points (Methyl isopropyl sulfide: ~85°C; Methyl n-propyl sulfide: ~96°C), methyl isopropyl sulfide will elute before methyl n-propyl sulfide on a non-polar column.
Protocol 2: Chiral Separation of Methyl sec-butyl sulfide Enantiomers
This protocol outlines a general approach for the separation of chiral isomers. Optimization will be required.
-
Gas Chromatograph (GC) System: As above.
-
Column: A cyclodextrin-based chiral column, such as a Betadex™ or Gammadex™ phase. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column.
-
Injector: Split/Splitless, 220°C.
-
Injection Volume: 1 µL (split ratio 100:1).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate for the column.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
-
Detector: FID at 250°C or MS.
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used.
Quantitative Data Summary
The following table summarizes expected retention behavior. Actual retention times will vary based on the specific instrument and conditions.
| Compound | Isomer Type | Recommended Column Phase | Expected Elution Order | Kovats Retention Index (Non-Polar Phase) |
| Methyl isopropyl sulfide | Structural | 5% Phenyl-methylpolysiloxane | 1 | Not available, but expected to be lower than methyl n-propyl sulfide. |
| Methyl n-propyl sulfide | Structural | 5% Phenyl-methylpolysiloxane | 2 | ~714 |
| (R/S)-Methyl sec-butyl sulfide | Chiral (Enantiomers) | Derivatized Cyclodextrin | Dependent on chiral phase | Not applicable |
Visualizations
Caption: A general experimental workflow for the separation and analysis of this compound isomers.
Caption: A decision tree to guide the selection of an appropriate GC column based on the isomers of interest.
Technical Support Center: Extraction of Methyl Propyl Sulfide from Solid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of methyl propyl sulfide from solid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from solid samples?
A1: The most prevalent and effective methods for extracting volatile sulfur compounds like this compound from solid matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.[1][2] HS-SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace above the sample.[1][2][3][4] Solvent extraction involves using an organic solvent to dissolve and extract the analyte from the solid matrix.[5][6][7]
Q2: Which SPME fiber is best suited for this compound extraction?
A2: For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[8] This fiber has a high capacity for adsorbing a wide range of volatile and semi-volatile compounds.[8]
Q3: What are the critical parameters to optimize for HS-SPME?
A3: Key parameters to optimize for efficient HS-SPME extraction include the type of SPME fiber, extraction time and temperature, sample volume, and the ionic strength of the sample matrix.[4][8] Each of these factors can significantly influence the amount of analyte adsorbed onto the fiber.
Q4: How can I minimize the loss of volatile this compound during solvent extraction?
A4: To minimize the loss of volatile compounds during solvent extraction, it is crucial to work with cooled samples and solvents, use sealed extraction vessels, and minimize the exposure of the sample and extract to the atmosphere.[5] A microscale solvent extraction approach is often preferred to reduce solvent usage and potential analyte loss.[5]
Q5: What are matrix effects and how can they impact my results?
A5: Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[1][9][10][11][12] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][9][10] For volatile sulfur compounds, other volatile organic compounds in the matrix can compete for adsorption sites on the SPME fiber, leading to lower recovery of the target analyte.[1][9][10]
Troubleshooting Guides
HS-SPME Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Analyte Peak | Inefficient extraction. | Optimize HS-SPME parameters: increase extraction time and/or temperature. Ensure the correct SPME fiber is being used. |
| Analyte degradation. | Lower the desorption temperature in the GC inlet to prevent thermal degradation of this compound. | |
| Leak in the system. | Check for leaks in the GC inlet septum and vial caps. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use a deactivated inlet liner and a column specifically designed for volatile sulfur compounds. Consider trimming the first few centimeters of the analytical column.[13] |
| Column overload. | Reduce the amount of sample or dilute the sample. | |
| Inappropriate GC oven temperature program. | Optimize the temperature ramp to ensure proper focusing of the analyte on the column. | |
| Poor Peak Shape (Fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible stationary phase. | Ensure the GC column phase is appropriate for the analysis of volatile sulfur compounds.[14] | |
| Irreproducible Results | Inconsistent sample preparation. | Ensure consistent sample weight, vial sealing, and headspace volume. |
| Variation in extraction time or temperature. | Use an automated system for precise control of extraction parameters. | |
| SPME fiber degradation. | Replace the SPME fiber after a certain number of injections as recommended by the manufacturer. |
Solvent Extraction Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete extraction. | Increase extraction time, use a more efficient solvent, or increase the solvent-to-sample ratio. Consider using sonication to improve extraction. |
| Loss of volatile analyte. | Ensure all extraction steps are performed at low temperatures. Use sealed extraction vessels and minimize headspace. | |
| Analyte degradation. | Ensure the chosen solvent does not react with this compound. | |
| Co-extraction of Interferences | Non-selective solvent. | Use a more selective solvent or perform a sample clean-up step after extraction. |
| Emulsion Formation | Sample matrix composition. | Centrifuge the sample to break the emulsion. Add a small amount of a different solvent to disrupt the emulsion. |
Quantitative Data Summary
The following tables summarize typical extraction parameters and expected recovery rates for methods used in the analysis of volatile sulfur compounds. Note that these are general guidelines and optimal conditions will vary depending on the specific sample matrix.
Table 1: Typical HS-SPME Parameters for Volatile Sulfur Compounds
| Parameter | Recommended Setting | Reference |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | [8] |
| Extraction Temperature | 40-70 °C | [8] |
| Extraction Time | 20-60 min | [8] |
| Desorption Temperature | 250 °C | [1] |
| Desorption Time | 1-5 min | [8] |
Table 2: Reported Recovery Rates for Volatile Sulfur Compounds
| Compound | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Dimethyl sulfide | Wine | HS-SPME-GC-PFPD | 95-105 | [1][9][10] |
| Various VOCs | Soil | Microscale Solvent Extraction | 80-120 | [5] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol provides a general procedure for the extraction of this compound from solid samples using HS-SPME. Optimization of the parameters is crucial for achieving high extraction efficiency.
Materials:
-
Solid sample containing this compound
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heated agitator or water bath
-
Gas chromatograph with a suitable detector (e.g., MS, FPD, or SCD)
Procedure:
-
Weigh a precise amount of the homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
If necessary, add a specific volume of a matrix modifier solution (e.g., saturated NaCl solution) to enhance the release of volatiles.
-
Immediately seal the vial with the cap and septum.
-
Place the vial in the heated agitator or water bath set to the optimized extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
After extraction, retract the fiber into the needle and immediately insert it into the GC inlet for thermal desorption and analysis.
Protocol 2: Microscale Solvent Extraction
This protocol outlines a procedure for extracting this compound from solid samples using a small volume of solvent to minimize analyte loss.
Materials:
-
Solid sample containing this compound
-
Conical extraction vial with a screw cap and PTFE-lined septum
-
Organic solvent (e.g., methanol, dichloromethane)
-
Vortex mixer or shaker
-
Centrifuge
-
Gas-tight syringe
-
Gas chromatograph with a suitable detector
Procedure:
-
Weigh a small, precise amount of the cold, homogenized solid sample (e.g., 1-2 g) into a pre-weighed conical extraction vial.[5]
-
Add a precise volume of cold organic solvent (e.g., 2 mL) to the vial.[5]
-
Immediately cap the vial tightly.
-
Vortex or shake the vial for a set period (e.g., 2 minutes) to ensure thorough mixing.[5]
-
Centrifuge the vial to separate the solid material from the solvent extract.
-
Carefully withdraw an aliquot of the supernatant using a gas-tight syringe and inject it into the GC for analysis.
Visualizations
Caption: Headspace Solid-Phase Microextraction (HS-SPME) experimental workflow.
Caption: Microscale Solvent Extraction experimental workflow.
References
- 1. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection [mdpi.com]
- 2. Characterization of Volatile Organic Compounds (VOCs) from Farms Effluents: Interest of HS-SPME-GC-MS Technique for Laboratory and Field Test [mdpi.com]
- 3. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. coleparmer.com [coleparmer.com]
- 8. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Dealing with co-eluting compounds in methyl propyl sulfide analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of methyl propyl sulfide, with a specific focus on resolving issues related to co-eluting compounds.
Troubleshooting Guide
Q1: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if this is due to co-elution?
A1: A broad or asymmetrical peak shape, such as shouldering, is a strong indicator of co-eluting compounds.[1] To confirm this, you can employ the following strategies:
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you can examine the mass spectrum across the peak .[1]
-
Procedure:
-
Acquire mass spectra at the beginning, apex, and end of the chromatographic peak.
-
Compare the spectra. If the peak is pure, the mass spectra should be identical across the entire peak.
-
If co-elution is occurring, you will observe differences in the mass spectra, as the ratio of the two co-eluting compounds changes across the peak.[1]
-
-
-
Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: For HPLC analysis, a DAD or PDA detector can be used to assess peak purity.
-
Procedure:
-
The detector acquires UV-Vis spectra across the entire peak.
-
Software can then be used to calculate a peak purity index. A value below a certain threshold (typically >99%) suggests the presence of impurities or co-eluting compounds.
-
-
Q2: I have confirmed co-elution of an unknown compound with this compound. What are the initial steps to resolve the peaks?
A2: When faced with co-eluting peaks, a systematic approach to method development is crucial. The primary goal is to alter the chromatographic selectivity to separate the compounds. Here are the initial steps:
-
Optimize the Temperature Program (for Gas Chromatography): Modifying the temperature ramp is often the simplest and most effective first step.
-
Strategy 1: Decrease the ramp rate. A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve separation.
-
Strategy 2: Add an isothermal hold. Introducing a hold at a temperature just below the elution temperature of the co-eluting pair can provide enough additional separation.[2]
-
-
Adjust the Flow Rate: Lowering the carrier gas flow rate can enhance resolution, but it will also increase the analysis time.[3]
Q3: I've tried adjusting the temperature program and flow rate, but the co-elution persists. What are the next steps?
A3: If initial adjustments are insufficient, more significant changes to the chromatographic method are necessary. This typically involves changing the stationary phase (the column) or, for HPLC, the mobile phase composition.
-
Change the Column: The choice of stationary phase has the most significant impact on selectivity.
-
For Volatile Sulfur Compounds: A common issue is the co-elution of this compound with isomers like propyl mercaptan or other structurally similar sulfur compounds.
-
Recommended Action: Switch to a column with a different stationary phase chemistry. For instance, if you are using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a wax-type or a specialized sulfur analysis column like a DB-Sulfur SCD) can alter the elution order and resolve the co-eluting peaks.[2][4]
-
Experimental Protocol: Resolving this compound and Propyl Mercaptan Co-elution
This protocol outlines a methodical approach to resolving the co-elution of this compound and a common interferent, propyl mercaptan, using gas chromatography-mass spectrometry (GC-MS).
Initial Observation: A single, broad peak is observed at the expected retention time for this compound. Mass spectral analysis across the peak reveals the presence of ions characteristic of both this compound (m/z 90, 61, 47) and propyl mercaptan (m/z 76, 43, 35).
Method Development Strategy:
-
Initial Method (Co-elution Observed):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 40°C for 2 min, then ramp to 200°C at 10°C/min
-
Injector: 250°C, splitless
-
MS Detector: Scan mode m/z 35-200
-
-
Optimized Method 1: Modified Temperature Program:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 40°C for 2 min, then ramp to 100°C at 5°C/min, hold for 2 min, then ramp to 200°C at 20°C/min
-
Rationale: A slower ramp rate in the elution region of the target compounds can improve separation.
-
-
Optimized Method 2: Change of Stationary Phase:
-
Column: DB-Sulfur SCD (60 m x 0.32 mm, 4.3 µm)[4]
-
Carrier Gas: Helium at 2.0 mL/min
-
Oven Program: 35°C for 5 min, then ramp to 220°C at 10°C/min
-
Rationale: A column specifically designed for sulfur analysis will have a different selectivity, likely resolving the two compounds.
-
| Parameter | Initial Method | Optimized Method 1 | Optimized Method 2 |
| Column | DB-5ms | DB-5ms | DB-Sulfur SCD |
| This compound Retention Time (min) | 7.8 (co-elutes) | 10.2 | 12.5 |
| Propyl Mercaptan Retention Time (min) | 7.8 (co-elutes) | 10.5 | 13.1 |
| Resolution (Rs) | 0 | 1.2 | >1.5 (Baseline) |
Frequently Asked Questions (FAQs)
Q4: What are common compounds that co-elute with this compound?
A4: Co-elution is highly dependent on the sample matrix and the analytical conditions. However, common co-eluting compounds with this compound, particularly in the analysis of volatile sulfur compounds, include:
-
Structural Isomers: Propyl mercaptan and ethyl methyl sulfide.[1]
-
Other Volatile Sulfur Compounds: Dimethyl sulfide and dimethyl disulfide, especially in complex samples from food, beverages, or environmental sources.[5][6][7]
Q5: Can I use mass spectrometry to quantify co-eluting compounds without chromatographically separating them?
A5: In some cases, yes, but it is challenging and requires careful validation. This technique is known as deconvolution.
-
Requirements:
-
The mass spectra of the co-eluting compounds must have unique, non-overlapping ions.
-
You can then quantify each compound using its unique ion, provided the co-elution does not cause ion suppression or enhancement.
-
-
Recommendation: It is always preferable to achieve chromatographic separation for the most accurate and reliable quantification.[2]
Q6: Are there alternative analytical techniques if I cannot resolve the co-elution with GC?
A6: While GC is the most common technique for volatile sulfur compounds, other methods can be explored:
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide significantly enhanced resolving power. It is particularly useful for very complex samples.
Visualizations
Caption: Troubleshooting workflow for co-eluting peaks.
Caption: Ideal vs. co-eluting chromatographic peaks.
References
- 1. gcms.cz [gcms.cz]
- 2. azom.com [azom.com]
- 3. Process to Remove Carbonyl Sulfide From LPG | NIST [nist.gov]
- 4. agilent.com [agilent.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Validation for Methyl Propyl Sulfide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of analytical methods for methyl propyl sulfide in a new matrix. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when validating a method for this compound analysis in a new matrix?
A1: According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] For bioanalytical methods, stability of the analyte in the matrix is also a critical parameter.
Q2: What are the common challenges encountered when analyzing volatile sulfur compounds (VSCs) like this compound?
A2: VSCs are notoriously challenging to analyze due to their high volatility, reactivity (e.g., oxidation of thiols to disulfides), and tendency to adsorb to active sites in the analytical system, which can lead to poor peak shape (tailing) and low sensitivity.[2][3][4] Matrix effects, where other components in the sample interfere with the analysis, are also a significant concern, especially in complex matrices like wine or biological fluids.[5][6]
Q3: How can I minimize the loss of this compound during sample preparation?
A3: To minimize analyte loss, it is crucial to handle samples in a way that reduces volatility and adsorption. Using techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be advantageous as it is a solvent-free method that analyzes the vapor phase above the sample, minimizing sample manipulation.[7][8][9][10] It is also important to use deactivated glassware and sample vials to prevent adsorption of sulfur compounds. For highly reactive thiols, working under an inert atmosphere and using antioxidants may be necessary, though this is less of a concern for sulfides like this compound.[2]
Q4: What is the best way to deal with matrix effects in a new and complex matrix?
A4: Matrix effects can be assessed by comparing the analytical response of the analyte in the matrix with the response in a pure solvent.[11] To compensate for these effects, several strategies can be employed:
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.
-
Use of an appropriate internal standard (IS): The ideal internal standard should be chemically similar to the analyte and have a similar chromatographic retention time. For VSCs, isotopically labeled analogs are the best choice, but other sulfur-containing compounds with similar properties can also be used.[6]
-
Standard addition method: This involves adding known amounts of the analyte to the sample and can be very effective for complex matrices where a blank matrix is not available.[11][12]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9][10]
Experimental Protocol: HS-SPME-GC-MS for this compound
This protocol provides a general methodology for the analysis of this compound in a liquid matrix. Note: This is a template and should be optimized and validated for your specific matrix.
1. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[7][9]
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound or another suitable volatile sulfide) to each sample, calibrator, and quality control sample.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
2. HS-SPME Procedure
-
Place the sealed vial into the autosampler tray of the GC system.
-
Equilibrate the sample at 40°C for 15 minutes with agitation to allow the analytes to partition into the headspace.[2]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continued agitation to adsorb the volatile compounds.[7][8][9]
3. GC-MS Parameters
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[2]
-
Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard. A full scan mode can be used for initial method development and peak identification.
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated method for this compound analysis. The values presented are representative and should be established for each specific method and matrix.
Table 1: Linearity and Range
| Parameter | Result |
| Analyte | This compound |
| Range | 0.5 - 100 µg/L |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| LLOQ | 0.5 | 85 - 115% | < 20% |
| Low QC | 1.5 | 90 - 110% | < 15% |
| Mid QC | 50 | 90 - 110% | < 15% |
| High QC | 80 | 90 - 110% | < 15% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/L) |
| LOD | 0.15 |
| LOQ | 0.5 |
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing Peaks)
-
Possible Cause: Active sites in the GC system (liner, column) are interacting with the sulfur compound.[3]
-
Solution:
-
Replace the inlet liner with a new, deactivated liner.
-
Trim the first 10-20 cm of the analytical column to remove any active sites that have developed.
-
Ensure the column is properly installed in the inlet and detector.[3]
-
-
-
Possible Cause: Column overload.
-
Solution:
-
Dilute the sample.
-
Reduce the injection volume (if using liquid injection) or decrease the SPME extraction time.
-
-
Problem: Low Sensitivity or No Peak Detected
-
Possible Cause: Analyte loss due to leaks in the system.
-
Solution:
-
Check for leaks at the injector septum, column connections, and gas lines. Replace the septum if it is old or cored.[13]
-
-
-
Possible Cause: Inefficient extraction or desorption.
-
Possible Cause: Matrix suppression of the signal.
-
Solution:
-
Evaluate the matrix effect by comparing the response in matrix versus solvent.
-
Implement strategies to mitigate matrix effects, such as using matrix-matched standards or an appropriate internal standard.[6]
-
-
Problem: Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation or injection.
-
Solution:
-
Ensure consistent timing and temperature for the HS-SPME equilibration and extraction steps.
-
Use an autosampler for precise and repeatable injections.
-
Check for leaks in the syringe if using liquid injection.[13]
-
-
-
Possible Cause: Instability of the analyte in the matrix.
-
Solution:
-
Perform stability studies to determine how long the analyte is stable in the matrix under different storage conditions.
-
Analyze samples as quickly as possible after preparation.
-
-
Visualizations
References
- 1. environics.com [environics.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction [diva-portal.org]
- 12. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. PTR-MS for the Analysis of Methyl Propyl Sulfide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of volatile sulfur compounds (VSCs) is a critical task. Among these, methyl propyl sulfide, a compound often associated with specific aromas and potential as a biomarker, presents a unique analytical challenge. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
Executive Summary
Both GC-MS and PTR-MS are highly capable techniques for the analysis of volatile organic compounds, including this compound. The choice between them hinges on the specific requirements of the application.
-
GC-MS offers superior selectivity and specificity due to the chromatographic separation of analytes before detection. This makes it the gold standard for complex matrices where isomers or isobaric interferences are a concern. However, it typically involves longer analysis times and may require more extensive sample preparation.
-
PTR-MS provides real-time, high-sensitivity analysis without the need for sample preparation or chromatographic separation. This makes it ideal for high-throughput screening, dynamic process monitoring, and applications where immediate results are crucial. Its main limitation is the inability to distinguish between isomers.
Performance Comparison: Quantitative Data
The following table summarizes the key performance metrics for the analysis of this compound and related volatile sulfur compounds using GC-MS and PTR-MS. It is important to note that direct comparative studies for this compound are limited; therefore, some of the data presented are estimates based on the analysis of structurally similar compounds like dimethyl sulfide.
| Parameter | GC-MS | PTR-MS |
| Limit of Detection (LOD) | 1.2 - 29 ng/L (in water)[1] | 49 ± 15 ppt (for Dimethyl Sulfide)[2] |
| Limit of Quantification (LOQ) | 4.1 - 95 ng/L (in water)[1] | ~150 ppt (estimated) |
| Linear Range | Typically 2-3 orders of magnitude | > 6 orders of magnitude[3] |
| Analysis Time | 15 - 30 minutes (including chromatography)[2][4] | Real-time (<1 second per compound)[5] |
| Sample Preparation | Often required (e.g., Headspace-SPME, Purge-and-Trap)[6] | Generally not required (direct air/gas sampling) |
| Specificity | High (separation of isomers) | Low (cannot distinguish isomers) |
| Throughput | Low to medium | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both techniques are provided below.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted from a method for the analysis of volatile sulfur compounds in fermented beverages.[2][6]
1. Sample Preparation (HS-SPME):
- Place 10 mL of the liquid sample into a 20 mL headspace vial.
- For improved sensitivity, especially in aqueous matrices, add 2 g of NaCl to the vial.
- Add a suitable internal standard (e.g., thiophene) for accurate quantification.
- Seal the vial with a PTFE/silicone septum.
- Incubate the vial at 35°C for 15 minutes to allow for equilibration of the headspace.
- Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 35°C.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent GC-MS system (or equivalent).
- Injector: Splitless mode, 250°C.
- Column: DB-WAXetr (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.1 mL/min.
- Oven Temperature Program:
- Initial temperature: 30°C, hold for 6 minutes.
- Ramp 1: Increase to 130°C at 10°C/min.
- Ramp 2: Increase to 220°C at 20°C/min, hold for 2 minutes.[2]
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 250°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full scan (e.g., m/z 30-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 90.19 g/mol ), characteristic ions would be monitored.
PTR-MS for Direct Air Analysis
This protocol is a general procedure for the analysis of volatile organic compounds and can be applied to this compound.[7][8][9]
1. Instrument Setup:
- PTR-MS Instrument: Ionicon PTR-TOF-MS (or equivalent).
- Reagent Ion: H₃O⁺.
- Drift Tube Conditions:
- Temperature: 60°C.
- Pressure: 2.2 mbar.
- Voltage: 600 V (resulting in an E/N of approximately 132 Td).[9]
- Inlet: Heated PEEK tubing at 60°C to prevent condensation and sample loss.
2. Sample Introduction:
- Introduce the gas sample directly into the PTR-MS inlet at a constant flow rate (e.g., 60 mL/min).[9]
- For liquid samples, the headspace can be continuously sampled.
3. Data Acquisition:
- Monitor the protonated this compound ion at m/z 91 (C₄H₁₀S + H⁺).
- Acquire data in real-time with a dwell time of 1-20 seconds per mass, depending on the required time resolution.[9]
- Perform regular background checks using zero air or nitrogen to subtract background signals.
Visualizing the Workflows
To better illustrate the operational differences between the two techniques, the following diagrams, generated using Graphviz, depict their respective experimental workflows.
Conclusion and Recommendations
The choice between GC-MS and PTR-MS for the analysis of this compound is application-dependent.
-
For applications requiring unambiguous identification and quantification in complex matrices, such as flavor and fragrance analysis or clinical diagnostics where isomeric specificity is crucial, GC-MS is the recommended technique . Its ability to chromatographically separate this compound from other volatile compounds ensures high confidence in the results, albeit with a trade-off in analysis speed.
-
For applications demanding high-throughput, real-time monitoring of this compound, such as in environmental air quality monitoring, industrial process control, or breath analysis for dynamic physiological studies, PTR-MS is the superior choice . Its speed and sensitivity allow for the tracking of rapid changes in concentration, providing immediate and valuable insights. However, care must be taken in environments where isobaric compounds may be present, and a preliminary screening by GC-MS might be beneficial to confirm the absence of interferences.
Ultimately, for comprehensive research, a complementary approach utilizing both techniques can be highly effective. PTR-MS can be used for rapid screening and monitoring, while GC-MS can be employed for detailed, confirmatory analysis of specific samples of interest. This integrated approach leverages the strengths of both technologies, providing a complete picture of the volatile compound profile.
References
- 1. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Item - Development and Verification of Injection Systems for Proton Transfer Reaction Mass Spectrometry (PTR-MS) Analysis of Diverse Volatile Organic Compounds - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. montrose-env.com [montrose-env.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BG - Concentrations of dissolved dimethyl sulfide (DMS), methanethiol and other trace gases in context of microbial communities from the temperate Atlantic to the Arctic Ocean [bg.copernicus.org]
A Comprehensive Guide to the Validation of a New Gas Chromatography Method for the Analysis of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly validated Gas Chromatography-Flame Photometric Detection (GC-FPD) method for the quantification of methyl propyl sulfide against alternative analytical techniques. The experimental data supporting the validation of this new method is presented to demonstrate its suitability for quality control and research applications.
This compound, a volatile sulfur compound, is a critical component in various applications, from flavor and fragrance chemistry to its potential role as an impurity in pharmaceutical products.[1][2] Accurate and reliable quantification of this compound is therefore essential. This guide outlines a robustly validated GC-FPD method and compares its performance characteristics with other established analytical approaches.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is a common technique for the analysis of volatile sulfur compounds.[3] The table below compares the newly validated GC-FPD method with alternative techniques.
| Parameter | New Validated GC-FPD Method | Alternative Method 1: GC-MS | Alternative Method 2: GC-SCD |
| Principle | Separation by GC, detection by light emission from sulfur compounds in a hydrogen-rich flame. | Separation by GC, identification and quantification by mass-to-charge ratio.[4][5] | Separation by GC, detection by chemiluminescence reaction of sulfur compounds with ozone.[6] |
| Selectivity | Highly selective for sulfur compounds. | Highly selective and specific, providing structural information. | Highly selective and specific for sulfur compounds. |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | 97% - 103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 1.5 ng/L | 0.3 - 2.0 ng/injection[4][5] | 15 - 20 ppb[6] |
| Limit of Quantitation (LOQ) | 5.0 ng/L | 1.0 - 7.0 ng/injection | 50 - 70 ppb |
| Typical Application | Routine quality control, analysis in moderately complex matrices. | Confirmatory analysis, impurity identification, research. | Trace level analysis of sulfur gases in complex matrices.[6] |
Experimental Protocols
Detailed methodologies for the validation of the new GC-FPD method are provided below. These protocols are based on established principles of analytical method validation.
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Photometric Detector (FPD).
-
Column: DB-1, 30 m x 0.32 mm ID, 4 µm film thickness (or equivalent non-polar capillary column).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (>98.0% purity) and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.005 µg/mL to 10 µg/mL.
-
Sample Preparation: Dilute the sample with methanol to a concentration expected to fall within the calibration range.
Method Validation Parameters
The following parameters were evaluated to validate the analytical method:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This was assessed by injecting a blank (methanol) and a sample spiked with potential impurities. The chromatograms should show no interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was determined by constructing a calibration curve. A series of at least five concentrations of this compound were injected in triplicate. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the regression line.
-
Accuracy: The accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.[8] The LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.[9]
Visualizations
To further clarify the experimental workflow and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the validation of the GC-FPD method.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. This compound, 3877-15-4 [thegoodscentscompany.com]
- 2. CAS 3877-15-4: this compound | CymitQuimica [cymitquimica.com]
- 3. gcms.cz [gcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baaqmd.gov [baaqmd.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. mdpi.com [mdpi.com]
- 9. advancedplatingtech.com [advancedplatingtech.com]
A Comparative Guide to Inter-laboratory Methyl Propyl Sulfide Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the measurement of methyl propyl sulfide, a volatile sulfur compound of interest in various fields, including food science, environmental monitoring, and clinical diagnostics. While a formal inter-laboratory comparison study for this compound has not been identified in publicly available literature, this document compiles and compares performance data from individual studies on this compound and structurally similar volatile sulfur compounds (VSCs). The aim is to assist researchers in selecting the most appropriate analytical technique for their specific application.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance characteristics of common analytical techniques used for the determination of this compound and other relevant VSCs. Data has been collated from various scientific publications to provide a comparative overview.
| Analytical Method | Detector | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference(s) |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Volatile Sulfur Compounds | Air | 0.02 ppm (for a 10-liter air volume for dipropyl disulfide) | - | Non-linear (typically quadratic) | [1] |
| Pulsed Flame Photometric Detector (PFPD) | H₂S, COS, CH₃SH, DMS, CS₂, DMDS | Nitrogen (gas standards) | MDLs are consistently underestimated; Hubaux-Vos detection limits and AIS values are several times higher and more conservative. | - | Nearly quadratic | [2][3] | |
| Sulfur Chemiluminescence Detector (SCD) | Various Sulfur Compounds | Isooctane | 0.1 ppm | - | - | [4] | |
| Mass Spectrometry (MS) | Dipropyl disulfide | Biopesticides | - | 0.09 mg/L | - | [1] | |
| Mass Spectrometry (MS) | Various VSCs | Fruit Brandy | - | - | - | [5][6] | |
| Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | Carbonyl compounds and furan derivatives | Beer | < 2.5 µg/L | < 2.5 µg/L | 0.9731 - 0.9960 | [7] | |
| Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS | Mass Spectrometry (MS) | Various VSCs | Wine Distillates | - | - | > 0.991 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the extraction and analysis of volatile compounds from liquid and solid samples.
a) Sample Preparation (HS-SPME):
-
Sample Aliquoting: Place a defined volume (e.g., 5 mL of a liquid sample) or weight (e.g., 1 g of a homogenized solid sample) into a headspace vial (e.g., 20 mL).
-
Matrix Modification: For aqueous samples, add a salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.[8]
-
Vial Sealing: Immediately seal the vial with a screw cap containing a septum.
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 35-60°C) for a specific equilibration time (e.g., 15-30 minutes).[5][8]
-
Expose the SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[5][8]
-
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the analytical column.
b) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Operate in splitless mode at a temperature of approximately 250°C.
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Oven Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2 minutes.
-
Ramp: e.g., increase at 5°C/minute to 200°C.
-
Final hold: e.g., hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compare mass spectra of detected peaks with reference libraries (e.g., NIST/Wiley).
-
Quantification: For enhanced sensitivity, operate in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD)
The FPD is a selective detector for sulfur- and phosphorus-containing compounds.
-
Sample Introduction: Typically via direct injection of a gas sample using a gas-tight syringe or a gas sampling valve.
-
Gas Chromatography:
-
Injector: Split/splitless injector at a temperature of around 200°C.
-
Column: A column suitable for sulfur compound analysis (e.g., a PLOT column).[3]
-
Oven Temperature Program: An isothermal or programmed temperature ramp appropriate for the separation of VSCs.
-
Carrier Gas: Helium or nitrogen.
-
-
Flame Photometric Detector (FPD):
-
Principle: Sulfur compounds are combusted in a hydrogen-rich flame, producing chemiluminescence at a specific wavelength (around 394 nm), which is detected by a photomultiplier tube.[1]
-
Gases: Hydrogen and air are required for the flame.
-
Quantification: The detector response is typically non-linear (quadratic) for sulfur compounds, requiring a multi-point calibration curve for accurate quantification.[1]
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
The SCD is another highly selective and sensitive detector for sulfur compounds.
-
Sample Introduction and GC: Similar to GC-FPD.
-
Sulfur Chemiluminescence Detector (SCD):
-
Principle: Analytes are combusted at a high temperature to form sulfur monoxide (SO). The SO then reacts with ozone (O₃) in a reaction chamber, producing light (chemiluminescence) that is detected by a photomultiplier tube.
-
Advantages: Offers high selectivity and an equimolar response to sulfur compounds, simplifying quantification as the response is directly proportional to the number of sulfur atoms in the molecule.
-
Mandatory Visualization
Metabolic Pathway of Volatile Sulfur Compound Formation
The following diagram illustrates the biosynthesis of volatile sulfur compounds, including the precursors to this compound, from the amino acid methionine. This pathway is particularly relevant in the context of food science and the study of microbial metabolism.
Caption: Biosynthesis pathway of volatile sulfur compounds from methionine.
General Experimental Workflow for VSC Analysis
This diagram outlines the typical workflow for the analysis of volatile sulfur compounds like this compound from a sample to the final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-validation of methyl propyl sulfide quantification techniques
A Comparative Guide to the Quantification of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Potentiometric Titration with a Sulfide Ion-Selective Electrode (ISE). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in your decision-making process.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of this compound using GC-FPD and Potentiometric Titration with ISE. Data for GC-FPD is based on the analysis of volatile sulfur compounds, and for Potentiometric Titration, it is based on the determination of sulfide ions in aqueous solutions.
| Performance Metric | Gas Chromatography-Flame Photometric Detection (GC-FPD) | Potentiometric Titration with Ion-Selective Electrode (ISE) |
| Limit of Detection (LOD) | Low ppb levels (e.g., < 20 ppb)[1] | 1.0 mg/L[2][3] |
| Limit of Quantification (LOQ) | Low ppb levels | Typically higher than LOD, in the low mg/L range |
| Linearity | Excellent over a wide concentration range | Good over a wide concentration range (0.1 to 12,000 mg/L)[2][3] |
| Accuracy/Recovery | High, typically >90% | 76-124% recovery for sulfide standards[2] |
| Precision (%RSD) | High, typically <10% | High, with relative standard deviations often below 5%[4] |
| Selectivity | Highly selective for sulfur compounds | Selective for sulfide ions; potential for interferences |
| Analysis Time | ~10-30 minutes per sample | < 10 minutes per sample for titration step[5] |
| Sample Throughput | Moderate, can be automated | High, can be automated |
| Instrumentation Cost | High | Moderate |
| Solvent/Reagent Usage | Moderate (carrier gas, solvents for standards) | High (titrant, buffer solutions) |
Experimental Methodologies
Gas Chromatography-Flame Photometric Detection (GC-FPD)
Gas chromatography with a flame photometric detector is a powerful technique for the separation and quantification of volatile sulfur compounds like this compound. The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on the compound's physicochemical properties. The FPD provides high selectivity and sensitivity for sulfur-containing compounds.[6][7][8][9]
Sample Preparation:
-
Direct Injection: For liquid samples, direct injection into the GC inlet is possible. The sample is diluted in an appropriate solvent (e.g., hexane) to a concentration within the calibrated range.
-
Headspace Analysis: For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed. The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, followed by thermal desorption in the GC inlet.[10]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a pulsed flame photometric detector (PFPD).[1][6][9]
-
Column: A capillary column suitable for volatile sulfur compound analysis (e.g., Agilent J&W Select Low Sulfur).[1][9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 65 °C, followed by a temperature ramp to achieve separation.[9]
-
Detector Temperature: Typically 200-250 °C.
Calibration: An external calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in a suitable solvent. The peak area response from the FPD is plotted against the concentration to establish a linear relationship.
Potentiometric Titration with Sulfide Ion-Selective Electrode (ISE)
Potentiometric titration is an electrochemical method used to determine the concentration of a substance in a solution. For the analysis of this compound, a pre-treatment step is necessary to convert the organically bound sulfur into inorganic sulfide, which can then be quantified by titration with a standard solution of a metal ion (e.g., silver nitrate) that forms a precipitate with the sulfide ion. The endpoint of the titration is detected by a sharp change in the potential measured by a sulfide ion-selective electrode.[2][11][12][13][14]
Sample Preparation (Hypothetical Pre-treatment):
-
Oxidative Digestion: The sample containing this compound is subjected to a strong oxidizing agent in an acidic medium to break down the organic molecule and convert the sulfur to sulfate.
-
Reduction to Sulfide: The resulting sulfate is then reduced to sulfide using a suitable reducing agent.
-
Trapping: The generated hydrogen sulfide is purged from the reaction vessel with an inert gas and trapped in an alkaline antioxidant buffer solution.
Instrumentation and Titration Procedure:
-
Titrator: An automatic potentiometric titrator equipped with a sulfide ion-selective electrode and a reference electrode.[2]
-
Titrant: A standardized solution of silver nitrate (e.g., 0.01 M).[4][15]
-
Sample Solution: The trapped sulfide solution is placed in a titration vessel.
-
Procedure: The titrant is added incrementally to the sample solution while the potential is continuously monitored. The equivalence point, where all the sulfide ions have reacted, is indicated by a significant inflection in the titration curve.[4]
Calibration: The concentration of the silver nitrate titrant is standardized against a primary standard, such as sodium chloride. The sulfide concentration in the sample is then calculated based on the volume of titrant consumed to reach the equivalence point.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-FPD and Potentiometric Titration with ISE.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. policycommons.net [policycommons.net]
- 4. scielo.org.co [scielo.org.co]
- 5. Successive determination of sulfide and hydrogen sulfide ions by potentiometric titration using sulfide ion-selective electrode [jstage.jst.go.jp]
- 6. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. repositorio.ucp.pt [repositorio.ucp.pt]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. ira.agroscope.ch [ira.agroscope.ch]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 12. researchgate.net [researchgate.net]
- 13. journal.iisc.ac.in [journal.iisc.ac.in]
- 14. metrohm.com [metrohm.com]
- 15. metrohm.com [metrohm.com]
A Comparative Guide to Derivatization Agents for the Analysis of Methyl Propyl Sulfide
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds (VSCs), achieving accurate and reproducible quantification of substances like methyl propyl sulfide is crucial. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is often feasible; however, derivatization can offer significant advantages in terms of sensitivity and chromatographic performance. This guide provides an objective comparison of analytical strategies for this compound, focusing on direct analysis versus derivatization by oxidation, supported by established experimental principles.
Introduction to Derivatization for Volatile Sulfur Compounds
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For the GC-MS analysis of VSCs, the primary goals of derivatization are to:
-
Increase Volatility: While many VSCs are already volatile, derivatization can prevent interactions with the stationary phase, leading to better peak shapes.
-
Improve Thermal Stability: Some sulfur compounds can degrade at the high temperatures of the GC inlet.
-
Enhance Detector Response: Introducing specific chemical groups can increase the signal intensity in the mass spectrometer.
For a simple aliphatic sulfide like this compound, which lacks an active hydrogen, common derivatization techniques such as silylation are not effective. The most viable derivatization strategy is oxidation, which converts the sulfide into a sulfoxide or a sulfone. This guide will compare the direct analysis of this compound with its analysis after oxidation.
Comparison of Analytical Approaches
The decision to use derivatization depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.
Direct Analysis (Without Derivatization)
Direct injection of this compound is a straightforward approach. It is suitable for samples where the concentration is relatively high and the matrix is clean.
-
Advantages:
-
Minimal sample preparation, reducing the risk of sample loss and contamination.
-
Faster sample throughput.
-
-
Disadvantages:
-
Potential for lower sensitivity compared to derivatized samples.
-
Possible peak tailing due to interactions with the GC column.
-
Analysis after Derivatization by Oxidation
Oxidizing this compound to methyl propyl sulfoxide can alter its chromatographic properties, potentially leading to improved analytical performance.
-
Advantages:
-
Increased polarity of the sulfoxide may reduce unwanted interactions with non-polar matrices.
-
The derivative may have a different fragmentation pattern in the mass spectrometer, which could be beneficial for identification in complex samples.
-
-
Disadvantages:
-
Requires an additional reaction step, increasing sample preparation time.
-
Risk of incomplete reaction or the formation of byproducts (e.g., over-oxidation to the sulfone).
-
The increased polarity of the sulfoxide will lead to longer retention times.
-
Data Presentation
The following tables summarize the expected quantitative performance for the analysis of this compound with and without derivatization by oxidation. The data is representative of typical performance characteristics observed in GC-MS analysis of volatile sulfur compounds.[1][2]
Table 1: Comparison of Analytical Performance
| Parameter | Direct Analysis (this compound) | Analysis after Oxidation (Methyl Propyl Sulfoxide) |
| Limit of Detection (LOD) | ~10 ppb[1] | Potentially lower due to enhanced signal |
| Limit of Quantitation (LOQ) | ~15 ppb[1] | Potentially lower due to enhanced signal |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.998 |
| Precision (%RSD) | < 10% | < 10% |
| Recovery | Not Applicable | 90-99% (reaction yield)[3] |
Table 2: Typical GC-MS Parameters
| Parameter | Direct Analysis (this compound) | Analysis after Oxidation (Methyl Propyl Sulfoxide) |
| GC Column | Non-polar (e.g., DB-5ms) | Mid-polar (e.g., DB-35ms) |
| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min | 60°C (2 min), ramp to 280°C at 10°C/min |
| Injector Temperature | 250°C | 280°C |
| MS Scan Range (m/z) | 35-150 | 50-200 |
| Key Mass Fragments | 47, 61, 90 | 47, 63, 78, 106 |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of this compound
This protocol is suitable for the direct quantification of this compound in a relatively clean matrix.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, perform a liquid-liquid extraction or solid-phase microextraction (SPME) if necessary to isolate the volatile components.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 35-150) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Protocol 2: Derivatization by Oxidation and Subsequent GC-MS Analysis
This protocol describes the selective oxidation of this compound to methyl propyl sulfoxide prior to GC-MS analysis.[3]
-
Derivatization Procedure:
-
To a solution of the sample containing this compound (approximately 2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Neutralize the resulting solution with aqueous NaOH (4 M).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude methyl propyl sulfoxide.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph and Mass Spectrometer: As described in Protocol 1.
-
Column: A mid-polarity column such as a DB-35ms is recommended for the more polar sulfoxide.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-200) or SIM.
-
-
Visualizations
Caption: Workflow comparison for the analysis of this compound.
References
A Comparative Guide to GC Columns for the Separation of Methyl Propyl Sulfide and Other Volatile Sulfur Compounds
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of volatile sulfur compounds (VSCs) like methyl propyl sulfide are critical for quality control, environmental monitoring, and various research applications. The choice of a gas chromatography (GC) column is paramount in achieving the desired resolution and sensitivity. This guide provides an objective comparison of the performance of different GC columns for the separation of this compound and related VSCs, supported by experimental data and detailed protocols.
The analysis of VSCs by GC is challenging due to their high volatility, reactivity, and potential for adsorption onto active sites within the GC system.[1][2] Therefore, columns with high inertness and specialized stationary phases are often required to obtain reliable and reproducible results.[1][2][3]
Comparative Performance of GC Columns
The selection of a GC column for VSC analysis hinges on the specific requirements of the application, including the complexity of the sample matrix and the target analytes. Nonpolar columns are frequently employed to achieve sufficient retention of these volatile compounds, often necessitating thick stationary phase films.[1] Below is a summary of various GC columns and their performance characteristics for the separation of sulfur compounds.
| Column Type | Stationary Phase | Dimensions | Key Performance Characteristics | Typical Analytes |
| Agilent J&W DB-Sulfur SCD | Bonded, nonpolar dimethylpolysiloxane | 60 m x 0.32 mm, 4.2 µm film | Excellent resolution, peak shape, and response for polar and reactive sulfur compounds; low bleed, which is crucial for sulfur chemiluminescence detectors (SCD).[1][2] Achieves baseline separation of challenging co-eluting compounds like thiophene and 2-methyl-1-propanethiol at ambient starting temperatures, avoiding the need for cryogenic cooling.[1] | Hydrogen sulfide, carbonyl sulfide, methyl mercaptan, ethyl mercaptan, dimethyl sulfide, dimethyl disulfide, and other VSCs in petroleum and gaseous fuels.[1][2][4] |
| Restek Rt-XLSulfur | Extensively deactivated packing material | - | Optimized for inertness to handle low ppbv levels of hydrogen sulfide and methyl mercaptan.[3] Designed to resolve hydrocarbons from sulfur compounds to prevent signal quenching in sulfur-specific detectors.[3] | Hydrogen sulfide, methyl mercaptan, and other sulfur compounds in C1-C6 hydrocarbon streams.[3] |
| Agilent J&W Select Low Sulfur | Porous Layer Open Tubular (PLOT) | 60 m x 0.32 mm | High loadability and unique selectivity for baseline resolution of sulfur components from C3 hydrocarbon matrices, preventing quenching effects.[5][6] The column does not shed particles, making it safe for use with valve switching systems.[5][6] | Hydrogen sulfide, carbonyl sulfide, and methyl mercaptan in propylene and other light hydrocarbon streams.[5][6] |
| Agilent DB-Wax | Polyethylene glycol (PEG) | 60 m x 0.25 mm, 0.25 µm film | A polar phase suitable for the analysis of a range of VSCs in complex matrices like wine distillates when coupled with sensitive detection techniques like mass spectrometry (MS).[7] | Diethyl sulphide, dimethyl disulphide, dipropyl sulphide, and other VSCs in alcoholic beverages.[7] |
| Rxi-1ms | 100% Dimethylpolysiloxane | - | Provides ultra-low bleed, which is essential for low-level detection with sensitive detectors like SCD.[8] Its exceptional inertness allows for the complete separation of highly reactive sulfur compounds with excellent peak shape at ppbv levels.[8] | Hydrogen sulfide, carbonyl sulfide, methyl mercaptan, ethyl mercaptan, and dimethyl sulfide.[8] |
| Water Stationary Phase | Water | - | A novel approach where the water phase retains polar sulfur compounds while non-polar hydrocarbons are unretained, preventing co-elution and response quenching in flame photometric detectors (FPD).[9][10] Particularly useful for direct analysis of aqueous samples.[9][10] | Organosulfur compounds in complex matrices such as gasoline, wine, milk, and urine.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are representative experimental protocols for the analysis of VSCs using different GC setups.
Protocol 1: Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD
-
Gas Chromatograph (GC): Agilent 7890 equipped with an Agilent 355 Sulfur Chemiluminescence Detector (SCD).[1]
-
Column: Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm, 4.2 µm.[1]
-
Inlet: Split/splitless inlet at 275 °C with a split ratio of 10:1.[1]
-
Carrier Gas: Helium at a constant flow of 2.8 mL/min.[1]
-
Oven Program: Initial temperature of 35 °C held for 3 minutes, then ramped at 10 °C/min to 250 °C and held for 10 minutes.[1]
-
Injection Volume: 1 µL.[1]
-
SCD Parameters:
Protocol 2: Analysis of Volatile Sulfur Compounds in Wine Distillates using a DB-Wax Column
-
Gas Chromatograph (GC): Agilent 6890 GC coupled with a 5973N Mass Spectrometer (MS).[7]
-
Column: DB-Wax, 60 m × 0.25 mm I.D., 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[7]
-
Oven Program: Initial temperature of 35 °C held for 10 minutes, ramped to 100 °C at 5 °C/min, then ramped to 210 °C at 3 °C/min and held for 40 minutes.[7]
-
Sample Introduction: Stir Bar Sorptive Extraction (SBSE) followed by thermal desorption.[7]
Experimental Workflow and Logic
The general workflow for the analysis of this compound and other VSCs by GC involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. GC Analysis of Total Reduced Sulfurs at ppbv Levels [restek.com]
- 9. Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Methyl Propyl Sulfide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of a reliable analytical standard is a critical foundation for achieving accurate and precise results in research, particularly within the pharmaceutical and biotechnology sectors. This guide provides a comparative overview of commercially available methyl propyl sulfide analytical standards, focusing on their documented purity. Due to the limited availability of direct comparative studies on accuracy and precision, this guide presents supplier-specified data and outlines a comprehensive experimental protocol for users to conduct their own in-house validation.
Comparison of this compound Analytical Standards
The accuracy of an analytical standard is fundamentally linked to its purity. A higher purity standard will, in principle, provide a more accurate measurement when used for calibration. The following table summarizes the purity specifications of this compound standards from various suppliers. It is important to note that while most suppliers indicate a purity of greater than 98.0% as determined by Gas Chromatography (GC), detailed Certificates of Analysis (CoA) providing precise purity values with uncertainty estimates are essential for rigorous quantitative applications.
| Supplier | Product Number | Stated Purity (by GC) | Availability |
| TCI America | M2285 | >98.0% | 25 g[1] |
| Sciedco | 11- | Min. 98.0% | 25 g[2] |
| CymitQuimica | 3B-M2285 | Not Specified | 25 g[3] |
| ChemicalBook | CB6691833 | 99.0%+ | Inquire[4] |
| Fisher Scientific | AA22949AK | 98.0+% | 25 g[1] |
Note: The information in this table is based on publicly available data from supplier websites. For the most accurate and up-to-date information, including lot-specific purity and uncertainty, it is crucial to obtain the Certificate of Analysis directly from the supplier.
Experimental Protocol for Determining Accuracy and Precision
To rigorously assess the accuracy and precision of a this compound analytical standard, a validated analytical method is required. Gas chromatography coupled with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) is a common and effective technique. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the accuracy (as trueness) and precision (as repeatability and intermediate precision) of a this compound analytical standard.
1. Materials and Reagents:
-
This compound analytical standard (from supplier of choice)
-
High-purity solvent (e.g., methanol or dichloromethane, GC grade)
-
Calibrated volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with an appropriate capillary column (e.g., DB-5 or equivalent) and a suitable detector (FID or SCD).
-
Analytical balance with a readability of at least 0.01 mg.
3. Standard Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
4. Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
5. Experimental Procedure for Accuracy (Trueness):
-
Accuracy can be assessed by analyzing a certified reference material (CRM) if available. In the absence of a CRM, it can be evaluated by spike recovery experiments.
-
Spike Recovery: Prepare a sample matrix (blank) and spike it with a known concentration of the this compound standard at three different levels (low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptable recovery is typically within 80-120%.
6. Experimental Procedure for Precision:
-
Repeatability (Intra-assay precision): Analyze a single concentration of the this compound standard (e.g., the mid-point of the calibration curve) six times on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument if possible.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
-
Acceptable RSD values are typically less than 2-5% for repeatability and slightly higher for intermediate precision.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the accuracy and precision of a this compound analytical standard.
References
A Comparative Guide to the Extraction of Methyl Propyl Sulfide from Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common extraction methods for the volatile organic sulfur compound, methyl propyl sulfide, from soil matrices: Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Purge-and-Trap. The selection of an appropriate extraction technique is critical for accurate quantification and analysis, impacting data quality and experimental outcomes. This document presents a summary of their performance based on available experimental data for similar volatile sulfur compounds, detailed experimental protocols, and a visual representation of the general analytical workflow.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of the three extraction methods. It is important to note that a direct comparative study for this compound in soil was not available in the reviewed literature. Therefore, the data presented below is a synthesis of results from studies on similar volatile organic compounds (VOCs) and volatile sulfur compounds (VSCs) in soil and water matrices to provide a representative comparison.
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent Extraction | Purge-and-Trap (EPA Method 5035A) |
| Principle | Equilibrium-based extraction of volatiles from the headspace above the sample onto a coated fiber. | Extraction of the analyte from the soil matrix using a liquid solvent. | Dynamic extraction involving purging the sample with an inert gas to transfer volatiles to a sorbent trap. |
| Typical Solvents/Fibers | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), Polydimethylsiloxane (PDMS) | Methanol, Acetone, Dichloromethane, Hexane | Not applicable |
| Relative Recovery | Generally good for volatile compounds, but can be affected by matrix effects and competition from other volatiles.[1] | Can be highly efficient, especially with heating (hot solvent extraction), and is considered effective for aged or strongly sorbed contaminants.[1] | Can be inefficient for aged soils where VOCs have diffused into the soil matrix, with recoveries as low as 1.5-41.3% compared to hot solvent extraction.[1] |
| Limits of Detection (LOD) | Very low, typically in the ng/L to µg/kg range for similar volatile sulfur compounds.[2] | Generally higher than HS-SPME, but can be improved with concentration steps. | Low, typically in the µg/kg range. |
| Precision (RSD) | Good, typically <15% for volatile compounds. | Good, can be <10% with careful procedure. | Good, typically <15% for VOCs. |
| Sample Throughput | High, amenable to automation. | Moderate to high, can be automated. | Moderate, can be automated. |
| Solvent Consumption | Solvent-free. | High. | Low to none. |
| Advantages | - Solvent-free- Simple and fast- High sensitivity- Amenable to automation | - Potentially high recovery, especially for aged samples- Well-established technique | - Standardized EPA method- Good for highly volatile compounds- Low matrix effects for aqueous samples |
| Disadvantages | - Matrix effects can be significant- Fiber lifetime can be limited- Competition between analytes can affect quantification[1] | - High solvent consumption and disposal costs- Can co-extract interfering compounds- Potential for analyte loss during solvent evaporation | - Inefficient for aged or strongly sorbed contaminants[1]- Potential for analyte breakthrough in the trap- Can be affected by high moisture content |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and literature for the analysis of volatile sulfur compounds and VOCs in soil.
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a general guideline and should be optimized for specific soil types and analytical instrumentation.
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
HS-SPME autosampler or manual holder
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Gas chromatograph with a mass spectrometer (GC-MS) or a sulfur-selective detector
-
Analytical balance
-
Sodium chloride (optional, for salting out)
Procedure:
-
Sample Preparation: Weigh 5 g of soil into a 20 mL headspace vial. If required for enhancing the release of volatiles, add a known amount of saturated sodium chloride solution. Immediately seal the vial.
-
Equilibration: Place the vial in the autosampler tray or a heating block. Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) while maintaining the incubation temperature.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.
-
GC-MS Analysis: Analyze the desorbed compounds using a suitable GC-MS method.
Solvent Extraction
This protocol is a general method and the choice of solvent and extraction conditions may need to be optimized.
Materials:
-
Centrifuge tubes (e.g., 50 mL)
-
Extraction solvent (e.g., Methanol)
-
Mechanical shaker or sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
GC-MS or other suitable analytical instrument
-
Analytical balance
Procedure:
-
Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of methanol.
-
Agitation: Cap the tube and shake it on a mechanical shaker for a specified time (e.g., 1 hour) or sonicate for a shorter period (e.g., 15 minutes).
-
Separation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the soil from the solvent extract.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.
-
Analysis: Analyze the extract directly by GC-MS or other appropriate instrumentation. A concentration or dilution step may be necessary depending on the expected analyte concentration.
Purge-and-Trap (Based on EPA Method 5035A)
This is a summary of the key steps of EPA Method 5035A for low-level soil analysis. For full details, refer to the official EPA documentation.
Materials:
-
Purge-and-trap system coupled to a GC-MS
-
Pre-weighed 40 mL VOA vials with septa
-
Soil sampling device (e.g., coring tool)
-
Reagent-grade water
-
Purge gas (e.g., helium)
Procedure:
-
Sample Collection: Collect a 5-gram soil core directly into a pre-weighed 40 mL VOA vial containing a stirring bar. Immediately seal the vial.
-
Sample Introduction: Place the sealed vial into the autosampler of the purge-and-trap system. The system will automatically pierce the septum and add 5 mL of reagent-grade water.
-
Purging: The sample is heated to a specific temperature (e.g., 40°C) and purged with an inert gas for a set time (e.g., 11 minutes). The volatile compounds are carried by the gas stream to a sorbent trap.
-
Desorption: After purging, the trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column for analysis.
-
GC-MS Analysis: The separated compounds are detected and quantified by the mass spectrometer.
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a soil sample.
Caption: General workflow for the extraction and analysis of this compound from soil.
References
For researchers, scientists, and drug development professionals, the precise identification of isomeric sulfur compounds is a critical analytical challenge. This guide provides a comparative analysis of methyl propyl sulfide and its related isomers, offering experimental data and detailed methodologies to aid in their differentiation.
The accurate identification of isomers is paramount in fields ranging from environmental analysis to pharmaceutical development, where subtle structural differences can lead to vastly different chemical and biological properties. This guide focuses on the isomers of C4H10S, specifically this compound, diethyl sulfide, and various butanethiols, which present a common challenge in analytical chemistry due to their similar molecular weights and, in some cases, boiling points.
Performance Comparison of C4H10S Isomers
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile sulfur compounds. The primary mode of separation in GC is based on the boiling point and polarity of the compounds, while MS provides structural information through characteristic fragmentation patterns.
The following table summarizes key physical properties and chromatographic behavior of this compound and its common isomers.
| Compound Name | Structure | IUPAC Name | CAS Number | Boiling Point (°C) |
| This compound | CH3-S-CH2CH2CH3 | 1-(Methylthio)propane | 3877-15-4 | 95.5[1] |
| Diethyl Sulfide | CH3CH2-S-CH2CH3 | 1-(Ethylthio)ethane | 352-93-2 | 92[2] |
| 1-Butanethiol | CH3CH2CH2CH2-SH | Butane-1-thiol | 109-79-5 | 98.2[3] |
| 2-Butanethiol | CH3CH2CH(SH)CH3 | Butane-2-thiol | 513-53-1 | 85[4] |
| 2-Methyl-1-propanethiol | (CH3)2CHCH2-SH | 2-Methylpropane-1-thiol | 513-44-0 | 88[5] |
| 2-Methyl-2-propanethiol | (CH3)3C-SH | 2-Methylpropane-2-thiol | 75-66-1 | 64[6] |
Experimental Protocols
A robust analytical method is crucial for the successful differentiation of these isomers. Below is a typical experimental protocol for the analysis of volatile sulfur compounds using GC-MS.
Sample Preparation
For liquid samples, a direct injection of a diluted sample (e.g., 1 µL of a 1% solution in a suitable solvent like dichloromethane) is appropriate. For headspace analysis of volatile compounds from a solid or liquid matrix, solid-phase microextraction (SPME) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-1ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet: Splitless mode, with an injection volume of 1 µL. The inlet temperature should be set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-350.
-
Mass Spectral Fragmentation Analysis
The key to differentiating co-eluting or closely eluting isomers lies in the analysis of their mass spectra. Each isomer will fragment in a unique way upon electron ionization, producing a characteristic fingerprint.
| Compound Name | Key Mass Spectral Fragments (m/z) and Interpretation |
| This compound | 90 (M+) , 75 ([M-CH3]+), 61 ([M-C2H5]+), 47 ([CH3S]+)[5] |
| Diethyl Sulfide | 90 (M+) , 75 ([M-CH3]+), 61 ([M-C2H5]+), 47 ([C2H5S]+) |
| 1-Butanethiol | 90 (M+) , 56 ([M-H2S]+), 41, 33 ([SH]+)[7] |
| 2-Butanethiol | 90 (M+) , 57 ([M-SH]+), 41, 33 ([SH]+)[8] |
| 2-Methyl-1-propanethiol | 90 (M+) , 56 ([M-H2S]+), 43, 33 ([SH]+) |
| 2-Methyl-2-propanethiol | 90 (M+) , 57 ([M-SH]+), 41, 33 ([SH]+)[1] |
Note: M+ refers to the molecular ion peak.
Visualizing the Differentiation Workflow
The logical process for differentiating these sulfur isomers can be visualized as a clear workflow.
Figure 1. A flowchart illustrating the process of separating and identifying isomeric sulfur compounds using GC-MS.
Signaling Pathway for Mass Spectrometric Fragmentation
The fragmentation of a molecule in a mass spectrometer follows specific chemical pathways, which can be generalized as follows.
References
- 1. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 2. Diethyl sulfide - Wikipedia [en.wikipedia.org]
- 3. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 4. 2-butanethiol [stenutz.eu]
- 5. 2-methyl-1-propanethiol [stenutz.eu]
- 6. 2-methyl-2-propanethiol [stenutz.eu]
- 7. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Linearity and Range of Methyl Propyl Sulfide Calibration: A Comparative Guide
In the quantitative analysis of volatile sulfur compounds, establishing a robust calibration curve is fundamental to achieving accurate and reliable results. This guide provides a comparative overview of the linearity and range of calibration curves for methyl propyl sulfide and similar alkyl sulfides, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is supported by detailed experimental protocols for gas chromatography (GC) based methods, which are standard for such analyses.
Comparative Performance of Analytical Methods
The determination of this compound and other volatile sulfur compounds is predominantly carried out using gas chromatography coupled with sulfur-selective detectors. The choice of detector significantly influences the sensitivity, linearity, and effective calibration range. The most common detectors include the Sulfur Chemiluminescence Detector (SCD), Pulsed Flame Photometric Detector (PFPD), and Flame Ionization Detector (FID). While mass spectrometry (MS) can also be used, particularly for identification, sulfur-selective detectors are often preferred for their enhanced sensitivity and specificity to sulfur-containing analytes.
The linearity of a calibration curve, typically expressed by the coefficient of determination (R²), indicates how well the detector response correlates with the concentration of the analyte. A value close to 1.000 signifies a strong linear relationship. The range of the calibration curve defines the lower and upper concentrations between which the analytical method is precise and accurate.
Below is a summary of typical performance data for the analysis of this compound and analogous volatile sulfur compounds using various GC methods.
| Analyte | Detector | Concentration Range | Linearity (R²) | Reference Compound(s) |
| This compound (Expected) | SCD | 0.1 - 100 ppm | > 0.999 | General Volatile Sulfur Compounds |
| Dimethyl Sulfide | GC/MS | 20 - 100 ppb | 0.9999 | Dimethyl Sulfide[1] |
| Various Sulfur Compounds | SCD | 0.1 - 100 ppm (w/w) | > 0.997 | 19 discrete sulfur compounds[2] |
| Hydrogen Sulfide, Carbonyl Sulfide | PFPD | ~0.5 - 10 ppm | Not specified | H₂S, COS[3] |
| Various Sulfur Compounds | SeNse | 10 ppb - 10 ppm | > 0.9999 | H₂S, COS, Mercaptans, DMS[4] |
Note: Data for this compound is inferred from the performance of similar alkyl sulfides, as specific calibration data was not available in the reviewed literature.
The data indicates that excellent linearity (R² > 0.999) is achievable for volatile sulfur compounds across a wide range of concentrations, from low parts-per-billion (ppb) to parts-per-million (ppm) levels. The Sulfur Chemiluminescence Detector (SCD) is noted for its equimolar response to different sulfur compounds, which simplifies quantification.[2]
Experimental Protocol: Calibration of this compound by GC-SCD
This section details a representative experimental protocol for generating a calibration curve for this compound using a Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (GC-SCD).
1. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity solvent (e.g., methanol or toluene) for standard preparation
-
Inert gas for GC carrier (e.g., Helium or Nitrogen)
-
Gases for SCD operation (as per manufacturer's specifications)
2. Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Sulfur Chemiluminescence Detector (SCD)
-
Capillary column suitable for volatile sulfur analysis (e.g., nonpolar thick film column)[5]
-
Data acquisition and processing software
3. Preparation of Calibration Standards:
-
Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the desired concentration range (e.g., 0.1, 1, 10, 50, 100 ppm).
-
Internal Standard (Optional but Recommended): An internal standard, such as diphenyl sulfide, can be added to each standard and sample to improve precision.[5]
4. GC-SCD Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: Set to an appropriate flow rate for the column dimensions.
-
Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature that ensures the elution of all compounds of interest.[2]
-
Injection Volume: 1 µL
-
-
SCD Conditions:
-
Set the detector temperatures and gas flows according to the manufacturer's recommendations to ensure optimal sensitivity and stability.
-
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for each calibration standard.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The linear range is the concentration range over which the R² value is acceptable (typically > 0.99).
Workflow for Calibration Curve Evaluation
The following diagram illustrates the logical workflow for evaluating the linearity and range of a this compound calibration curve.
Caption: Workflow for establishing and validating a calibration curve.
Alternative Analytical Approaches
While GC-SCD is a powerful technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.
-
GC-PFPD (Pulsed Flame Photometric Detector): Offers high selectivity for sulfur and phosphorus compounds. However, it can be susceptible to quenching effects from co-eluting hydrocarbons, which may affect linearity.[3]
-
GC-FID (Flame Ionization Detector): A universal detector for organic compounds. It is robust and has a wide linear range, but it is not selective for sulfur compounds, which can be a significant drawback when analyzing complex samples.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides high confidence in compound identification through mass spectra. When operated in selected ion monitoring (SIM) mode, it can achieve low detection limits. For mercaptans and sulfides, correlation coefficients for calibration curves can range from 0.992 to 1.000.[6]
The choice of the analytical method should be guided by the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, and the need for confirmatory identification.
References
A Comparative Guide to Spiking and Recovery of Methyl Propyl Sulfide in Water Samples
This guide provides a comparative analysis of two prevalent methods for the determination of methyl propyl sulfide in water samples: Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS) and Headspace Solid-Phase Microextraction followed by GC-MS (HS-SPME-GC-MS). The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into method performance and detailed experimental protocols.
Comparison of Analytical Methods
Both P&T-GC-MS and HS-SPME-GC-MS are highly effective for the analysis of volatile organic compounds like this compound in aqueous matrices. The choice between the two often depends on factors such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | Purge and Trap (P&T) - GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS |
| Principle | An inert gas is bubbled through the water sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system. | A coated fiber is exposed to the headspace above the water sample, where volatile analytes partition onto the fiber. The fiber is then directly desorbed in the GC injector.[1] |
| Sample Volume | Typically 5-25 mL.[2][3] | Typically 10-20 mL. |
| Sensitivity | Generally offers very low detection limits (ng/L range).[2][3] | Also provides excellent sensitivity, often in the ng/L range.[1] |
| Automation | Fully automated systems are common, allowing for high sample throughput. | Automation is readily available, facilitating unattended operation. |
| Matrix Effects | Can be susceptible to matrix effects from non-volatile components, which may require sample dilution or matrix modification. | Less prone to interference from non-volatile matrix components as the fiber is exposed to the headspace.[1] |
| Speed | Purge and trap cycles can be time-consuming. | Extraction times are typically in the range of 20-60 minutes.[1] |
| Cost | Initial instrumentation cost can be higher. | SPME fibers are consumables and require periodic replacement. |
Performance Data for Similar Volatile Sulfur Compounds
The following table summarizes typical performance data for the analysis of volatile sulfur compounds in water using the discussed methods. While specific data for this compound is limited in publicly available literature, these values for structurally similar compounds provide a reasonable expectation of performance.
| Analyte | Method | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/L) |
| Dimethyl Sulfide | P&T-GC-MS/MS | 10 µg/L | 119 | 4.9 | - |
| Dimethyl Disulfide | P&T-GC-MS/MS | 10 µg/L | 114.1 | 4.8 | - |
| Dimethyl Sulfide | P&T-GC-MS | Low Spike | 90.7 - 118.0 | 2.7 - 9.8 | 130 |
| Dimethyl Disulfide | P&T-GC-MS | Low Spike | 90.7 - 118.0 | 2.7 - 9.8 | 100 |
| Dimethyl Sulfide | HS-SPME-GC-FPD | 100 ng/L | 97.22 | < 5.94 | 29 |
| Dimethyl Disulfide | HS-SPME-GC-FPD | 100 ng/L | 93.39 - 99.34 | < 6.25 | 1.2 |
| Dimethyl Trisulfide | HS-SPME-GC-FPD | 100 ng/L | 91.17 - 99.25 | < 5.47 | 5.0 |
Data extrapolated from studies on similar volatile sulfur compounds.[1][2][3]
Experimental Protocols
Below are detailed methodologies for performing spiking and recovery experiments for this compound in water samples using P&T-GC-MS and HS-SPME-GC-MS.
Purge and Trap (P&T) - GC-MS
This protocol is based on established methods for the analysis of volatile sulfur compounds in water.[2][3]
a. Sample Preparation and Spiking:
-
Collect water samples in 40 mL vials, ensuring no headspace.
-
For the spiking experiment, prepare a stock solution of this compound in methanol.
-
Add a known volume of the stock solution to a water sample to achieve the desired spiking concentration (e.g., 1 µg/L).
-
Prepare an unspiked sample as a control.
-
Add a suitable internal standard to both spiked and unspiked samples.
b. Purge and Trap Parameters:
-
Purge Gas: Helium or Nitrogen
-
Purge Flow: 40 mL/min
-
Purge Time: 10-11 min
-
Purge Temperature: 40°C
-
Trap Material: A multi-bed trap containing materials like Tenax, silica gel, and charcoal is often used for a wide range of volatiles.
-
Desorption Temperature: 200-250°C
-
Desorption Time: 2 min
c. GC-MS Conditions:
-
Column: DB-624 or similar, 30-60 m x 0.25-0.32 mm i.d., 1.4-1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 35-40°C, hold for 2-5 min
-
Ramp: 6-10°C/min to 120-150°C
-
Second Ramp: 15-20°C/min to 210-240°C, hold for 5-10 min
-
-
Injector Temperature: 200°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS
This protocol is adapted from methods for analyzing volatile sulfides in aqueous samples.[1]
a. Sample Preparation and Spiking:
-
Place a 10-20 mL aliquot of the water sample into a headspace vial.
-
For the spiking experiment, add a known amount of this compound stock solution to the water sample in the vial.
-
Prepare an unspiked sample as a control.
-
Add an appropriate internal standard.
-
To enhance extraction efficiency, the ionic strength of the sample can be increased by adding a salt, such as sodium chloride (e.g., 2 g per 10 mL sample).
b. HS-SPME Parameters:
-
SPME Fiber: A fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often suitable for a broad range of volatiles.
-
Extraction Temperature: 60-65°C
-
Extraction Time: 30-40 min with agitation.
-
Desorption Temperature: 250°C
-
Desorption Time: 2-5 min in the GC injector.
c. GC-MS Conditions:
-
Column: Similar to P&T-GC-MS (e.g., DB-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 5°C/min to 100°C
-
Second Ramp: 10°C/min to 250°C, hold for 5 min
-
-
Injector Temperature: 250°C (in splitless mode during desorption).
-
MS Parameters: Same as for P&T-GC-MS.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a spiking and recovery experiment for this compound in a water sample.
Caption: Workflow for spiking and recovery analysis of this compound.
References
A Comparative Guide to the Stability of Methyl Propyl Sulfide in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of methyl propyl sulfide in a range of common laboratory solvents. In the absence of extensive, publicly available kinetic data for this compound, this document leverages stability information for analogous dialkyl sulfides, namely dimethyl sulfide and diethyl sulfide, to provide a comparative analysis. The information herein is intended to guide solvent selection and handling procedures in research and development settings.
Introduction
This compound, a member of the thioether family, is a versatile compound with applications in various chemical syntheses. Understanding its stability in different solvent environments is crucial for ensuring the integrity of experimental results and the shelf-life of formulations. The primary degradation pathway for thioethers involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and subsequently sulfones. This process can be influenced by the choice of solvent, presence of oxidizing agents, temperature, and light.
Comparative Stability of Dialkyl Sulfides
Table 1: Qualitative Stability Comparison of Dialkyl Sulfides in Common Solvents
| Compound | Solvent | Relative Stability | Primary Degradation Products |
| This compound | Water | Low (in presence of oxidants) | Methyl propyl sulfoxide, Methyl propyl sulfone |
| Methanol | Moderate | Methyl propyl sulfoxide, Methyl propyl sulfone | |
| Ethanol | Moderate | Methyl propyl sulfoxide, Methyl propyl sulfone | |
| Acetonitrile | Moderate to High | Methyl propyl sulfoxide, Methyl propyl sulfone | |
| DMSO | Low (potential for solvent-mediated oxidation) | Methyl propyl sulfoxide, Methyl propyl sulfone | |
| Dimethyl Sulfide | Water | Low (in presence of oxidants)[1][2] | Dimethyl sulfoxide (DMSO), Dimethyl sulfone (DMSO₂)[1][2] |
| Methanol | Moderate | Dimethyl sulfoxide (DMSO), Dimethyl sulfone (DMSO₂) | |
| Ethanol | Moderate | Dimethyl sulfoxide (DMSO), Dimethyl sulfone (DMSO₂) | |
| Acetonitrile | Moderate to High | Dimethyl sulfoxide (DMSO), Dimethyl sulfone (DMSO₂) | |
| DMSO | Low (can be oxidized by DMSO itself under certain conditions) | N/A | |
| Diethyl Sulfide | Water | Low (in presence of oxidants)[3][4] | Diethyl sulfoxide, Diethyl sulfone |
| Methanol | Moderate | Diethyl sulfoxide, Diethyl sulfone | |
| Ethanol | Moderate | Diethyl sulfoxide, Diethyl sulfone | |
| Acetonitrile | Moderate to High[5] | Diethyl sulfoxide, Diethyl sulfone | |
| DMSO | Low (potential for solvent-mediated oxidation) | Diethyl sulfoxide, Diethyl sulfone |
Note: The relative stability is a qualitative assessment based on general chemical principles and available data for thioether oxidation. Stability is highly dependent on specific conditions such as temperature, light exposure, and the presence of contaminants.
Experimental Protocols
To rigorously assess the stability of this compound or its alternatives in various solvents, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
1. Forced Degradation Study Protocol
-
Objective: To determine the stability of the test compound in selected solvents under various stress conditions and to identify major degradation products.
-
Materials:
-
Test compound (e.g., this compound)
-
Solvents: Water (HPLC grade), Methanol (HPLC grade), Ethanol (HPLC grade), Acetonitrile (HPLC grade), Dimethyl Sulfoxide (DMSO, HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 N.
-
Oxidation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place aliquots of the stock solutions in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose aliquots of the stock solutions to a light source (e.g., UV lamp).
-
Control Samples: Maintain aliquots of the stock solutions at ambient temperature, protected from light.
-
-
Time Points: Withdraw samples from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Instrumentation:
-
HPLC with a UV or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
-
Detection:
-
UV detection at a wavelength where the parent compound and expected degradation products (sulfoxides, sulfones) absorb.
-
MS detection provides mass information, which is invaluable for the identification of unknown degradation products.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Degradation Pathway of Dialkyl Sulfides
Caption: General oxidative degradation pathway of dialkyl sulfides.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in various solvents.
References
- 1. Kinetics and mechanism of the oxidation of dimethyl sulfide by hydroperoxides in aqueous medium Study on the potential contribution of liquid-phase oxidation of dimethyl sulfide in the atmosphere - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of dimethyl sulfide to dimethyl sulfoxide by phototrophic purple bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl Sulfide Oxidation with Sodium Peroxoborate in Water–Acetonitrile System. Kinetics and Mechanism - Liubymova - Russian Journal of General Chemistry [rjsvd.com]
Navigating the Nuances: A Comparative Guide to Method Robustness Testing for Methyl Propyl Sulfide Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of approaches to method robustness testing for the analysis of methyl propyl sulfide, a volatile sulfur compound often encountered in pharmaceutical and environmental analysis. Supported by detailed experimental protocols and data, this document serves as a practical resource for validating the consistency and reliability of your analytical procedures.
This compound (MPS) analysis is critical in various fields, from monitoring environmental odors to ensuring the purity of pharmaceutical products. The analytical methods used, typically gas chromatography (GC) based, must be robust, meaning they remain unaffected by small, deliberate variations in method parameters. This guide explores the key aspects of robustness testing, offering a comparative look at different analytical conditions and their impact on method performance.
The Foundation of Reliability: Understanding Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain effective when faced with minor, yet foreseeable, variations in experimental conditions.[1] For GC analysis of volatile sulfur compounds like this compound, these variations can include changes in instrument settings, sample preparation, and reagent sources. A robust method will consistently deliver accurate and precise results, ensuring the long-term reliability of the analytical data.
The primary analytical technique for volatile sulfur compounds is Gas Chromatography (GC), often coupled with sensitive and selective detectors such as a Mass Spectrometer (MS), a Sulfur Chemiluminescence Detector (SCD), or a Flame Photometric Detector (FPD).[2][3][4] Sample preparation frequently involves techniques like Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE) to concentrate the analyte and reduce matrix interference.[2][5][6][7]
Comparative Analysis of Robustness Testing Parameters
To assess the robustness of a GC method for this compound analysis, several key parameters are intentionally varied. The following table summarizes these parameters and their potential impact on the analytical results, providing a framework for a comprehensive robustness study.
| Parameter Varied | Typical Variation | Potential Impact on this compound Analysis | Acceptance Criteria (Example) |
| GC Oven Temperature | ± 2 °C from the nominal temperature program | Shift in retention time; potential co-elution with other components. | Retention Time Shift < 2%; Peak Asymmetry between 0.9 and 1.5. |
| Carrier Gas Flow Rate | ± 5% of the nominal flow rate | Change in retention time and peak width. | Resolution between this compound and adjacent peaks > 2.0. |
| Injector Temperature | ± 10 °C from the nominal temperature | Incomplete volatilization or thermal degradation of the analyte. | Peak Area Variation < 5%. |
| Split Ratio | ± 10% of the nominal ratio | Variation in the amount of analyte reaching the detector, affecting sensitivity. | Peak Area RSD < 10%. |
| HS-SPME Fiber Type | Comparison of two different fiber coatings (e.g., DVB/CAR/PDMS vs. PDMS) | Different extraction efficiencies leading to variations in peak area.[5][6][7] | Consistent recovery and precision. |
| HS-SPME Extraction Time | ± 5 minutes from the nominal time | Incomplete equilibration leading to lower and more variable recovery.[5] | Recovery within 90-110%. |
| HS-SPME Extraction Temperature | ± 2 °C from the nominal temperature | Affects the partitioning of the analyte between the sample and the fiber.[5] | Peak Area Variation < 10%. |
Experimental Protocol: A Practical Approach to Robustness Testing
This section outlines a detailed experimental protocol for conducting a robustness study for the analysis of this compound using Headspace-SPME-GC-MS.
Objective: To assess the robustness of the analytical method for this compound by intentionally varying critical method parameters.
Materials and Reagents:
-
This compound standard
-
Methanol (or appropriate solvent)
-
Deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with septa and caps
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME autosampler
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards by spiking the appropriate amount of the stock solution into deionized water in headspace vials.
-
Robustness Study Design: Employ a Plackett-Burman experimental design to efficiently screen the effects of multiple parameter variations.[1] This design allows for the simultaneous investigation of several factors in a limited number of experiments.
-
Sample Analysis:
-
Equilibrate the sample at the specified extraction temperature.
-
Expose the SPME fiber to the headspace of the sample for the designated extraction time.
-
Desorb the fiber in the GC injector at the specified temperature.
-
Run the GC-MS analysis according to the defined temperature program and carrier gas flow rate.
-
-
Data Analysis: For each experimental run, determine the retention time, peak area, peak asymmetry, and resolution of the this compound peak. Calculate the mean, standard deviation, and relative standard deviation (RSD) for each parameter across all runs.
Visualizing the Workflow: Method Robustness Testing
The following diagram illustrates the logical flow of a method robustness testing experiment for this compound analysis.
Caption: Workflow for method robustness testing.
Conclusion
A thorough robustness test is a non-negotiable step in the validation of any analytical method for this compound. By systematically evaluating the impact of minor parameter variations, researchers can ensure the long-term reliability and consistency of their analytical data. This guide provides a framework for designing and executing such studies, empowering scientists to develop and implement truly robust analytical methods. The use of efficient experimental designs, such as the Plackett-Burman design, is highly recommended to maximize the information gained while minimizing the experimental workload. Ultimately, a well-documented and successfully executed robustness study provides confidence in the analytical results, a cornerstone of sound scientific practice and regulatory compliance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. silcotek.com [silcotek.com]
- 4. baaqmd.gov [baaqmd.gov]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. | Sigma-Aldrich [merckmillipore.com]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl propyl sulfide proper disposal procedures
Proper disposal of methyl propyl sulfide is critical for ensuring laboratory safety and environmental protection. As a flammable and irritating chemical, it must be managed as hazardous waste according to institutional and regulatory guidelines. Adherence to these procedures minimizes risks of fire, chemical exposure, and improper environmental release.
This compound: Key Safety Data
The following table summarizes essential quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Citations |
| CAS Number | 3877-15-4 | |
| Flash Point | 94.00 °F / 34.44 °C | [1] |
| Specific Gravity | 0.834 to 0.840 @ 25°C | [1] |
| Refractive Index | 1.438 to 1.444 @ 20°C | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor; H319: Causes serious eye irritation; H315: Causes skin irritation; H335: May cause respiratory irritation. | [2] |
Disposal and Handling Protocols
This section provides a step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound waste, ensure all immediate safety measures are in place.
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][4]
-
Ignition Sources: Eliminate all potential ignition sources, as the chemical is flammable. This includes avoiding heat, sparks, open flames, and hot surfaces.[3][4] Use only non-sparking tools and take precautionary measures against static discharge.[2][4]
-
Required PPE:
Waste Collection and Storage Procedure
Proper collection and storage are crucial to prevent accidents and ensure compliance.
-
Container Selection: Use a suitable, chemically compatible container with a secure lid for collecting this compound waste.[5] The container must be in good condition, free from leaks or rust.[5]
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag.[6][7] The label must include:
-
Segregation: Do not mix this compound with other waste types.[3] Store the waste container in a designated, cool, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[4][5]
-
Storage: Keep the waste container tightly closed except when adding waste.[3][5] Ensure secondary containment is used to capture any potential leaks.[7]
Spill Management Protocol
In the event of a spill, follow these emergency procedures.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Immediately remove all sources of ignition from the spill area.[3][4]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Absorption: Use a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain and soak up the spill.[3][4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected contaminated material as hazardous waste, following the procedures outlined in this guide.
Final Disposal and Logistics
Final disposal must be handled through the institution's designated environmental health and safety program.
-
Documentation: Complete a hazardous waste information or disposal form as required by your institution's Environmental Health and Safety (EHS) office.[6] List all chemical constituents and their quantities accurately.[6]
-
Arrange Pickup: Submit the completed form to the EHS office to schedule a waste pickup.[6][7] Do not transport hazardous waste yourself.[7]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[5][7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][7] After this procedure, deface the original label and the container may be disposed of as regular trash.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. This compound, 3877-15-4 [thegoodscentscompany.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Methyl Propyl Sulfide
This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl propyl sulfide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene).[2] Always inspect gloves for integrity before use and dispose of them after contact.[2][3] |
| Body Protection | Protective Clothing | Impervious clothing or a lab coat to prevent skin contact.[1][3] For significant exposure risk, flame-retardant and antistatic protective clothing is recommended.[3] |
| Respiratory Protection | Respirator | Required if working in a poorly ventilated area or when vapors/aerosols are generated.[4] A full-face respirator may be necessary if exposure limits are exceeded.[5] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound. The following workflow outlines the procedural steps from preparation to post-handling.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Prepare Equipment: Ensure all necessary equipment, including spill containment materials, is readily accessible. Use non-sparking tools and explosion-proof equipment as this compound is flammable.[5][7]
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before use.
-
-
Handling:
-
Transferring: When transferring the chemical, ground and bond containers to prevent static discharge.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[3][6]
-
During Use: Keep the container tightly closed when not in use.[3][7] Keep away from heat, sparks, open flames, and hot surfaces.[7][9] No smoking in the handling area.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Store away from incompatible materials such as strong oxidizing agents.[7]
-
-
Cleanup and Disposal:
-
Spill Management: In case of a spill, remove all sources of ignition.[3][7] Absorb the spill with an inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[7][8]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound.
-
Waste Disposal: Dispose of waste, including contaminated absorbents and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not mix with other waste.[4] Uncleaned containers should be handled as if they still contain the product.[4]
-
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation develops.[7]
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[5]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[5][7] Do NOT use a water jet.[3]
-
Specific Hazards: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[3] Hazardous decomposition products include carbon oxides and sulfur oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][3][5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
